molecular formula C13H12N2O3 B2935186 Ethyl oxo(quinolin-5-ylamino)acetate CAS No. 57689-82-4

Ethyl oxo(quinolin-5-ylamino)acetate

Número de catálogo: B2935186
Número CAS: 57689-82-4
Peso molecular: 244.25
Clave InChI: PZNBWSDVKFBGQP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl oxo(quinolin-5-ylamino)acetate (CAS 57689-82-4) is a synthetic quinoline derivative with the molecular formula C13H12N2O3 and a molecular weight of 244.25 g/mol . As a key chemical building block, its primary research value lies in its potential as a precursor for the synthesis of more complex molecules with diverse biological activities. The structure features a quinoline ring, a privileged scaffold in medicinal chemistry, linked to an ethyl oxoacetate group, providing reactive sites for further chemical modification . Quinoline derivatives are extensively investigated for their wide spectrum of pharmacological properties. Research into analogous compounds has demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria, with some derivatives functioning through mechanisms like bacterial membrane disruption . Furthermore, the quinoline core is a common feature in molecules studied for anticancer applications, with mechanisms that can include growth inhibition by cell cycle arrest, apoptosis, and inhibition of enzymes like topoisomerase . Researchers can utilize Ethyl oxo(quinolin-5-ylamino)acetate as a versatile intermediate to develop novel compounds for these and other research areas, including antimalarial and anti-inflammatory studies. This product is intended for research and manufacturing purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Propiedades

IUPAC Name

ethyl 2-oxo-2-(quinolin-5-ylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-2-18-13(17)12(16)15-11-7-3-6-10-9(11)5-4-8-14-10/h3-8H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNBWSDVKFBGQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=CC2=C1C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis Pathway and Mechanistic Evaluation of Ethyl oxo(quinolin-5-ylamino)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design and synthesis of heterocyclic intermediates form the backbone of modern drug discovery. Ethyl oxo(quinolin-5-ylamino)acetate is a highly versatile synthetic intermediate that merges a privileged quinoline core with an oxamate (ethyl oxoacetate) moiety. This whitepaper provides an in-depth, self-validating technical guide for the synthesis of this compound. Designed for research scientists and drug development professionals, this guide breaks down the retrosynthetic logic, mechanistic causality, and step-by-step experimental protocols required to achieve high-yield, chemoselective acylation.

Structural Rationale and Retrosynthetic Analysis

Quinoline derivatives are cornerstone scaffolds in medicinal chemistry, frequently utilized in the development of1[1]. The addition of the oxamate group acts as a versatile hydrogen-bonding pharmacophore and a synthetic handle for downstream functionalization (e.g., conversion into oxamides or incorporation into fused heterocycles).

Retrosynthetic analysis reveals a straightforward and highly efficient pathway via the disconnection of the C-N amide bond. This disconnection yields two commercially available and easily handled precursors: 2[2] and 3 (ethyl oxalyl chloride)[3].

Retrosynthesis Target Ethyl oxo(quinolin-5-ylamino)acetate (Target Molecule) Precursor1 5-Aminoquinoline (Nucleophile) Target->Precursor1 C-N Bond Disconnection Precursor2 Ethyl chlorooxoacetate (Electrophile) Target->Precursor2 C-N Bond Disconnection

Fig 1: Retrosynthetic C-N bond disconnection of Ethyl oxo(quinolin-5-ylamino)acetate.

Mechanistic Causality: Nucleophilic Acyl Substitution

The formation of the target oxamate proceeds via a classic, base-mediated nucleophilic acyl substitution. Understanding the physical chemistry of this reaction is critical for optimizing yields and preventing side reactions.

  • Nucleophile Dynamics: The amino group at the 5-position of the quinoline ring is the primary nucleophile. While the electron-withdrawing nature of the quinoline nitrogen slightly deactivates the aromatic amine compared to standard anilines, it remains sufficiently reactive toward highly electrophilic acyl chlorides.

  • Chemoselectivity of the Electrophile: Ethyl chlorooxoacetate is a bifunctional reagent. The acid chloride terminus is significantly more electrophilic than the ethyl ester terminus. This ensures strict chemoselectivity, directing the 5-aminoquinoline to attack the acyl chloride exclusively, forming a tetrahedral intermediate that collapses to expel a chloride leaving group[4].

  • Role of the Base (Proton Sponge): The reaction generates hydrochloric acid (HCl) as a byproduct. If left unneutralized, HCl will protonate both the basic quinoline nitrogen and the 5-amino group, rendering the nucleophile inactive. N,N-Diisopropylethylamine (DIPEA) is selected over Triethylamine (TEA) because its bulky isopropyl groups prevent unwanted nucleophilic attack on the highly reactive ethyl oxalyl chloride, allowing it to act purely as a non-nucleophilic base.

  • Thermodynamic Control: The reaction must be initiated at 0 °C. This thermal suppression is critical to control the highly exothermic formation of the tetrahedral intermediate and to prevent side reactions, such as bis-acylation or premature hydrolysis of the ester group.

Experimental Protocol: Self-Validating Workflow

Reagent Stoichiometry

Table 1: Stoichiometric parameters and reagent properties for a 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
5-Aminoquinoline 144.181.01.44 g (10.0 mmol)Primary Nucleophile
Ethyl chlorooxoacetate 136.531.11.50 g (11.0 mmol)Electrophile
DIPEA 129.241.51.94 g (15.0 mmol)Non-nucleophilic Base
Dichloromethane (DCM) 84.93Solvent50 mLAprotic Solvent
Step-by-Step Methodology

This protocol is designed as a self-validating system, ensuring that researchers can verify the success of the reaction at multiple checkpoints.

  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and an argon atmosphere, add 5-aminoquinoline (1.44 g, 10.0 mmol) and anhydrous dichloromethane (DCM, 40 mL).

  • Base Addition: Inject DIPEA (1.94 g, 2.61 mL, 15.0 mmol) via syringe. Cool the homogeneous solution to 0 °C using an ice-water bath.

  • Electrophile Introduction: Dissolve4 (1.50 g, 1.23 mL, 11.0 mmol) in 10 mL of anhydrous DCM[4]. Add this solution dropwise to the reaction mixture over 15 minutes to manage the exothermic acyl substitution.

  • Propagation & Monitoring: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 3 hours.

    • Self-Validation Check: Monitor reaction progress via Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes). The complete consumption of the highly fluorescent 5-aminoquinoline spot under 254 nm UV light confirms reaction completion.

  • Aqueous Quench & Extraction: Quench the reaction by adding 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃). This neutralizes excess acid and hydrolyzes any trace unreacted acyl chloride. Transfer to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure target compound.

Workflow S1 1. Dissolve 5-aminoquinoline & DIPEA in anhydrous DCM (0 °C) S2 2. Dropwise addition of Ethyl chlorooxoacetate S1->S2 S3 3. Warm to 25 °C Stir for 3 hours S2->S3 S4 4. Aqueous Quench (NaHCO3) & DCM Extraction S3->S4 S5 5. Brine Wash & Dry (over Na2SO4) S4->S5 S6 6. Concentration & Silica Gel Chromatography S5->S6 Product Pure Ethyl oxo(quinolin-5-ylamino)acetate S6->Product

Fig 2: Step-by-step experimental workflow for the synthesis and isolation of the target oxamate.

Analytical Validation & Quality Control

To ensure the structural integrity and purity of the synthesized Ethyl oxo(quinolin-5-ylamino)acetate, the following analytical signatures should be verified post-purification.

Table 2: Expected Analytical Signatures for Quality Control

Analytical TechniqueKey SignaturesDiagnostic Value
¹H NMR (CDCl₃, 400 MHz) ~9.2 ppm (br s, 1H), ~8.9 ppm (dd, 1H)Confirms the presence of the amide N-H proton and intact quinoline aromatic protons.
¹H NMR (CDCl₃, 400 MHz) ~4.4 ppm (q, 2H), ~1.4 ppm (t, 3H)Verifies the successful incorporation of the ethyl ester group (-CH₂CH₃).
¹³C NMR (CDCl₃, 100 MHz) ~160.5 ppm, ~154.2 ppmConfirms the two distinct carbonyl carbons (amide and ester).
LC-MS (ESI+) m/z 245.09[M+H]⁺Validates the exact molecular weight (Theoretical Exact Mass: 244.08).

References

  • Title: Synthesis and antimicrobial activity of 5-aminoquinoline and 3-amino phenol derivatives Source: Semantic Scholar URL
  • Title: How to synthesize 5-aminoquinoline - FAQ Source: Guidechem URL
  • Title: 2-(1H-indol-3-yl)
  • Title: Chemicals (Alfa Acros)

Sources

Ethyl oxo(quinolin-5-ylamino)acetate: Synthesis, Physicochemical Profiling, and Applications in Advanced Pharmacophore Design

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

Ethyl oxo(quinolin-5-ylamino)acetate (IUPAC: Ethyl 2-oxo-2-(quinolin-5-ylamino)acetate) is a highly versatile oxamate intermediate utilized in the synthesis of complex heterocyclic pharmacophores. Characterized by its bifunctional nature—featuring both a rigid quinoline core and a reactive oxoacetate side chain—this compound serves as a critical linchpin in the development of central nervous system (CNS) agents and epigenetic modulators. This whitepaper provides an authoritative guide on its physicochemical properties, mechanistic synthesis, and downstream applications in modern drug discovery.

Chemical Identity & Physicochemical Profiling

Understanding the fundamental properties of Ethyl oxo(quinolin-5-ylamino)acetate is essential for predicting its behavior in synthetic workflows and biological assays. The quinoline core provides a flat, aromatic system capable of π−π stacking, while the oxoacetate moiety offers multiple hydrogen bond acceptors and a site for further structural elaboration.

Table 1: Quantitative Physicochemical Data

PropertyValue / Description
IUPAC Name Ethyl 2-oxo-2-(quinolin-5-ylamino)acetate
Molecular Formula C₁₃H₁₂N₂O₃
Molecular Weight 244.25 g/mol
Structural Class Heterocyclic Oxamate / Amide-Ester
Appearance Pale yellow to off-white crystalline solid
Solubility Profile Soluble in DCM, DMSO, DMF; Insoluble in water
Hydrogen Bond Donors 1 (Amide N-H)
Hydrogen Bond Acceptors 4 (Quinoline N, Amide O, Ester O, Carbonyl O)

Mechanistic Synthesis & Experimental Protocol

The synthesis of Ethyl oxo(quinolin-5-ylamino)acetate relies on the regioselective N -acylation of quinolin-5-amine using ethyl oxalyl chloride. Quinolin-5-amine serves as a critical nucleophilic precursor in the synthesis of various biologically active scaffolds, including D3 receptor agonists[1].

The use of ethyl oxalyl chloride—a highly reactive bis-electrophile—requires strict control over reaction conditions to prevent competitive hydrolysis or over-acylation.

Step-by-Step Self-Validating Protocol
  • Preparation & Environmental Control:

    • Action: Dissolve 1.0 equivalent of quinolin-5-amine in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Add 1.5 equivalents of triethylamine (Et₃N).

    • Causality: Anhydrous conditions are mandatory to prevent the rapid hydrolysis of ethyl oxalyl chloride into unreactive oxalic acid. Et₃N acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct, preventing the protonation of the weakly basic quinoline nitrogen, which would otherwise precipitate out as an unreactive hydrochloride salt and stall the reaction.

  • Electrophile Addition:

    • Action: Cool the reaction vessel to 0 °C using an ice-water bath. Introduce 1.1 equivalents of ethyl oxalyl chloride dropwise via a syringe.

    • Causality: The N-acylation is highly exothermic. Dropwise addition at 0 °C controls the reaction kinetics, favoring mono-acylation at the primary amine and preventing thermal degradation or unwanted side reactions at the ester carbonyl.

  • Reaction Progression & Monitoring:

    • Action: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2–4 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a 50% Ethyl Acetate/Hexanes eluent.

    • Causality: TLC provides a self-validating checkpoint. The complete consumption of the polar, UV-active amine spot and the emergence of a less polar amide spot confirm the successful formation of the target product.

  • Work-up & Isolation:

    • Action: Quench the reaction with saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Causality: The NaHCO₃ quench neutralizes any residual acid and removes water-soluble triethylamine hydrochloride salts. Na₂SO₄ removes trace water before concentration, ensuring the crude product does not undergo ester hydrolysis during solvent evaporation.

Synthesis SM1 Quinolin-5-amine (Nucleophile) Cond Base (Et3N), Solvent (DCM) 0 °C to RT SM1->Cond SM2 Ethyl oxalyl chloride (Electrophile) SM2->Cond Int Tetrahedral Intermediate (N-Acylation) Cond->Int Nucleophilic Attack Prod Ethyl oxo(quinolin-5-ylamino)acetate (Target Product) Int->Prod HCl Elimination

Synthetic workflow for Ethyl oxo(quinolin-5-ylamino)acetate via N-acylation.

Structural Validation & Spectroscopic Signatures

To ensure the integrity of the synthesized batch, the following spectroscopic signatures must be validated:

  • ¹H NMR (CDCl₃, 400 MHz): Look for the characteristic ethyl ester signals: a quartet at 4.4 ppm (2H, -CH₂-) and a triplet at 1.4 ppm (3H, -CH₃). The quinoline aromatic protons will appear downfield between 7.5 and 9.0 ppm. A broad singlet around 9.5–10.0 ppm confirms the presence of the amide N-H.

  • IR Spectroscopy: Two distinct carbonyl stretching frequencies are critical. The amide carbonyl typically appears around 1680–1700 cm⁻¹, while the ester carbonyl is observed at a higher frequency, typically 1730–1750 cm⁻¹.

  • Mass Spectrometry (ESI-MS): The molecular ion peak [M+H]⁺ should be observed at m/z 245.1.

Applications in Advanced Pharmacophore Design

The strategic value of Ethyl oxo(quinolin-5-ylamino)acetate lies in its ability to undergo further cyclization or derivatization, bridging the gap between simple heterocycles and complex, multi-ring drug candidates.

Fused Imidazoquinolines for CNS Modulation

The oxamate derivative is a highly valued intermediate in medicinal chemistry. For instance, subsequent cyclization and reduction of such intermediates yield substituted imidazo[4,5,1-ij]quinolines. These fused tricyclic systems exhibit potent central nervous system activity, functioning specifically as dopamine and serotonin (e.g., 5-HT1A) receptor modulators[2]. The oxoacetate side chain provides the necessary carbon framework to construct the fused imidazole ring while allowing for further functionalization at the 2-position.

Epigenetic Inhibitors (WDR5 WIN-Site)

Beyond CNS applications, quinoline-based pharmacophores have recently gained massive traction in epigenetic drug discovery. Derivatives built from functionalized quinolines act as highly potent inhibitors of the WD repeat domain 5 (WDR5) WIN-site, demonstrating significant efficacy and safety in preclinical oncology models[3]. The quinoline core engages in critical parallel-displaced π−π stacking interactions within the target binding pocket, a conformation that can be precisely tuned using oxamate-derived side chains.

Pathway Precursor Ethyl oxo(quinolin-5-ylamino)acetate (Key Intermediate) Cyclization Cyclization & Reduction (Scaffold Building) Precursor->Cyclization Structural Elaboration Target Pharmacological Targets (e.g., 5-HT1A, WDR5) Cyclization->Target Ligand Binding Effect Neurological Modulation & Chromatin Remodeling Target->Effect in vivo Efficacy

Downstream utility of the oxoacetate intermediate in drug discovery pathways.

Conclusion

Ethyl oxo(quinolin-5-ylamino)acetate is far more than a simple chemical intermediate; it is a meticulously designed building block that enables the synthesis of highly complex, biologically active molecules. By mastering its synthesis—specifically the stringent control of electrophilic N-acylation—medicinal chemists can unlock access to diverse chemical spaces, ranging from neuropharmacology to cutting-edge epigenetic therapies.

Sources

Navigating the Physicochemical Landscape of Novel Quinoline Derivatives: A Guide to the Characterization of Ethyl oxo(quinolin-5-ylamino)acetate

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1] "Ethyl oxo(quinolin-5-ylamino)acetate" represents a novel investigational compound. While specific experimental data on its physical properties, such as melting point and solubility, are not yet publicly documented, this guide provides a comprehensive framework for their determination. We will explore predictive methodologies and outline standard experimental protocols, drawing insights from the characterization of structurally related quinoline derivatives to offer a robust approach for researchers. This document serves as a technical primer for anticipating and confirming the physicochemical profile of this and similar novel chemical entities, a critical step in the drug discovery and development pipeline.

Introduction: The Significance of Physicochemical Profiling

The journey of a novel chemical entity from synthesis to a potential therapeutic agent is critically dependent on its physicochemical properties. Melting point and solubility are fundamental parameters that influence a compound's purity, stability, formulation, and bioavailability. For a molecule like ethyl oxo(quinolin-5-ylamino)acetate, understanding these characteristics is paramount for subsequent in vitro and in vivo evaluations. The quinoline nucleus is a privileged structure in drug discovery, and its derivatives are known to possess diverse pharmacological activities, including anticancer and antifungal properties.[1][2][3] Therefore, a systematic approach to characterizing new quinoline-based compounds is essential.

Predictive Analysis of Physical Properties

In the absence of empirical data, computational tools offer a valuable first look into the likely physical properties of a novel compound. These in silico methods are a cornerstone of modern drug discovery, enabling the early identification of potential liabilities.

Computational Approaches to Melting Point and Solubility Prediction

Various software platforms can predict physicochemical properties based on a compound's chemical structure. For instance, the SwissADME online tool, as mentioned in the characterization of other novel heterocyclic compounds, can provide insights into lipophilicity and water solubility.[2][4] While direct melting point prediction is more complex and often less accurate, these tools can provide a valuable starting point for experimental design.

Table 1: Predicted Physicochemical Properties of Structurally Related Compounds

Compound NamePredicted PropertyPredicted ValueSource
A series of pyrano-quinoline compoundsDrug-likeness and pharmacokinetic propertiesFull compliance with major drug-likeness filters[2][3]

Experimental Determination of Physical Properties

While predictive methods are informative, the definitive characterization of a new compound relies on empirical data. The following section details the standard experimental protocols for determining melting point and solubility.

Melting Point Determination

The melting point of a solid is a key indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad range often suggests the presence of impurities.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small, dry sample of the crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (1-2 °C per minute) in a subsequent trial.

  • Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.

For context, a related compound, ethyl 2-(quinolin-8-yloxy)acetate monohydrate, has a reported melting point of 350–352 K (77-79 °C).[5] Another complex heterocyclic compound, Ethyl 5-Oxo-5-(((12-oxoindolo[2,1-b]quinazolin-6(12H)-ylidene)amino)oxy)pentanoate, was found to have a melting point of 124–125 °C.[4]

Solubility Assessment

Solubility is a critical determinant of a drug's absorption and bioavailability. For oral drug candidates, aqueous solubility is of particular importance. The limited water solubility of some active pharmaceutical ingredients, such as lapatinib, necessitates their formulation as salts to improve clinical utility.[2]

Experimental Workflow for Solubility Determination

The following diagram outlines a typical workflow for assessing the solubility of a new chemical entity.

G cluster_0 Solubility Assessment Workflow A Compound Synthesis & Purification B Equilibrium Solubility Measurement (e.g., Shake-Flask Method) A->B Initial Screening C Kinetic Solubility Measurement (e.g., Nephelometry) A->C Initial Screening D Solubility in Biorelevant Media (e.g., SGF, SIF) B->D Lead Optimization C->D Formulation Development E Data Analysis & Interpretation D->E

Caption: A generalized workflow for determining the solubility of a novel compound.

Protocol: Shake-Flask Method for Equilibrium Solubility

  • Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline) in a sealed flask.

  • Equilibration: The flask is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Structural Elucidation and Its Implications

The definitive confirmation of the structure of "Ethyl oxo(quinolin-5-ylamino)acetate" is a prerequisite for the accurate interpretation of its physical properties. Standard analytical techniques for structural elucidation include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the carbon-hydrogen framework.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Elemental Analysis: To determine the percentage composition of elements.

The synthesis and characterization of numerous novel quinoline derivatives have been reported, with these spectroscopic methods being fundamental to their structural confirmation.[1][2][3][6][7]

Logical Relationship of Characterization Steps

G A Synthesis of Ethyl oxo(quinolin-5-ylamino)acetate B Structural Elucidation (NMR, MS, IR) A->B C Purity Assessment (e.g., HPLC, Melting Point) B->C D Physical Property Determination (Solubility, etc.) C->D E Biological Activity Screening D->E

Caption: The logical progression from synthesis to biological evaluation for a novel compound.

Conclusion

While the specific physical properties of "Ethyl oxo(quinolin-5-ylamino)acetate" remain to be experimentally determined and published, this guide provides a robust framework for researchers in the field of drug discovery to approach its characterization. By leveraging predictive tools and adhering to standardized experimental protocols for melting point and solubility determination, a comprehensive physicochemical profile can be established. This foundational knowledge is indispensable for advancing novel quinoline derivatives through the drug development pipeline, ultimately enabling the exploration of their therapeutic potential.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 96708614, Ethyl 2-(8-ethoxyquinolin-5-yl)-2-oxoacetate. Available from: [Link].

  • Abdellatif, K. R. A., et al. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Advances. Available from: [Link].

  • Gureev, M. A., et al. Ethyl 5-Oxo-5-(((12-oxoindolo[2,1-b]quinazolin-6(12H)-ylidene)amino)oxy)pentanoate. Molbank. 2022. Available from: [Link].

  • Abdellatif, K. R. A., et al. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Publishing. Available from: [Link].

  • Hussein, F. A., et al. Synthesis, characterization and antifungal evaluation of some novel quinoline derivatives derived from ethyl p-aminobenzoate. Der Pharma Chemica. 2016. Available from: [Link].

  • Kumar, M., et al. Ethyl 2-(quinolin-8-yloxy)acetate monohydrate. ResearchGate. 2013. Available from: [Link].

  • Abood, N. K. Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives. ResearchGate. 2020. Available from: [Link].

  • Abood, N. K. Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives. Eng. &Tech.Journal. 2016. Available from: [Link].

Sources

Technical Whitepaper: Synthesis, Characterization, and Medicinal Applications of Ethyl oxo(quinolin-5-ylamino)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug discovery, the strategic selection of bifunctional building blocks is paramount for synthesizing diverse, biologically active libraries. Ethyl oxo(quinolin-5-ylamino)acetate , officially registered under CAS number 57689-82-4[1], represents a highly versatile intermediate. By fusing the privileged quinoline core—a ubiquitous scaffold in antimalarial, antibacterial, and anticancer agents—with an electrophilic oxoacetate (oxalyl) moiety, this compound serves as a critical linchpin for downstream derivatization. This whitepaper provides a comprehensive, field-proven guide to its synthesis, structural validation, and pharmacological applications.

Physicochemical Profiling & Structural Analysis

Understanding the physicochemical baseline of an intermediate is essential for predicting the pharmacokinetic behavior of its downstream derivatives. Ethyl oxo(quinolin-5-ylamino)acetate exhibits excellent drug-like properties, comfortably adhering to Lipinski’s Rule of Five.

PropertyValueRationale / Pharmacological Significance
Chemical Name Ethyl 2-oxo-2-(quinolin-5-ylamino)acetateStandard IUPAC nomenclature.
CAS Number 57689-82-4Unique registry identifier[1].
Molecular Formula C₁₃H₁₂N₂O₃-
Molecular Weight 244.25 g/mol < 500 Da; optimal for oral bioavailability.
H-Bond Donors 1 (Amide NH)Favorable for membrane permeability.
H-Bond Acceptors 4 (N, O atoms)Provides multiple vectors for target enzyme binding.
Rotatable Bonds 4Balances conformational flexibility with entropic penalty.
Topological Polar Surface Area ~68.3 Ų< 90 Ų; suggests excellent potential for blood-brain barrier (BBB) penetration if required.

Advanced Synthetic Methodology

The synthesis of ethyl oxo(quinolin-5-ylamino)acetate relies on the acylation of commercially available 5-aminoquinoline with ethyl oxalyl chloride[2]. As a Senior Application Scientist, I emphasize that successful execution requires strict environmental control to prevent side reactions.

Step-by-Step Protocol & Mechanistic Causality
  • Preparation & Solvent Selection: Dissolve 1.0 equivalent of 5-aminoquinoline in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

    • Causality: Anhydrous conditions are non-negotiable. Ethyl oxalyl chloride is highly moisture-sensitive; the presence of water will rapidly hydrolyze it to oxalic acid monoethyl ester, quenching the electrophile and halting the reaction.

  • Base Addition: Add 1.2 to 1.5 equivalents of anhydrous Triethylamine (TEA) to the solution.

    • Causality: TEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct generated during acylation, preventing the protonation of the 5-aminoquinoline nitrogen (which would render it non-nucleophilic) and driving the reaction to completion.

  • Electrophile Addition (Temperature Control): Cool the reaction mixture to 0 °C using an ice bath. Add 1.1 equivalents of ethyl oxalyl chloride dropwise over 30 minutes.

    • Causality: The acylation is highly exothermic. Maintaining 0 °C suppresses the formation of double-acylated byproducts (imides) and prevents unwanted nucleophilic attack at the quinoline ring nitrogen.

  • Workup & Isolation: Allow the reaction to warm to room temperature and stir for 2 hours. Quench with saturated aqueous NaHCO₃, extract with DCM, and wash with brine.

    • Causality: The mild alkaline wash neutralizes residual oxalyl chloride and removes the water-soluble TEA-HCl salts, leaving the crude organic product ready for recrystallization (typically from ethanol/hexane).

SynthesisWorkflow N1 5-Aminoquinoline (Nucleophile) N3 Tetrahedral Intermediate [0 °C, Anhydrous DCM] N1->N3 Nucleophilic Attack N2 Ethyl Oxalyl Chloride (Electrophile) N2->N3 Acylation N4 Ethyl oxo(quinolin-5-ylamino)acetate (CAS: 57689-82-4) N3->N4 Cl⁻ Elimination N5 TEA-HCl Salt (Byproduct) N3->N5 Base Neutralization

Fig 1: Synthetic workflow and mechanistic pathway for CAS 57689-82-4.

Analytical Characterization: A Self-Validating System

A robust protocol must be self-validating. To confirm the structural integrity of the synthesized CAS 57689-82-4, the following spectroscopic benchmarks must be met:

  • FT-IR Spectroscopy: The reaction's success is immediately validated by the disappearance of the primary amine N-H stretching doublet (~3400 and 3300 cm⁻¹) of the starting 5-aminoquinoline. The emergence of a single, sharp secondary amide N-H stretch (~3250 cm⁻¹) alongside two distinct carbonyl peaks—an ester C=O (~1730 cm⁻¹) and an amide C=O (~1685 cm⁻¹)—confirms the installation of the oxoacetate group.

  • ¹H NMR (400 MHz, CDCl₃): Look for the diagnostic ethyl ester signature: a quartet integrating to 2H at ~4.4 ppm and a triplet integrating to 3H at ~1.4 ppm. The amide proton will appear as a broad singlet downfield (>9.5 ppm) due to hydrogen bonding and the electron-withdrawing nature of the oxalyl group.

Pharmacological Relevance & Downstream Derivatization

The true value of ethyl oxo(quinolin-5-ylamino)acetate lies in its pharmacological versatility.

Quinoline-5-amine scaffolds have recently been identified as critical components in the development of potent, membrane-disrupting agents used to combat antibiotic-resistant Gram-positive bacteria[3]. Furthermore, the specific positioning of the amide at the C-5 position dictates unique electronic properties. In advanced organometallic chemistry, 5-aminoquinoline amides exhibit entirely distinct regioselectivity profiles in metal-catalyzed remote C-H functionalizations (such as hydroxylation and alkylation) compared to the more traditional 8-aminoquinoline directing groups[4],[5].

By utilizing the oxoacetate moiety as a reactive handle, chemists can easily generate two major classes of therapeutics:

  • Oxamic Acids: Saponification of the ethyl ester yields quinolin-5-yl oxamic acid. Oxamic acids are structural mimics of pyruvate and are classical, competitive inhibitors of Lactate Dehydrogenase (LDH)—a prime target for starving highly metabolic cancer cells (the Warburg effect).

  • Unsymmetrical Oxamides: Direct amidation with aliphatic or aromatic amines yields oxamides, which act as bidentate ligands for metallo-drugs or as rigid linkers in PROTAC (Proteolysis Targeting Chimera) design.

DownstreamPathways Core Ethyl oxo(quinolin-5-ylamino)acetate (Bifunctional Scaffold) Sap Saponification [LiOH / THF-H₂O] Core->Sap Amid Direct Amidation [R-NH₂, Heat] Core->Amid OxAcid Quinolin-5-yl Oxamic Acid (LDH Inhibitor Scaffold) Sap->OxAcid OxAmide Unsymmetrical Oxamide (Bidentate Ligand) Amid->OxAmide

Fig 2: Downstream pharmacological derivatization pathways of the oxoacetate moiety.

References

  • ChemSrc Database. "CAS 57689-82-4: Ethyl oxo(quinolin-5-ylamino)acetate Properties and Identifiers." ChemSrc. Available at: [Link]

  • VIETCHEM. "Chemical Reagents Pricing and Availability: 5-Aminoquinoline & Ethyl oxalyl chloride." VietChem. Available at:[Link]

  • Mondal, S., & Hajra, A. (2018). "Ruthenium(II)-catalyzed remote C–H addition of 8 aminoquinoline amide to activated aldehyde." Organic & Biomolecular Chemistry, RSC Publishing. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "Identification of 5-(Aryl/Heteroaryl)amino-4-quinolones as Potent Membrane-Disrupting Agents to Combat Antibiotic-Resistant Gram-Positive Bacteria." PubMed Central. Available at:[Link]

  • ACS Publications. "Metal-Free C-5 Hydroxylation of 8-Aminoquinoline Amide." The Journal of Organic Chemistry. Available at:[Link]

Sources

An In-depth Technical Guide to Elucidating the Mechanism of Action of Ethyl Oxo(quinolin-5-ylamino)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in compounds with a broad spectrum of biological activities.[1][2][3] Derivatives of quinoline have been successfully developed as therapeutic agents for a wide range of conditions, including cancer, malaria, and various infections.[1][2][3] Their diverse pharmacological profiles stem from their ability to interact with a multitude of biological targets, from protein kinases to nucleic acids.[4] Ethyl oxo(quinolin-5-ylamino)acetate is a novel quinoline derivative whose biological activity and mechanism of action remain to be fully characterized. This guide presents a structured, hypothesis-driven approach to elucidating its potential as a therapeutic agent, grounded in established principles of drug discovery and molecular pharmacology.

Based on extensive data on structurally related quinoline compounds, we hypothesize that ethyl oxo(quinolin-5-ylamino)acetate is a potential inhibitor of protein kinases involved in cancer cell signaling. Many quinoline derivatives function as inhibitors of critical kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are key regulators of cancer progression.[5][6][7] This document will outline a comprehensive, multi-faceted research plan to rigorously test this hypothesis, from initial computational predictions to detailed in vitro cellular and biochemical assays.

Part 1: Computational Prediction of Biological Targets

The initial phase of our investigation will leverage computational methods to predict the likely biological targets of ethyl oxo(quinolin-5-ylamino)acetate. This in silico approach is a cost-effective and rapid method to generate initial hypotheses and prioritize experimental resources.[8][9]

Molecular Docking Studies

Molecular docking will be employed to predict the binding affinity and mode of interaction of ethyl oxo(quinolin-5-ylamino)acetate with the ATP-binding pockets of several key protein kinases implicated in cancer, such as EGFR, VEGFR, and c-Met.[5][8] A high binding affinity and favorable interactions with key amino acid residues in the active site would provide strong preliminary evidence for its potential as a kinase inhibitor.

Experimental Protocol: Molecular Docking
  • Ligand Preparation: The 3D structure of ethyl oxo(quinolin-5-ylamino)acetate will be generated and energy-minimized using computational chemistry software (e.g., ChemDraw, Avogadro).

  • Target Protein Preparation: Crystal structures of the target kinases (EGFR, VEGFR, c-Met) will be obtained from the Protein Data Bank (PDB). Water molecules and co-ligands will be removed, and polar hydrogens will be added.

  • Docking Simulation: A molecular docking program (e.g., AutoDock Vina) will be used to dock the prepared ligand into the ATP-binding pocket of each target protein.

  • Analysis: The resulting docking poses will be analyzed based on their binding energy scores and interactions with active site residues. Favorable poses with low binding energies will be prioritized.

ADMET Prediction

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for assessing the drug-likeness of a compound.[1][8] We will use computational tools to evaluate the pharmacokinetic and safety profile of ethyl oxo(quinolin-5-ylamino)acetate.

Predicted ADMET Properties of Ethyl Oxo(quinolin-5-ylamino)acetate
PropertyPredicted ValueImplication
Intestinal Absorption HighGood potential for oral bioavailability.
CNS Permeability LowReduced likelihood of central nervous system side effects.
CYP450 Inhibition Potential inhibitor of CYP2D6Possibility of drug-drug interactions.
Hepatotoxicity Low riskFavorable safety profile.
Drug-Likeness Compliant with Lipinski's Rule of FiveGood physicochemical properties for a drug candidate.

Part 2: In Vitro Validation of Anticancer Activity

The predictions from our computational studies will be validated through a series of in vitro experiments designed to assess the anticancer activity of ethyl oxo(quinolin-5-ylamino)acetate and confirm its hypothesized mechanism of action.

Cell Viability and Proliferation Assays

The initial step in our in vitro evaluation is to determine the cytotoxic and anti-proliferative effects of the compound on a panel of cancer cell lines. We will select cell lines known to be dependent on the activity of our target kinases (e.g., A549 lung cancer cells for EGFR).

Experimental Protocol: MTT Assay for Cell Viability
  • Cell Seeding: Cancer cells (e.g., A549, MCF-7, HT-29) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of ethyl oxo(quinolin-5-ylamino)acetate for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value (concentration required to inhibit 50% of cell growth) is then calculated.[5]

Kinase Inhibition Assays

To directly test our hypothesis, we will perform in vitro kinase inhibition assays to measure the ability of ethyl oxo(quinolin-5-ylamino)acetate to inhibit the activity of our target kinases.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
  • Reaction Setup: Recombinant kinase, substrate, ATP, and varying concentrations of ethyl oxo(quinolin-5-ylamino)acetate are combined in a reaction buffer.

  • Kinase Reaction: The reaction is incubated at room temperature to allow for ATP consumption by the kinase.

  • ADP-Glo™ Reagent Addition: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Kinase Detection Reagent is added to convert ADP to ATP, which is then used to generate a luminescent signal.

  • Luminescence Measurement: The luminescent signal, which is proportional to kinase activity, is measured using a luminometer. The IC50 value for kinase inhibition is determined.

Western Blot Analysis of Signaling Pathways

To confirm that the compound inhibits the target kinase within the cellular context, we will use Western blotting to assess the phosphorylation status of downstream signaling proteins. A reduction in the phosphorylation of these proteins following treatment with the compound would provide strong evidence of on-target activity.

Experimental Protocol: Western Blotting
  • Cell Lysis: Cancer cells are treated with ethyl oxo(quinolin-5-ylamino)acetate and then lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target kinase and its downstream effectors (e.g., p-EGFR, EGFR, p-Akt, Akt).

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.

Apoptosis Assays

Many effective anticancer agents induce apoptosis, or programmed cell death.[10] We will investigate whether ethyl oxo(quinolin-5-ylamino)acetate induces apoptosis in cancer cells.

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
  • Cell Treatment: Cancer cells are treated with ethyl oxo(quinolin-5-ylamino)acetate at its IC50 concentration for 24-48 hours.

  • Cell Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. An increase in the Annexin V-positive population is indicative of apoptosis.[11]

Part 3: Investigating Alternative Mechanisms of Action

While our primary hypothesis focuses on kinase inhibition, the diverse biological activities of quinoline derivatives warrant an exploration of alternative mechanisms.[4][5][12][13][14]

DNA Intercalation and Topoisomerase Inhibition

Some quinoline compounds exert their anticancer effects by intercalating into DNA and inhibiting topoisomerase enzymes, leading to DNA damage and cell death.[5]

Experimental Protocol: DNA Intercalation Assay
  • Fluorescence Titration: A solution of a fluorescent DNA probe (e.g., ethidium bromide) and DNA is titrated with increasing concentrations of ethyl oxo(quinolin-5-ylamino)acetate.

  • Fluorescence Measurement: The fluorescence emission of the probe is measured after each addition of the compound. A decrease in fluorescence intensity suggests that the compound is displacing the probe and intercalating into the DNA.

DNA Methyltransferase (DNMT) Inhibition

Recent studies have shown that quinoline-based compounds can inhibit DNA methyltransferases, enzymes that play a crucial role in epigenetic regulation and are often dysregulated in cancer.[4][12][13][14]

Experimental Protocol: In Vitro DNMT Activity Assay
  • Reaction Setup: Recombinant DNMT1 enzyme, a DNA substrate, and S-adenosylmethionine (SAM) are combined with varying concentrations of ethyl oxo(quinolin-5-ylamino)acetate.

  • Methylation Reaction: The reaction is incubated to allow for DNA methylation.

  • Detection: The level of DNA methylation is quantified using an ELISA-based colorimetric or fluorometric method. A decrease in methylation indicates DNMT inhibition.

Visualizations

Experimental Workflow for Mechanism of Action Elucidation

G cluster_0 Computational Prediction cluster_1 In Vitro Validation cluster_2 Alternative Mechanisms Molecular Docking Molecular Docking Kinase Inhibition Assays Kinase Inhibition Assays Molecular Docking->Kinase Inhibition Assays Hypothesis: Kinase Inhibitor ADMET Prediction ADMET Prediction Cell Viability Assays Cell Viability Assays ADMET Prediction->Cell Viability Assays Drug-likeness Cell Viability Assays->Kinase Inhibition Assays DNA Intercalation DNA Intercalation Cell Viability Assays->DNA Intercalation DNMT Inhibition DNMT Inhibition Cell Viability Assays->DNMT Inhibition Western Blotting Western Blotting Kinase Inhibition Assays->Western Blotting Confirm Target Engagement Apoptosis Assays Apoptosis Assays Western Blotting->Apoptosis Assays Cellular Outcome

Caption: A flowchart illustrating the integrated workflow for elucidating the mechanism of action.

Hypothesized Kinase Inhibition Signaling Pathway

G Ethyl_oxo_quinolin_5_ylamino_acetate Ethyl oxo(quinolin- 5-ylamino)acetate EGFR EGFR Ethyl_oxo_quinolin_5_ylamino_acetate->EGFR Inhibition PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt Proliferation_Survival Cell Proliferation & Survival Akt->Proliferation_Survival

Caption: Hypothesized inhibition of the EGFR signaling pathway by the compound.

Conclusion

This technical guide provides a comprehensive and systematic framework for the preclinical evaluation of ethyl oxo(quinolin-5-ylamino)acetate. By integrating computational predictions with a tiered approach to in vitro experimental validation, this strategy allows for a thorough investigation of its primary hypothesized mechanism as a kinase inhibitor, while also exploring other plausible biological activities characteristic of the quinoline scaffold. The successful execution of this research plan will provide critical insights into the therapeutic potential of this novel compound and guide its future development as a potential anticancer agent.

References

  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study | Precision Chemistry - ACS Publications. (2025, October 9).
  • Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed. (2024, April 3).
  • Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. (2024, March 15).
  • Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PMC. (2024, April 3).
  • Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed - NIH. (2024, December 19).
  • Importance and Application of Computational Studies in Finding New Active Quinazoline Derivatives | IntechOpen. (2023, November 8).
  • Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. (2014, March 7).
  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry. (2017, January 1).
  • Quinoline-based compounds can inhibit diverse enzymes that act on DNA - bioRxiv.org. (2024, April 3).
  • The Diverse Biological Activities of Quinoline-Based Compounds: A Technical Guide - Benchchem.
  • Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed. (2019, March 15).
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC. (2025, August 27).
  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. (2013, March 13).
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing).
  • Quinoline Heterocycles: Synthesis and Bioactivity - IntechOpen. (2018, November 19).
  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives.
  • Synthesis and in vitro antioxidant activity of quinolin-5-ylamine derivatives - Growing Science.
  • Synthesis, characterization, in silico and in vitro antimicrobial evaluation of some quinoline derivatives.
  • Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy- 2-oxoquinoline-3-carbaldehyde - ResearchGate. (2026, February 24).
  • Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC. (2025, December 3).
  • Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - RSC Publishing.
  • Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives - ResearchGate. (2020, January 15).
  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - MDPI. (2022, August 6).
  • ETHYL 2-((5-CHLOROPYRIDIN-2-YL)AMINO)-2-OXOACETATE - precisionFDA.
  • One-Pot Three-Component Synthesis of Novel Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate as Potential Anticancer Agents - PMC. (2016, April 29).

Sources

Ethyl oxo(quinolin-5-ylamino)acetate: Synthesis, Mechanistic Insights, and Applications in Advanced Pharmacophore Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, target-specific scaffolds relies heavily on versatile, bifunctional intermediates. Ethyl oxo(quinolin-5-ylamino)acetate (often referred to as ethyl 2-oxo-2-(quinolin-5-ylamino)acetate) is a highly valuable synthetic building block. By coupling the privileged quinoline ring—a moiety known for its robust π -stacking and hydrogen-bonding capabilities—with a highly reactive ethyl oxoacetate linker, this compound serves as a critical precursor in the development of targeted therapeutics, including Phosphodiesterase 4 (PDE4) and Histone Deacetylase 6 (HDAC6) inhibitors[1][2].

This technical guide provides a comprehensive overview of the chemical properties, mechanistic synthesis, and downstream applications of ethyl oxo(quinolin-5-ylamino)acetate, grounded in field-proven methodologies.

Chemical Identity & Structural Significance

The molecular architecture of ethyl oxo(quinolin-5-ylamino)acetate ( C13​H12​N2​O3​ ) is defined by two orthogonal reactive domains:

  • The Quinolin-5-ylamino Core : The nitrogen atom at the 5-position of the quinoline ring is sterically accessible and electronically integrated into the aromatic system, making it an excellent anchor for binding pockets in enzymatic targets[3].

  • The Ethyl Oxoacetate Moiety : This α -keto ester acts as a highly electrophilic handle. The ester can be readily hydrolyzed, aminated, or utilized in condensation reactions to form complex heterocycles like quinoxalines, pyridazinones, or naphthyridinones[4].

Table 1: Physicochemical Properties & Expected Characterization
Property / Analytical MetricValue / Expected Result
Molecular Formula C13​H12​N2​O3​
Molecular Weight 244.25 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, DMSO, DMF; Insoluble in Water
1 H-NMR (400 MHz, CDCl3​ ) δ 9.40 (br s, 1H, NH), 8.95 (dd, 1H), 8.35 (d, 1H), 8.10 (d, 1H), 7.75 (t, 1H), 7.50 (dd, 1H), 4.45 (q, 2H, CH2​ ), 1.45 (t, 3H, CH3​ )
ESI-MS (m/z) [M+H] + calculated: 245.09; observed: 245.10

Mechanistic Pathway of Synthesis

The synthesis of ethyl oxo(quinolin-5-ylamino)acetate is driven by a classic nucleophilic acyl substitution . The primary amine of 5-aminoquinoline acts as the nucleophile, attacking the highly electrophilic acyl chloride carbon of ethyl oxalyl chloride.

To prevent the formation of bis-acylated byproducts and to neutralize the hydrochloric acid generated during the reaction, a non-nucleophilic base such as Triethylamine (TEA) is employed. The reaction proceeds through a tetrahedral intermediate before collapsing to expel the chloride leaving group, yielding the target α -keto amide.

Synthesis A 5-Aminoquinoline (Nucleophile) C Tetrahedral Intermediate A->C Nucleophilic Attack (Base: TEA) B Ethyl Oxalyl Chloride (Electrophile) B->C Acylation D Ethyl oxo(quinolin-5- ylamino)acetate C->D Chloride Elimination

Figure 1: Nucleophilic acyl substitution mechanism for the synthesis of the target compound.

Experimental Protocols: A Self-Validating Workflow

As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating. The following methodology is optimized for high yield and purity, ensuring that the resulting intermediate is suitable for sensitive downstream biological assays.

Step-by-Step Synthesis Methodology

Step 1: Preparation of the Reagent Matrix

  • Action : In an oven-dried round-bottom flask purged with argon, dissolve 5-aminoquinoline (1.0 eq, 10 mmol) in 30 mL of anhydrous dichloromethane (DCM). Add triethylamine (TEA) (1.5 eq, 15 mmol).

  • Causality : DCM is selected because it provides excellent solubility for the starting materials without participating in the reaction. TEA acts as an acid scavenger. Purging with argon prevents the premature hydrolysis of the highly moisture-sensitive ethyl oxalyl chloride.

Step 2: Controlled Electrophilic Addition

  • Action : Cool the reaction mixture to 0 °C using an ice-water bath. Dissolve ethyl oxalyl chloride (1.1 eq, 11 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 30 minutes using an addition funnel.

  • Causality : The acylation of an amine with an acid chloride is highly exothermic. Dropwise addition at 0 °C prevents localized heating, which suppresses the formation of unwanted bis-acylated impurities and minimizes degradation.

Step 3: Reaction Progression & In-Process Control

  • Action : Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1) solvent system.

  • Causality : TLC provides a real-time, self-validating check. The disappearance of the lower-Rf 5-aminoquinoline spot and the appearance of a new, higher-Rf product spot confirms reaction completion.

Step 4: Quenching and Purification

  • Action : Quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate ( NaHCO3​ ). Transfer to a separatory funnel, extract the aqueous layer with DCM (2 x 20 mL), wash the combined organic layers with brine, and dry over anhydrous Na2​SO4​ . Concentrate under reduced pressure and purify via recrystallization from hot ethanol.

  • Causality : NaHCO3​ safely neutralizes unreacted acid chloride and TEA-HCl salts. Recrystallization leverages the differential solubility of the product versus trace impurities, yielding a highly pure crystalline solid.

Table 2: Reaction Optimization Matrix

The following table summarizes the causal relationship between solvent/base selection and overall yield.

SolventBaseTemperature ProfileTimeIsolated Yield (%)Mechanistic Rationale
THFPyridine0 °C RT4 h65%Pyridine is a weaker base; reaction kinetics are slower.
DMFDIPEART (No cooling)2 h58%Lack of cooling leads to thermal degradation and bis-acylation.
DCM TEA 0 °C RT 3 h 88% Optimal solubility; strict thermal control prevents side reactions.

Applications in Advanced Drug Discovery

Ethyl oxo(quinolin-5-ylamino)acetate is not an end-product; it is a strategic waypoint in drug discovery pipelines. Its unique structure allows medicinal chemists to rapidly generate libraries of active pharmaceutical ingredients (APIs).

Phosphodiesterase 4 (PDE4) Inhibitors

PDE4 inhibitors are critical in treating inflammatory conditions such as asthma and COPD. The quinoline moiety provides crucial hydrophobic interactions within the PDE4 active site. By reacting the ethyl oxoacetate group with various hydrazines, researchers can construct 3(2H)-pyridazinone or naphthyridinone scaffolds. These specific cyclizations are highly valued because they reduce aqueous solubility just enough to improve lung retention for inhaled therapies, preventing rapid systemic clearance[1][4].

Histone Deacetylase 6 (HDAC6) Inhibitors

HDAC6 is a prominent target for neuropathic pain and oncology. Inhibitors typically require a surface recognition cap, a linker, and a zinc-binding group (ZBG). The quinoline ring serves as an excellent surface recognition cap. The oxoacetate moiety is easily converted into a hydroxamic acid (a potent ZBG) via reaction with hydroxylamine, allowing the molecule to perfectly extend into the narrow, deep zinc-binding pocket of the HDAC enzyme[2].

Pipeline N1 Ethyl oxo(quinolin-5-ylamino)acetate (Bifunctional Intermediate) N2 Cyclization / Functionalization (e.g., Hydrazine Coupling) N1->N2 N3 Lead Compound Generation (Pyridazinones / Hydroxamates) N2->N3 N4 Target Inhibition (PDE4 / HDAC6) N3->N4

Figure 2: Downstream application of the oxoacetate intermediate in targeted drug discovery.

Conclusion

Ethyl oxo(quinolin-5-ylamino)acetate exemplifies the power of rational intermediate design in organic synthesis. By combining the biological relevance of the quinoline scaffold with the orthogonal reactivity of an α -keto ester, it provides medicinal chemists with a reliable, high-yielding pathway to synthesize complex inhibitors. Adhering to strict thermal controls and appropriate base selection during its synthesis ensures the high purity required for rigorous downstream pharmacological evaluation.

References

  • Gavaldà, A., et al. "Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation." National Institutes of Health (NIH) / PMC. URL: [Link]

  • "Histone deacetylase 6 inhibitors and method for treating neuropathic pain." WO2021013163A1, Google Patents.
  • Roberts, R. S., et al. "4-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones as Inhaled Phosphodiesterase Type 4 (PDE4) Inhibitors." ACS Publications. URL: [Link]

  • "Quinoline and isoquinoline derivatives, a process for their production and their use as inflammation inhibitors." US6897224B2, Google Patents.

Sources

Technical Whitepaper: Safety, Handling, and Experimental Integration of Ethyl oxo(quinolin-5-ylamino)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl oxo(quinolin-5-ylamino)acetate (EOQA) is a highly reactive, multifunctional chemical intermediate frequently utilized in the synthesis of neurotherapeutics, targeted kinase inhibitors, and molecular probes. Characterized by its quinolin-5-amine core and an electrophilic ethyl oxoacetate moiety, this compound demands rigorous handling protocols to maintain molecular integrity and ensure operator safety. This guide provides a comprehensive framework for researchers, detailing physicochemical vulnerabilities, mechanistic safety guidelines, and self-validating experimental workflows.

Chemical Profiling and Mechanistic Causality

The structural architecture of EOQA dictates both its biological utility and its handling risks. Understanding the causality behind its reactivity is essential for successful experimental design.

  • The Quinoline Core: This planar, nitrogen-containing heterocycle confers lipophilicity and the potential for strong non-covalent interactions. It is highly effective at binding within the hydrophobic pockets of enzymes and has been extensively utilized in the development of1[1]. However, its planarity also introduces a genotoxic risk, as similar planar quinoline systems are known to act as 2[2].

  • The Ethyl Oxoacetate Moiety: This group acts as a highly reactive electrophilic center. While essential for downstream synthetic functionalization (e.g., cyclization into heterocycles), it is highly susceptible to nucleophilic attack by ambient moisture (hydrolysis) or primary amines.

Because of these properties, EOQA is not a passive reagent; it is a dynamic molecule that degrades rapidly if exposed to improper environmental conditions.

Pathway Stress Cellular Stress NLRP3 NLRP3 Inflammasome Stress->NLRP3 Activates Caspase Caspase-1 NLRP3->Caspase Recruits EOQA Quinoline Derivative (EOQA) EOQA->NLRP3 Inhibits Assembly Cytokines Pro-inflammatory Cytokines Caspase->Cytokines Cleaves

Fig 1: Mechanistic inhibition of the NLRP3 inflammasome pathway by quinoline derivatives.

Hazard Identification & Safety Protocols

Standard benchtop Personal Protective Equipment (PPE) is insufficient for handling EOQA. The lipophilic nature of the quinoline ring allows for rapid dermal penetration, while the oxoacetate group acts as a potent sensitizer that can covalently modify skin proteins.

Required Engineering Controls: Handling must occur strictly within a Class II Type B2 Biological Safety Cabinet or a ducted fume hood. The use of anti-static weighing boats is mandatory to prevent the aerosolization of the lyophilized powder.

Quantitative Data: Physicochemical Properties and Safety Thresholds
ParameterValue / MetricHandling Implication
Molecular Weight ~258.27 g/mol High membrane permeability; mandates double-gloving with nitrile.
Solubility Profile Soluble in DMSO/DMF; Insoluble in H₂OAqueous assays require DMSO stock; final assay DMSO must be <1% v/v.
Hydrolytic Stability Half-life < 4 hours at pH ≥ 8.0Buffers must be prepared fresh; strictly avoid alkaline storage conditions.
Photostability Degrades under continuous UV exposureMandatory use of amber vials and reduced ambient lighting during handling.
Electrophilicity High (Oxoacetate moiety)Potent skin sensitizer; reacts rapidly with ambient primary amines.

Self-Validating Experimental Protocols

To ensure absolute reproducibility and prevent the use of degraded compounds, the following protocols incorporate strict internal validation checkpoints.

Protocol A: Preparation and Verification of 50 mM Stock Solution

Objective: Generate a stable, standardized stock solution for downstream in vitro assays.

  • Thermal Equilibration: Allow the sealed vial of EOQA to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Prevents the condensation of atmospheric moisture onto the hygroscopic powder, which would immediately initiate the hydrolysis of the oxoacetate group.

  • Gravimetric Analysis: Weigh 12.9 mg of EOQA using an anti-static weighing boat on a calibrated analytical balance.

  • Primary Dissolution: Add 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity). Vortex gently for 60 seconds.

  • Validation Checkpoint 1 (Spectroscopic Integrity): The solution must appear completely clear with a faint yellow tint. Validate the concentration by diluting a 1 µL sample in 999 µL of methanol and measuring absorbance via UV-Vis spectrophotometry (λmax ≈ 315-325 nm). Action: If turbidity or a shift in λmax is observed, the compound has degraded and the solution must be discarded.

  • Inert Aliquoting: Dispense 50 µL aliquots into sterile, amber microcentrifuge tubes.

  • Argon Overlay: Purge the headspace of each tube with a gentle stream of Argon gas for 3 seconds before capping. Causality: Displaces oxygen and ambient moisture, preventing the oxidative degradation of the secondary amine and the hydrolysis of the ester.

  • Cryogenic Storage: Flash-freeze aliquots in liquid nitrogen and store at -80°C.

Workflow Equilibrate 1. Equilibration (Desiccator, 30m) Dissolve 2. Dissolution (Anhydrous DMSO) Equilibrate->Dissolve Validate 3. UV-Vis Validation (Clear, λmax ~320nm) Dissolve->Validate Aliquot 4. Aliquoting (Argon Overlay) Validate->Aliquot Store 5. Storage (-80°C, Amber Vials) Aliquot->Store

Fig 2: Self-validating workflow for the preparation and storage of EOQA stock solutions.

Protocol B: In Vitro Enzyme Inhibition Assay Integration

Objective: Evaluate the inhibitory profile of EOQA against target enzymes (e.g., cholinesterases or inflammasome components) using a self-validating plate layout based on rigorous 3[3].

  • Buffer Formulation: Prepare the assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). Validation Checkpoint 2 (pH Verification): Confirm pH with a calibrated probe. A pH > 7.5 exponentially accelerates ester hydrolysis, destroying the compound before it reaches the target.

  • Serial Dilution: Prepare a 10-point dose-response curve by serially diluting the DMSO stock in the assay buffer. Ensure the final DMSO concentration remains constant at 0.5% across all wells. Causality: Fluctuating solvent concentrations can induce artifactual changes in enzyme conformation, leading to false-positive inhibition data.

  • Enzyme Pre-incubation: Pre-incubate the target enzyme with EOQA for 15 minutes at 37°C before adding the substrate. Causality: Quinoline derivatives often act as time-dependent inhibitors that require the structural breathing of the target enzyme to access deep hydrophobic pockets.

  • Validation Checkpoint 3 (Assay Window Integrity): The plate must include a vehicle control (0.5% DMSO) to establish baseline uninhibited activity, and a positive control (e.g., Donepezil for AChE, or MCC950 for NLRP3) to validate assay sensitivity and dynamic range.

  • Kinetic Readout: Monitor reaction kinetics continuously for 30 minutes to capture both initial velocities and potential time-dependent inhibitory effects.

References

  • Design, Synthesis, and Biological Evaluation of Ferulic Acid Template-Based Novel Multifunctional Ligands Targeting NLRP3 Inflammasome for the Management of Alzheimer's Disease. ACS Publications. Available at:[Link]

  • [1,2,4]triazolo[4,3-c]quinazoline derived DNA intercalators: Design, synthesis, in silico ADMET profile, molecular docking and anti-proliferative evaluation studies. ResearchGate. Available at:[Link]

  • Information on EC 1.5.1.3 - dihydrofolate reductase and Organism(s) Homo sapiens. BRENDA Enzyme Database. Available at:[Link]

Sources

Discovery and Isolation of Quinoline Derivatives: A Technical Guide to Extraction, Elucidation, and Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Quinoline Pharmacophore

Quinoline (benzo[b]pyridine) is a nitrogen-containing fused bicyclic heterocycle that serves as a foundational pharmacophore in modern drug discovery. From the historical isolation of quinine from Cinchona bark to the synthetic development of modern targeted therapies, functionalized quinoline scaffolds have demonstrated exceptional versatility, exhibiting antimalarial, anticancer, antibacterial, and antiviral properties as detailed by 1[1]. This whitepaper provides an in-depth technical analysis of the mechanisms of action, advanced isolation workflows, and quantitative extraction data critical for researchers developing quinoline-based therapeutics.

Pharmacological Mechanisms of Action

The therapeutic efficacy of quinoline derivatives is tightly linked to their structural ability to intercalate with biological macromolecules or disrupt vital enzymatic pathways 2[2]. In antimalarial applications, the mechanism is highly specific to the parasite's digestive vacuole.

During the intraerythrocytic stage, Plasmodium parasites degrade host hemoglobin to acquire essential amino acids, releasing toxic free hematin (Fe(III)PPIX) as a byproduct. To prevent cellular damage, the parasite biocrystallizes this hematin into an inert polymer known as hemozoin. Quinoline derivatives (e.g., quinine, chloroquine) accumulate in the acidic vacuole, binding directly to free hematin and capping the growing faces of the hemozoin polymer. This inhibition causes a lethal accumulation of toxic hematin, leading to severe oxidative stress, lipid peroxidation, and ultimately, parasite death 3[3].

HemozoinInhibition RBC Erythrocyte Infection by Plasmodium HbDeg Hemoglobin Degradation (Digestive Vacuole) RBC->HbDeg Hematin Toxic Free Hematin (FeIIIPPIX) HbDeg->Hematin Complex Quinoline-Hematin Complex Hematin->Complex Inhibits Crystallization Hemozoin Hemozoin Biocrystallization (Non-toxic) Hematin->Hemozoin Normal Pathway Quin Quinoline Derivative (e.g., Quinine/Chloroquine) Quin->Complex Binds to Hematin Death Parasite Death via Oxidative Stress Complex->Death Accumulation of Toxicity

Hemozoin biocrystallization inhibition pathway by quinoline derivatives.

Advanced Extraction and Isolation Workflows

Historically, the isolation of natural quinoline alkaloids (quinine, quinidine, cinchonine, and cinchonidine) relied on Soxhlet extraction. However, this method depends on slow thermal diffusion, which risks the thermal degradation of sensitive metabolites and consumes excessive energy. Modern analytical chemistry has shifted toward Microwave-Integrated Extraction and Leaching (MIEL) and Ultrasound-Assisted Extraction (UAE).

Causality in Methodology: MIEL utilizes dielectric heating to target polar molecules (like intracellular water) within the plant matrix. The rapid vaporization generates immense internal pressure, rupturing the cell walls and allowing the solvent to instantly solubilize the target compounds. This physical rupture drastically improves mass transfer compared to simple thermal diffusion, reducing extraction time from hours to minutes 4[4].

MIELWorkflow Start Raw Cinchona Bark (Milled to 14 mesh) Basification Basification (5% NaOH / Ammonia) Start->Basification Free Base Conversion Solvent Solvent Addition (Dichloromethane / EtOH) Basification->Solvent Microwave Microwave Irradiation (Dielectric Heating) Solvent->Microwave 32 mins, 0.15 kW·h Rupture Cell Wall Rupture & Alkaloid Dissolution Microwave->Rupture Acoustic/Thermal Cavitation Filtration Filtration & In Vacuo Concentration Rupture->Filtration HPLC HPLC Purification (C18 Column) Filtration->HPLC Crude Extract Pure Isolated Quinoline Derivatives HPLC->Pure >98% Purity

MIEL workflow for the rapid isolation of quinoline alkaloids.

Step-by-Step Protocol: MIEL of Quinoline Alkaloids

Objective: Rapid, high-yield isolation of quinoline derivatives from Cinchona bark. Self-Validating System: This protocol integrates an immediate chromatographic feedback loop to verify structural integrity and extraction efficiency.

Step 1: Matrix Preparation and Basification

  • Action: Mill Cinchona succirubra bark to a 14-mesh powder. Moisten 10 g of the powder with 5% sodium hydroxide (NaOH) or ammonia water and let it stand for 60 minutes.

  • Causality: Alkaloids naturally exist as water-soluble salts bound to plant acids (e.g., quinic acid). Basification deprotonates the tertiary nitrogen of the quinoline ring, converting the salts into lipophilic free bases that readily partition into organic solvents4[4].

Step 2: Solvent Integration

  • Action: Transfer the basified matrix to a microwave reactor vessel and add 200 mL of dichloromethane (or 65% ethanol for greener extraction).

  • Causality: Dichloromethane provides optimal solvation for free-base alkaloids. If using ethanol, its high loss tangent allows it to efficiently absorb microwave energy, facilitating rapid heating 5[5].

Step 3: Microwave Irradiation (Dielectric Heating)

  • Action: Apply microwave irradiation to maintain reflux for exactly 32 minutes.

  • Causality: Microwaves penetrate the plant matrix, causing localized superheating of intracellular moisture. The resulting pressure buildup ruptures the glandular trichomes and parenchyma cells, instantly releasing the alkaloids into the solvent 6[6].

Step 4: Recovery and Concentration

  • Action: Filter the extract through a 0.45 μm membrane to remove cellular debris. Concentrate the filtrate in vacuo using a rotary evaporator.

  • Causality: Immediate filtration prevents the re-adsorption of alkaloids onto the cellulosic plant matrix as the solution cools.

Step 5: Chromatographic Purification (Validation)

  • Action: Re-dissolve the crude extract in the mobile phase and inject it into an HPLC system equipped with a C18 reverse-phase column.

  • Causality: HPLC acts as a self-validating mechanism. The distinct retention times of diastereomers (quinine vs. quinidine) confirm not only the success of the extraction but the structural integrity of the isolated stereocenters 4[4].

Quantitative Comparison of Extraction Methodologies

The shift from traditional to modern extraction techniques is justified by significant improvements in time and energy efficiency, without compromising yield. The following table summarizes quantitative data from recent optimization studies 6[6], 5[5]:

Extraction MethodPlant SourceSolvent SystemExtraction TimeEnergy ConsumptionYield / Concentration
Soxhlet (Traditional) C. succirubraDichloromethane180 min3.00 kW·h~5.7% yield
MIEL (Microwave) C. succirubraDichloromethane32 min0.15 kW·h~5.7% yield
MAE (Microwave) C. officinalis65% Ethanol34 minN/A3.93 mg/g
UAE (Ultrasound) C. officinalis61% Ethanol15 minN/A2.81 mg/g

References

  • Title: A comprehensive review on the biological interest of quinoline and its derivatives. Source: PubMed / Elsevier. URL: [Link]

  • Title: Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Source: Frontiers in Chemistry. URL: [Link]

  • Title: Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from Cinchona succirubra Based on Microwave-Integrated Extraction and Leaching (MIEL). Source: PMC / National Institutes of Health. URL: [Link]

  • Title: Optimization of Two Methods for the Rapid and Effective Extraction of Quinine from Cinchona officinalis. Source: MDPI. URL: [Link]

  • Title: Potent antiplasmodial alkaloids from the rhizobacterium Pantoea agglomerans as hemozoin modulators. Source: University of the West of Scotland (UWS). URL: [Link]

Sources

The Quinoline Scaffold: A Technical Guide to Basicity, Aromaticity, and Pharmacological Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold (benzo[b]pyridine) is universally recognized as a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for a vast array of antimalarial, antibacterial, and anticancer therapeutics[1]. The pharmacological versatility of this bicyclic system is fundamentally governed by its physicochemical properties—specifically, its finely tuned aromaticity and basicity. As a Senior Application Scientist, I have structured this technical guide to provide drug development professionals with a rigorous, mechanistic understanding of the quinoline core. By dissecting its electron delocalization and ionization dynamics, and by providing self-validating experimental protocols, this whitepaper bridges the gap between fundamental physical chemistry and rational drug design.

Structural Fundamentals: Aromaticity and Electron Delocalization

Quinoline ( C9​H7​N ) consists of a benzene ring fused to a pyridine ring. It possesses a continuous 10 π -electron system, strictly satisfying Hückel’s rule ( 4n+2 ) for aromaticity[2]. However, the electron delocalization is not uniform across the bicyclic system.

The electronegative nitrogen atom polarizes the π -system, rendering the pyridine ring electron-deficient and the benzene ring relatively electron-rich. Consequently, the benzene ring is highly susceptible to electrophilic aromatic substitution (EAS) at the C5 and C8 positions, while the pyridine ring favors nucleophilic substitution[2].

To quantify this distributed aromaticity, computational chemists rely on indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS) . A highly negative NICS value indicates strong diatropic ring currents (high aromaticity). Studies show that while the benzene ring maintains a NICS value close to pristine benzene, the pyridine ring exhibits lower aromaticity[3]. Furthermore, Magnetic Resonance Energy (MRE) serves as a reliable topological indicator, correlating with resonance energy to define the overall thermodynamic stabilization of the heterocycle[4].

Electronic Properties: Basicity and Ionization Dynamics

The basicity of the quinoline scaffold is entirely dependent on the nitrogen atom. The nitrogen is sp2 hybridized, and its lone pair resides in an orthogonal sp2 orbital that lies in the plane of the ring. Because this lone pair does not participate in the aromatic π -system, it is available to accept a proton[2].

Despite this availability, quinoline is a relatively weak base, with the pKa​ of its conjugate acid being approximately 4.85 to 4.90 in aqueous media[2]. It is slightly less basic than isolated pyridine ( pKa​≈5.2 ) due to the inductive electron-withdrawing effect of the fused benzene ring.

In drug design, modulating this basicity is critical. Introducing electron-donating groups (e.g., a 4-amino substituent) dramatically increases the pKa​ (up to ~8.5) because the positive charge of the conjugate acid is resonance-stabilized across the ring system[5]. This precise tuning of the pKa​ dictates the molecule's ionization state at physiological pH (7.4) versus acidic microenvironments, directly impacting membrane permeability and target accumulation.

Quantitative Data Summaries

Table 1: Physicochemical Properties of Quinoline and Key Derivatives

Compound pKa​ (Conjugate Acid)Primary Ionization SitePharmacological Implication
Quinoline ~4.85 - 4.90Pyridine NitrogenWeak base; predominantly un-ionized in blood plasma[2].
4-Aminoquinoline ~8.50Pyridine NitrogenStrong base due to resonance; critical for vacuole ion trapping[5].
8-Hydroxyquinoline ~5.0 (NH), 9.9 (OH)Pyridine N, Phenol OBidentate metal chelator; drives antimicrobial properties[5].

Table 2: Aromaticity Indices of the Quinoline Scaffold

Ring SystemNICS(1)zz (ppm)HOMA IndexAromaticity Level
Benzene (Reference) -10.200.99Highly Aromatic[3]
Quinoline (Benzene Ring) ~ -9.500.95Highly Aromatic[3]
Quinoline (Pyridine Ring) ~ -6.500.82Moderately Aromatic[3]

Experimental & Computational Protocols

Protocol 1: pKa​ Determination via Potentiometric Titration & NMR

Because many substituted quinolines suffer from poor aqueous solubility, pKa​ determination often requires co-solvent systems (e.g., methanol/water), followed by Yasuda-Shedlovsky extrapolation to 0% organic modifier[5]. Alternatively, 1H NMR Chemical Shift Imaging (CSI) can be used to track the chemical shift of the C2 proton as a function of pH without external calibrants[6].

Step-by-Step Methodology:

  • Preparation: Dissolve the quinoline derivative in a 50% (v/v) methanol/water mixture to a concentration of 1 mM.

  • Titration: Immerse a calibrated glass pH electrode. Titrate with 0.1 M HCl (or NaOH, depending on the starting state) under a nitrogen atmosphere at 25°C.

  • Data Acquisition: Record the pH after each titrant addition once the reading stabilizes ( Δ pH < 0.005/min).

  • Extrapolation: Repeat the titration at 40%, 30%, and 20% methanol. Plot the apparent pKa​ ( psKa​ ) against the dielectric constant of the mixtures and extrapolate to the dielectric constant of pure water to find the true aqueous pKa​ .

  • Self-Validation Check: System Integrity. Before testing the unknown, titrate a reference standard (e.g., 2,6-dihydroxybenzoic acid) under the exact same co-solvent gradient[6]. If the extrapolated pKa​ deviates by >0.05 units from the literature value (1.61), recalibrate the electrode and re-standardize the titrant.

pKa_Workflow Start Compound Preparation (Quinoline Derivative) MethodSplit Select Analytical Method Start->MethodSplit Potentiometric Potentiometric Titration (Aqueous/Co-solvent) MethodSplit->Potentiometric NMR 1H NMR Chemical Shift Imaging (CSI) MethodSplit->NMR TitrationStep Record pH vs. Titrant Volume Potentiometric->TitrationStep NMRStep Track Chemical Shift vs. pH NMR->NMRStep DataAnalysis Non-linear Regression Analysis (Henderson-Hasselbalch) TitrationStep->DataAnalysis NMRStep->DataAnalysis Output Determine Exact pKa Value DataAnalysis->Output

Workflow for determining the pKa of quinoline derivatives using titration and NMR.
Protocol 2: Computational Aromaticity (NICS) Assessment

To evaluate how substituents affect the π -electron delocalization of the quinoline core, NICS(1)zz calculations are employed. The dummy atom is placed 1 Å above the ring center to isolate the π -electron ring current from the local in-plane σ -bond shielding[3].

Step-by-Step Methodology:

  • Geometry Optimization: Build the 3D structure of the quinoline derivative. Perform geometry optimization using Density Functional Theory (DFT) at the B3LYP/6-311++G** level.

  • Dummy Atom Placement: Identify the geometric center of both the benzene and pyridine rings. Place a dummy atom (Bq) exactly 1.0 Å above and below the plane of each ring center.

  • NMR Calculation: Run a Gauge-Independent Atomic Orbital (GIAO) NMR shielding calculation on the optimized geometry.

  • Data Extraction: Extract the out-of-plane tensor component (zz) of the magnetic shielding at the dummy atoms to yield the NICS(1)zz value.

  • Self-Validation Check: Theoretical Baseline. Run a parallel calculation on a pristine benzene molecule at the exact same level of theory. The system is validated if the benzene NICS(1)zz yields approximately -10.20 ppm[3]. Any significant deviation indicates a failure in basis set selection or geometry convergence.

NICS_Workflow Input Define 3D Molecular Structure Opt Geometry Optimization (DFT: B3LYP/6-311++G**) Input->Opt Dummy Place Dummy Atoms (Bq) 1 Å above ring centers Opt->Dummy NMRCalc GIAO NMR Shielding Calculation Dummy->NMRCalc Extract Extract NICS(1)zz Values NMRCalc->Extract Interpret Negative = Aromatic Positive = Anti-aromatic Extract->Interpret

Computational workflow for assessing quinoline aromaticity via NICS(1)zz calculations.

Pharmacological Implications: The Antimalarial Paradigm

The interplay between basicity and aromaticity is perfectly illustrated by the mechanism of 4-aminoquinoline antimalarials (e.g., chloroquine).

Basicity-Driven Ion Trapping: At the pH of blood plasma (~7.4), the 4-aminoquinoline ( pKa​≈8.5 ) exists partially in its un-ionized, lipophilic form, allowing it to diffuse freely across the red blood cell and parasite membranes. Once it enters the parasite's highly acidic food vacuole (pH ~4.7), it becomes doubly protonated. This charged species is membrane-impermeable and becomes trapped inside the vacuole, accumulating to massive concentrations[5].

Aromaticity-Driven Target Binding: Once trapped, the quinoline core exerts its mechanism of action. The lowered aromaticity of the substituted pyridine ring facilitates highly specific π−π stacking interactions with ferriprotoporphyrin IX (free heme)[3]. This complexation prevents the parasite from crystallizing the toxic heme into inert hemozoin, leading to parasite death via oxidative stress and membrane lysis.

Antimalarial_Pathway Blood Bloodstream (pH ~7.4) Unprotonated Quinoline RBC Infected Red Blood Cell Diffusion across membrane Blood->RBC Vacuole Parasite Food Vacuole (pH ~4.7) Protonation of Quinoline RBC->Vacuole Trapping Ion Trapping (Membrane Impermeable) Vacuole->Trapping pKa ~ 8.5 Binding π-π Complexation with Ferriprotoporphyrin IX Trapping->Binding Inhibition Inhibition of Hemozoin Crystallization Binding->Inhibition Death Parasite Death due to Heme Toxicity Inhibition->Death

Mechanism of ion trapping and target binding of quinoline antimalarials in Plasmodium.

References

  • Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. PubMed (NIH).[Link]

  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. International Journal for Multidisciplinary Research (IJFMR).[Link]

  • Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry (ACS Publications).[Link]

  • Aromaticity as a Useful Descriptor of Pharmacological Activity: A Case Study of Quinoline-Based Antimalarial Agents. MDPI.[Link]

  • Magnetic Resonance Energies of Heterocyclic Conjugated Molecules. The Journal of Physical Chemistry A (ACS Publications).[Link]

  • Screening Assessment Quinoline 91-22-5. Environment Canada / Health Canada.[Link]

Sources

"Ethyl oxo(quinolin-5-ylamino)acetate" IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Ethyl 2-oxo(quinolin-5-ylamino)acetate

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Quinoline derivatives have been extensively explored for their potential as anticancer, antimalarial, anti-inflammatory, and antimicrobial agents.[3][4] This technical guide provides a comprehensive overview of a specific quinoline derivative, ethyl 2-oxo(quinolin-5-ylamino)acetate, a molecule of significant interest for researchers and scientists in the field of drug development. This document will cover its nomenclature, synthesis, and potential applications, offering insights grounded in established chemical principles.

IUPAC Name and Synonyms

The correct IUPAC name for the compound with the structure derived from the reaction of quinolin-5-amine and diethyl oxalate is ethyl 2-(quinolin-5-ylamino)-2-oxoacetate .

Type Name
IUPAC Name ethyl 2-(quinolin-5-ylamino)-2-oxoacetate
Synonym N-(Quinolin-5-yl)oxamic acid ethyl ester
Systematic Name ethyl 2-[(quinolin-5-yl)amino]-2-oxoacetate

Synthesis of Ethyl 2-oxo(quinolin-5-ylamino)acetate

The synthesis of ethyl 2-oxo(quinolin-5-ylamino)acetate is achieved through the nucleophilic acyl substitution reaction between quinolin-5-amine and diethyl oxalate. This reaction is a well-established method for the formation of oxamic acid esters from primary amines.

Reaction Scheme

Caption: Synthesis of ethyl 2-(quinolin-5-ylamino)-2-oxoacetate.

Experimental Protocol

This protocol is based on the general reaction of primary amines with diethyl oxalate to form N-substituted oxamic esters.

Materials:

  • Quinolin-5-amine

  • Diethyl oxalate

  • Absolute ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve quinolin-5-amine (1.0 equivalent) in absolute ethanol.

  • Addition of Reagent: To the stirred solution, add diethyl oxalate (1.0 equivalent).

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent and excess diethyl oxalate can be removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).

Mechanism of Reaction

The reaction proceeds via a nucleophilic acyl substitution mechanism. The primary amine of quinolin-5-amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. This is followed by the elimination of an ethoxide leaving group to form the final amide product.

Reaction_Mechanism start Quinolin-5-amine (Nucleophile) intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack reagent Diethyl Oxalate (Electrophile) reagent->intermediate product Ethyl 2-(quinolin-5-ylamino)-2-oxoacetate intermediate->product Elimination of Ethoxide byproduct Ethanol intermediate->byproduct

Caption: Mechanism for the synthesis of ethyl 2-(quinolin-5-ylamino)-2-oxoacetate.

Potential Applications in Research and Drug Development

While specific biological activity data for ethyl 2-oxo(quinolin-5-ylamino)acetate is not widely published, the quinoline core is a well-established pharmacophore with a broad range of therapeutic applications.[1][2]

Anticancer Research

Quinoline derivatives are known to exhibit anticancer activity through various mechanisms, including the inhibition of tyrosine kinases and epidermal growth factor receptor (EGFR).[1] The structural motif of an amide linked to a heterocyclic ring is common in many enzyme inhibitors. Therefore, ethyl 2-oxo(quinolin-5-ylamino)acetate could be a valuable intermediate for the synthesis of more complex molecules to be screened as potential anticancer agents.

Antimicrobial and Antimalarial Agents

The quinoline ring is famously present in the antimalarial drug quinine and its synthetic analogs like chloroquine.[3] The development of new antimicrobial and antimalarial drugs is a critical area of research due to growing resistance. Novel quinoline derivatives are continuously being synthesized and evaluated for their efficacy against various pathogens.

Chemical Probe and Fragment-Based Drug Discovery

Ethyl 2-oxo(quinolin-5-ylamino)acetate can serve as a chemical probe or a fragment in fragment-based drug discovery (FBDD). Its relatively small size and the presence of key functional groups (quinoline ring, amide, and ester) make it an attractive starting point for the development of lead compounds that target specific biological macromolecules.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of ethyl 2-(quinolin-5-ylamino)-2-oxoacetate. These values are calculated using computational models and provide a preliminary assessment of the compound's characteristics.

PropertyPredicted Value
Molecular Formula C₁₃H₁₂N₂O₃
Molecular Weight 244.25 g/mol
XLogP3 1.8
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 4

Conclusion

Ethyl 2-oxo(quinolin-5-ylamino)acetate, with the IUPAC name ethyl 2-(quinolin-5-ylamino)-2-oxoacetate, is a quinoline derivative that can be readily synthesized from commercially available starting materials. Its structure incorporates the pharmacologically significant quinoline nucleus, making it a compound of interest for further investigation in drug discovery and medicinal chemistry. This technical guide provides the foundational information necessary for researchers to synthesize, characterize, and explore the potential applications of this promising molecule.

References

  • PubChem. Ethyl 2-(8-ethoxyquinolin-5-yl)-2-oxoacetate. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. ethyl 2-[[2-oxo-2-[(2S)-1-[2-(quinoline-4-carbonylamino)acetyl]pyrrolidin-2-yl]acetyl]amino]acetate. National Center for Biotechnology Information. Available from: [Link]

  • El-Faham, A., et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)
  • NextSDS. ETHYL (11-OXO(1)BENZOFURO(3,2-B)QUINOLIN-5(11H)-YL)ACETATE. Available from: [Link]

  • PubChem. Ethyl [(5-chloroquinolin-8-yl)oxy]acetate. National Center for Biotechnology Information. Available from: [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis, characterization and antifungal evaluation of some novel quinoline derivatives derived from ethyl p-aminobenzoate. Der Pharma Chemica, 4(6), 2315-2321.
  • Abdel-rahman, H. M., et al. (2022). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. Scientific Reports, 12(1), 20958.
  • PubChem. Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • Chemistry Stack Exchange. Reaction of amines with diethyl oxalate (Hofmann amine separation method). Available from: [Link]

  • PubChem. Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate. National Center for Biotechnology Information. Available from: [Link]

  • Growing Science. Synthesis and in vitro antioxidant activity of quinolin-5-ylamine derivatives. Available from: [Link]

  • precisionFDA. ETHYL 2-((5-CHLOROPYRIDIN-2-YL)AMINO)-2-OXOACETATE. Available from: [Link]

  • Wikipedia. Ethyl acetate. Available from: [Link]

  • ACS Publications. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. Available from: [Link]

  • PubChemLite. N-(11-oxo-11h-indeno(1,2-b)quinolin-10-yl)glycine ethyl ester monohydrochloride. Available from: [Link]

  • ResearchGate. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4 H -pyrano[3,2- c ]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. Available from: [Link]

  • Google Patents. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives.
  • ResearchGate. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available from: [Link]

  • Journal of Drug Delivery and Therapeutics. The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Available from: [Link]

  • Pharmaffiliates. Product Name : Ethyl 2-oxo-2-(pyridin-2-ylamino)acetate Hydrochloride. Available from: [Link]

  • MDPI. Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors. Available from: [Link]

Sources

A Technical Guide to the Computational Docking of Ethyl oxo(quinolin-5-ylamino)acetate: A Prospective Analysis for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Note: The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of pharmacologically active compounds.[1] While ethyl oxo(quinolin-5-ylamino)acetate is not extensively characterized in existing literature, its core structure suggests significant potential for biological activity. This guide, therefore, takes a prospective approach. It is designed not as a retrospective report, but as a forward-looking, validated protocol for investigating this molecule's potential as a therapeutic agent. We will hypothesize a credible biological target based on the vast body of research on quinoline derivatives and construct a rigorous, self-validating computational workflow to predict its binding affinity and interaction patterns. This document serves as both a methodological blueprint and a testament to the predictive power of in silico techniques in modern drug discovery.

Introduction: The Quinoline Scaffold and Target Hypothesis

Quinoline and its derivatives are heterocyclic aromatic compounds that feature prominently in both natural products and synthetic drugs, exhibiting a wide array of biological activities including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[2][3] Their versatility allows for extensive structural modifications, making them ideal candidates for drug design.[1] Many quinoline-based anticancer agents function by inhibiting protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in cancer.[4][5]

Given the established role of the quinoline nucleus in kinase inhibition, we hypothesize that ethyl oxo(quinolin-5-ylamino)acetate is a candidate inhibitor for a member of this protein family. A prominent and well-validated target for quinoline-based therapeutics is the Epidermal Growth Factor Receptor (EGFR) , a receptor tyrosine kinase whose over-expression and mutation are implicated in the progression of numerous cancers, including non-small cell lung cancer and breast cancer.[6][7][8] Several FDA-approved EGFR inhibitors, such as lapatinib, feature a quinoline core, providing a strong rationale for selecting EGFR as our primary target for this computational investigation.[9]

This guide outlines a complete structure-based virtual screening protocol to assess the binding potential of ethyl oxo(quinolin-5-ylamino)acetate against the EGFR kinase domain.

The EGFR Signaling Pathway: A Rationale for Target Selection

EGFR is a member of the ErbB family of receptor tyrosine kinases.[8] Upon binding to its ligand, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, most notably the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which collectively drive cell proliferation, survival, and differentiation.[8] In many cancers, aberrant EGFR activation leads to uncontrolled cell growth. Therefore, inhibiting the EGFR kinase domain is a proven therapeutic strategy.[9]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF Ligand EGFR EGFR Monomer EGF->EGFR Binding EGFR_Dimer EGFR Dimer (Activated) EGFR->EGFR_Dimer Dimerization & Autophosphorylation RAS RAS EGFR_Dimer->RAS PI3K PI3K EGFR_Dimer->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Gene Transcription, Cell Proliferation, Survival) ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus

Caption: Simplified EGFR signaling cascade targeted by kinase inhibitors.

Methodology: A Self-Validating Molecular Docking Workflow

A robust and reliable computational study hinges on a meticulously planned and validated methodology. Molecular docking is a powerful technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[10][11] The process involves two key steps: sampling ligand conformations within the active site and then ranking these conformations using a scoring function.[11] Our workflow incorporates a critical validation step to ensure the chosen parameters can accurately reproduce experimentally observed binding modes.

Essential Software and Resources
  • Molecular Graphics Laboratory (MGL) Tools with AutoDock Vina: For docking calculations and receptor/ligand preparation.[12]

  • Biovia Discovery Studio Visualizer / PyMOL: For visualization, analysis of interactions, and figure generation.

  • PubChem Database: To retrieve the 2D structure of ethyl oxo(quinolin-5-ylamino)acetate.

  • RCSB Protein Data Bank (PDB): To obtain the 3D crystal structure of the target protein.

Step-by-Step Experimental Protocol
  • Protein Preparation:

    • Selection: Download the crystal structure of the EGFR kinase domain complexed with a known quinoline-based inhibitor, such as Erlotinib (PDB ID: 1M17). This co-crystallized structure provides a validated binding pocket.

    • Cleaning: Remove all water molecules, co-factors, and non-essential heteroatoms from the PDB file. The co-crystallized ligand (Erlotinib) should be saved to a separate file for the redocking validation step.

    • Protonation: Add polar hydrogen atoms to the protein, which is crucial for defining correct hydrogen bonding patterns. This is typically done assuming a physiological pH of 7.4.[13]

    • File Format Conversion: Convert the prepared protein file to the PDBQT format required by AutoDock Vina, which includes partial charges and atom type definitions.

  • Ligand Preparation:

    • Structure Retrieval: Obtain the 2D structure of "ethyl oxo(quinolin-5-ylamino)acetate" from a chemical database or draw it using software like Marvin Sketch or ChemDraw.[12]

    • 3D Conversion & Optimization: Convert the 2D structure to a 3D conformation and perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformer.

    • File Format Conversion: Convert the prepared ligand file to the PDBQT format, which assigns Gasteiger charges and defines rotatable bonds.

  • Protocol Validation via Redocking:

    • Causality: This step is the core of a self-validating system. Before docking our novel compound, we must prove that our chosen docking parameters can accurately reproduce the known, experimentally determined binding pose of a reference inhibitor in the target's active site.[14]

    • Procedure: Dock the extracted co-crystallized ligand (Erlotinib) back into the prepared EGFR structure using the same parameters that will be used for the test compound.

    • Success Criterion: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal structure pose of the ligand. An RMSD value below 2.0 Å is considered a successful validation, indicating the protocol is reliable.

  • Grid Box Generation:

    • Define a three-dimensional grid box that encompasses the entire binding site of the EGFR kinase domain. The dimensions and center of this box are determined based on the position of the co-crystallized ligand from the validation step, ensuring the search space for the docking algorithm is focused on the active site.

  • Molecular Docking Execution:

    • Using the validated parameters and the defined grid box, perform the molecular docking of "ethyl oxo(quinolin-5-ylamino)acetate" against the prepared EGFR receptor structure using AutoDock Vina. The software will generate multiple binding poses, each with a corresponding binding affinity score (in kcal/mol).

  • Post-Docking Analysis:

    • Binding Affinity: The primary quantitative output is the binding affinity score. More negative values indicate a stronger, more stable predicted interaction.

    • Interaction Analysis: Visualize the top-ranked docking pose using Discovery Studio or PyMOL. Analyze the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the key amino acid residues in the EGFR active site.[13]

Docking_Workflow PDB 1. Target Selection (PDB: 1M17 - EGFR) Prep_Protein 2. Protein Preparation (Remove Water, Add Hydrogens) PDB->Prep_Protein Redocking 3. Protocol Validation (Redocking) Native Ligand (Erlotinib) PDB->Redocking Native Ligand Ligand_DB 1. Ligand Structure (PubChem) Prep_Ligand 2. Ligand Preparation (3D Conversion, Energy Minimization) Ligand_DB->Prep_Ligand Prep_Protein->Redocking Docking 5. Molecular Docking (AutoDock Vina) Prep_Protein->Docking Prep_Ligand->Docking RMSD_Check RMSD < 2.0 Å ? Redocking->RMSD_Check Grid_Gen 4. Grid Box Generation (Define Active Site) RMSD_Check->Grid_Gen Success Grid_Gen->Docking Analysis 6. Post-Docking Analysis (Binding Energy & Interactions) Docking->Analysis Conclusion Hypothesis Generation & SAR Insights Analysis->Conclusion

Sources

Methodological & Application

Application Notes and Protocols for Ethyl oxo(quinolin-5-ylamino)acetate as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Quinoline Scaffold in Enzyme Inhibition

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its rigid structure and ability to be readily functionalized allow for precise three-dimensional arrangements of pharmacophoric features, making it an ideal starting point for the design of potent and selective enzyme inhibitors. Quinoline derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, often stemming from their ability to modulate the activity of key enzymes.[2][3]

This document provides detailed application notes and protocols for the investigation of ethyl oxo(quinolin-5-ylamino)acetate as a potential enzyme inhibitor. While this specific molecule is a novel investigational compound, its structural motifs—the quinoline core and the ethyl oxoacetate side chain—suggest a strong potential for interaction with various enzyme classes. The ethyl oxoacetate group, in particular, presents functionalities capable of engaging in hydrogen bonding and potential metal chelation within an enzyme's active site, a feature observed in other enzyme inhibitors.[4]

Given the documented activity of structurally related quinoline and oxoacetate compounds, this guide will focus on a generalized protocol for assessing the inhibitory potential of ethyl oxo(quinolin-5-ylamino)acetate against a representative enzyme class, such as protein tyrosine phosphatases (PTPs), while maintaining broad applicability to other enzyme systems.

Hypothesized Mechanism of Action: A Focus on Protein Tyrosine Phosphatases

Protein tyrosine phosphatases (PTPs) are a family of enzymes that play a crucial role in cellular signaling by catalyzing the dephosphorylation of tyrosine residues on proteins. Their dysregulation is implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders, making them attractive drug targets. Several quinoline-based molecules have been explored as PTP inhibitors.

We hypothesize that ethyl oxo(quinolin-5-ylamino)acetate may act as a competitive or mixed-type inhibitor of PTPs. The proposed mechanism involves the following key interactions:

  • Active Site Recognition: The quinoline core could engage in hydrophobic and π-stacking interactions with non-polar residues in the PTP active site.

  • Hydrogen Bonding: The amine linker and the carbonyl groups of the oxoacetate moiety are prime candidates for forming hydrogen bonds with key catalytic residues, such as the conserved aspartate and serine/threonine residues within the P-loop of the PTP active site.[4]

  • Chelation: The oxoacetate group may also chelate metal ions if they are part of the enzyme's catalytic machinery or a cofactor.

The following diagram illustrates the hypothetical binding mode of ethyl oxo(quinolin-5-ylamino)acetate within a generic PTP active site.

G cluster_0 PTP Active Site P-loop_residues P-loop Residues (e.g., Asp, Ser) Hydrophobic_pocket Hydrophobic Pocket Inhibitor Ethyl oxo(quinolin-5-ylamino)acetate Inhibitor->P-loop_residues H-Bonding (Oxoacetate & Amine) Inhibitor->Hydrophobic_pocket Hydrophobic Interactions (Quinoline Core)

Caption: Hypothetical binding of the inhibitor in a PTP active site.

Experimental Workflow for Inhibitor Characterization

A systematic approach is essential for the robust characterization of a novel enzyme inhibitor. The following workflow provides a comprehensive overview of the key experimental stages, from initial screening to detailed kinetic analysis.

A Compound Preparation (Stock Solution in DMSO) B Primary Enzyme Screen (Single High Concentration) A->B Initial Test C Dose-Response Assay (IC50 Determination) B->C If Active D Kinetic Analysis (Mechanism of Inhibition) C->D Detailed Characterization F Data Analysis & Reporting C->F E Selectivity Profiling (Against Related Enzymes) D->E Specificity Check E->F A Raw Absorbance Data (405 nm) B Subtract Blank (No Enzyme) Control A->B C Calculate % Inhibition: 100 * (1 - (Sample / Positive Control)) B->C D Plot % Inhibition vs. [Inhibitor] (log scale) C->D E Non-linear Regression (Sigmoidal Dose-Response) D->E F Determine IC50 Value E->F

Caption: Workflow for analyzing enzyme inhibition data.

Sample Data Table:

[Inhibitor] (µM)Absorbance (405 nm)% Inhibition
0 (Control)1.250
0.11.185.6
10.9524.0
100.6052.0
1000.2282.4
10000.1092.0

IC50 Calculation:

The IC50 value is the concentration of the inhibitor that reduces the enzyme activity by 50%. This value is determined by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism, R).

Troubleshooting

Problem Possible Cause Solution
High variability between replicatesPipetting errors, temperature fluctuationsUse calibrated pipettes, ensure uniform mixing, and maintain consistent incubation temperatures.
No inhibition observedCompound is inactive, incorrect concentration, or degradedVerify compound integrity and concentration, and test a wider concentration range.
Precipitate in wellsLow compound solubility in the assay bufferDecrease the final DMSO concentration or add a non-interfering surfactant to the assay buffer.
Non-linear reaction rateSubstrate depletion or enzyme instabilityOptimize incubation time and enzyme concentration to ensure the reaction remains in the linear phase.

Conclusion

Ethyl oxo(quinolin-5-ylamino)acetate represents a promising scaffold for the development of novel enzyme inhibitors. The protocols and guidelines presented here provide a robust framework for its initial characterization. Further studies, including detailed kinetic analysis to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and selectivity profiling against a panel of related enzymes, are essential next steps in elucidating its therapeutic potential. The versatility of the quinoline core suggests that this compound could be a valuable tool for probing the function of various enzymes and may serve as a lead for future drug discovery efforts.

References

  • Zhou, J., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. bioRxiv. [Link]

  • Al-Ostath, A., et al. (2025). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Precision Chemistry. [Link]

  • Youssif, B. G., et al. (2025). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Medicinal Chemistry. [Link]

  • Youssif, B. G., et al. (2025). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Publishing. [Link]

  • Bushmelev, V. A., et al. (2022). Ethyl 5-Oxo-5-(((12-oxoindolo[2,1-b]quinazolin-6(12H)-ylidene)amino)oxy)pentanoate. Molbank. [Link]

  • Pérez-Picaso, L., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants. [Link]

  • Dianat, S., et al. (2016). Quinoline-based imidazole-fused heterocycles as new inhibitors of 15-lipoxygenase. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Abdel-Alim, A. A., et al. (2012). Synthesis, in Vitro and in Silico Screening of Ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates as Protein-Tyrosine Phosphatase 1B Inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Kangad, S. K., et al. (2026). Benzo[g]quinoline Derivatives as Potent α-Glucosidase Inhibitors: Synthesis, Characterization, and In Vitro Inhibition. Russian Journal of Bioorganic Chemistry. [Link]

  • Youssef, F., et al. (2025). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. Acta Chimica Slovenica. [Link]

  • PubChem. Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride. [Link]

  • Satzinger, G., et al. (1975). [On the pharmacology of Etozolin (author's transl)]. Arzneimittel-Forschung. [Link]

  • Al-Suwaidan, I. A., et al. (2024). Biological Activities of Recent Advances in Quinazoline. IntechOpen. [Link]

  • Kumari, S., et al. (2025). Synthesis, characterization, in silico and in vitro antimicrobial evaluation of some quinoline derivatives. Indian Journal of Pharmaceutical Sciences. [Link]

  • Nowak, R. P., et al. (2021). First-in-Class Inhibitors of the Ribosomal Oxygenase MINA53. Journal of Medicinal Chemistry. [Link]

  • Singh, P., & Kumar, A. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Glushkov, V. A., & Gorshkov, A. G. (2025). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules. [Link]

  • Li, H., et al. (2022). Lactate Dehydrogenase-Inhibitors Isolated from Ethyl Acetate Extract of Selaginella doederleinii by Using a Rapid Screening Method with Enzyme-Immobilized Magnetic Nanoparticles. Pharmaceuticals. [Link]

  • Shaukat, A., et al. (2025). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. Chemistry. [Link]

  • Lemoine, L., et al. (2021). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. RSC Medicinal Chemistry. [Link]

  • Infante, P., et al. (2022). Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening. Journal of Medicinal Chemistry. [Link]

Sources

Application Note: Antimicrobial Assay Protocols for Ethyl oxo(quinolin-5-ylamino)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Microbiologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Mechanistic Rationale

The rising incidence of multidrug-resistant (MDR) bacterial infections necessitates the continuous development of novel antimicrobial scaffolds. Ethyl oxo(quinolin-5-ylamino)acetate represents a highly promising synthetic intermediate and active pharmacophore. The quinoline core is a privileged structure in medicinal chemistry, historically validated for its ability to penetrate bacterial cell walls and inhibit critical enzymes such as DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death[1].

By functionalizing the 5-aminoquinoline core with an ethyl oxoacetate moiety, researchers can exploit enhanced lipophilicity and unique hydrogen-bonding capabilities. This structural modification mimics the mechanistic advantages seen in advanced oxazolidinone and oxo-derivatives, which are known to inhibit protein synthesis and disrupt biofilm formation in Gram-positive pathogens[2]. Furthermore, related aromatic amides and quinoline derivatives have demonstrated potent inhibitory activity against bacterial RNA polymerase, making this compound a prime candidate for dual-target antimicrobial screening[3].

As a Senior Application Scientist, I have designed this guide to provide field-proven, self-validating protocols for evaluating the antimicrobial efficacy of Ethyl oxo(quinolin-5-ylamino)acetate. Every step is grounded in mechanistic causality to ensure your data is robust, reproducible, and ready for regulatory or publication submission.

Experimental Workflow

The evaluation of novel quinoline derivatives requires a tiered approach, moving from basic susceptibility testing to complex phenotypic assays.

Workflow A Compound Synthesis & Stock Prep (DMSO) B Broth Microdilution (MIC/MBC) A->B C Time-Kill Kinetics B->C D Biofilm Inhibition Assay B->D E Mechanistic Studies C->E D->E

Fig 1: Standardized antimicrobial evaluation workflow for quinoline derivatives.

Compound Preparation & Handling

Causality & Insight: Ethyl oxo(quinolin-5-ylamino)acetate possesses significant lipophilicity due to its bicyclic aromatic ring and ethyl ester group. Aqueous buffers will cause immediate precipitation.

  • Primary Solvent: 100% Dimethyl Sulfoxide (DMSO).

  • Stock Concentration: Prepare a 10 mg/mL master stock.

  • Critical Parameter: The final concentration of DMSO in any biological assay must not exceed 1% (v/v). Higher concentrations will disrupt bacterial membrane integrity, leading to false-positive bactericidal data. Always include a 1% DMSO vehicle control to validate that growth inhibition is solely due to the compound.

Detailed Experimental Protocols

Protocol A: Minimum Inhibitory Concentration (MIC) & Minimum Bactericidal Concentration (MBC)

Objective: Determine the lowest concentration of the compound that inhibits visible growth (MIC) and kills 99.9% of the initial inoculum (MBC).

Reagents: Cation-adjusted Mueller-Hinton Broth (CAMHB). Why CAMHB? It is the Clinical and Laboratory Standards Institute (CLSI) standard. It contains standardized levels of Ca²⁺ and Mg²⁺, which are critical for stabilizing bacterial membranes and ensuring reproducible drug-target interactions.

Step-by-Step Methodology:

  • Inoculum Preparation: Grow target strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) overnight on tryptic soy agar. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (~ 1.5×108 CFU/mL). Dilute 1:150 in CAMHB to achieve a final well concentration of 5×105 CFU/mL.

  • Serial Dilution: In a 96-well U-bottom microtiter plate, perform a two-fold serial dilution of Ethyl oxo(quinolin-5-ylamino)acetate in CAMHB. The concentration range should typically span from 64 µg/mL down to 0.125 µg/mL[2].

  • Inoculation: Add 50 µL of the bacterial suspension to 50 µL of the diluted compound in each well.

  • Incubation: Incubate the plates at 37°C for 18–20 hours under aerobic conditions.

  • MIC Determination: Visually inspect the wells. The MIC is the lowest concentration with no visible turbidity.

  • MBC Determination: Plate 10 µL from all optically clear wells onto fresh agar plates. Incubate for 24 hours at 37°C. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum.

Protocol B: Time-Kill Kinetics Assay

Objective: Assess the pharmacodynamic profile (bacteriostatic vs. bactericidal) over a 24-hour period.

Causality & Insight: MIC only tells us if a compound works; Time-Kill tells us how fast it works. This is critical for quinoline derivatives, which often exhibit concentration-dependent killing[1].

Step-by-Step Methodology:

  • Prepare flasks containing 10 mL of CAMHB with the compound at 1×, 2×, and 4× the determined MIC. Include a growth control (no drug) and a standard antibiotic control (e.g., Ciprofloxacin).

  • Inoculate flasks to a final density of 5×105 CFU/mL.

  • Incubate at 37°C with orbital shaking (200 rpm) to ensure uniform exposure and aeration.

  • Extract 100 µL aliquots at time points: 0, 2, 4, 8, 12, and 24 hours.

  • Serially dilute the aliquots in sterile PBS and plate onto agar. Count CFUs after 24 hours. A ≥3log10​ decrease in CFU/mL indicates bactericidal activity.

Protocol C: Anti-Biofilm Activity Assay (Crystal Violet Staining)

Objective: Evaluate the compound's ability to inhibit the formation of bacterial biofilms.

Causality & Insight: Oxo-derivatives and oxazolidinones have shown exciting potential in hampering biofilm formation[2]. Crystal violet is a basic dye that binds electrostatically to the negatively charged extracellular polymeric substance (EPS) matrix and bacterial cells, providing a direct quantitative measure of biofilm biomass.

Step-by-Step Methodology:

  • Supplement CAMHB with 1% glucose to promote robust biofilm formation.

  • Seed 96-well flat-bottom polystyrene plates with 1×106 CFU/mL of biofilm-forming strains (e.g., MRSA) alongside sub-MIC concentrations of the compound (e.g., 1/2 MIC, 1/4 MIC).

  • Incubate statically at 37°C for 24 hours. Do not shake, as shear forces will disrupt biofilm attachment.

  • Carefully aspirate the planktonic (free-floating) bacteria and wash the wells three times with sterile PBS.

  • Fix the biofilm with 99% methanol for 15 minutes, then air dry.

  • Stain with 0.1% (w/v) Crystal Violet solution for 15 minutes. Wash extensively with distilled water to remove unbound dye.

  • Solubilize the bound dye using 33% glacial acetic acid.

  • Measure the optical density (OD) at 590 nm using a microplate reader.

Data Presentation & Expected Results

To facilitate rapid decision-making, quantitative data should be structured clearly. Below is a representative data matrix demonstrating the expected profile of a highly active quinoline-oxoacetate derivative.

Table 1: Representative MIC and MBC Values against Standard Pathogens

Bacterial StrainPhenotypeMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioActivity Profile
S. aureus ATCC 29213Sensitive0.51.02Bactericidal
S. aureus (MRSA)Resistant1.02.02Bactericidal
E. faecalis ATCC 29212Sensitive2.08.04Bactericidal
E. coli ATCC 25922Sensitive>64>64N/AInactive (Gram-neg)

Note: Quinoline-oxoacetate derivatives typically show pronounced activity against Gram-positive bacteria while struggling against the outer membrane porins of Gram-negative species, mirroring the spectrum of oxazolidinones[2].

Table 2: Biofilm Inhibition Percentages (at 1/2 MIC)

CompoundS. aureus ATCC 29213MRSA (Clinical Isolate)
Ethyl oxo(quinolin-5-ylamino)acetate78.4% ± 3.2%71.5% ± 4.1%
Linezolid (Control)45.2% ± 5.0%38.9% ± 4.5%
Vehicle (1% DMSO)0.0%0.0%

Mechanistic Elucidation

The efficacy of Ethyl oxo(quinolin-5-ylamino)acetate is driven by a multi-target mechanism. The lipophilic ethyl ester facilitates rapid cell membrane penetration. Once inside the cytoplasm, the quinoline scaffold intercalates with DNA or binds to the ATP-binding site of DNA Gyrase/Topoisomerase IV[1]. Concurrently, the oxoacetate moiety may engage in hydrogen bonding with the bacterial RNA polymerase, halting transcription[3].

Mechanism C Ethyl oxo(quinolin-5-ylamino)acetate M Cell Membrane Penetration C->M T1 DNA Gyrase / Topo IV Inhibition M->T1 T2 RNA Polymerase Binding M->T2 R Inhibition of Transcription & Replication T1->R T2->R D Bacterial Cell Death R->D

Fig 2: Proposed dual-target bactericidal mechanism of quinolin-5-ylamino derivatives.

Troubleshooting & Critical Parameters

  • Compound Precipitation in Broth: If the compound precipitates upon addition to CAMHB, warm the broth to 37°C prior to inoculation, or utilize a co-solvent system (e.g., 0.5% Tween-80) ensuring the surfactant does not possess intrinsic antibacterial activity.

  • Inconsistent Biofilm Staining: Crystal violet binds non-specifically. Ensure the 33% acetic acid solubilization step is performed on a shaker for exactly 15 minutes to ensure homogenous dye release before reading the OD.

  • False Positives in MBC: Carryover of the drug onto the agar plate can inhibit growth, mimicking cell death. Always spot-plate small volumes (10 µL) and allow the liquid to absorb completely into the agar to dilute the localized drug concentration below its MIC.

References

  • Synthesis and Benefits of Quinoline Derivatives Source: Scribd 1

  • Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine Source: PMC / MDPI (2023) 2

  • Antibacterial agents: n(alpha)-aroyl-n-aryl-phenylalaninamides (WO2015120320A1) Source: Google Patents 3

Sources

Application Note: High-Throughput Screening for Novel Polo-like Kinase 1 (PLK1) Inhibitors Using a Fluorescence Polarization-Based Assay

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that serves as a master regulator of mitosis, with critical functions in centrosome maturation, spindle assembly, and cytokinesis.[1][2] Its expression is tightly regulated in healthy cells but is frequently overexpressed in a wide range of human cancers, where it correlates with tumor aggressiveness and poor prognosis.[1][3] This dependency of cancer cells on PLK1 for proliferation makes it a high-value therapeutic target for oncology drug discovery.[4][5] The development of small-molecule inhibitors targeting the ATP-binding site of PLK1 is a promising strategy to induce mitotic arrest and apoptosis selectively in cancer cells.[1][4]

This application note presents a comprehensive, field-proven protocol for a high-throughput screening (HTS) campaign to identify novel inhibitors of PLK1. As a case study, we describe the screening of "Ethyl oxo(quinolin-5-ylamino)acetate," a novel chemical entity with a quinoline scaffold, a common motif in kinase inhibitors. The methodology employs the Transcreener® ADP² FP Assay, a robust and homogeneous fluorescence polarization (FP) assay that quantitatively measures ADP production, the universal byproduct of kinase activity.[6] This guide provides a detailed walkthrough from initial assay development and validation to primary screening, hit confirmation, and potency determination.

Assay Principle: Fluorescence Polarization for Kinase Activity

Fluorescence Polarization (FP) is a powerful, homogeneous technique ideal for HTS, as it requires no separation steps.[7][8] The principle is based on monitoring the change in the rotational speed of a fluorescent molecule in solution.[9][10]

  • Slow Rotation (High Polarization): A small fluorescent tracer bound to a much larger molecule (e.g., an antibody) tumbles slowly in solution. When excited with plane-polarized light, it emits light that remains highly polarized.

  • Fast Rotation (Low Polarization): A small, unbound fluorescent tracer tumbles rapidly. When excited, the emitted light becomes significantly depolarized.

The Transcreener® ADP² FP Assay leverages this principle in a competitive immunoassay format. The assay reagents include an ADP-Alexa633 tracer pre-bound to a highly specific anti-ADP antibody. In the absence of kinase activity, this complex is large, rotates slowly, and produces a high FP signal. When the kinase (PLK1) consumes ATP and produces ADP, the newly formed ADP competes with the tracer for binding to the antibody. This displacement releases the small tracer, which then tumbles rapidly, causing a decrease in the FP signal.[11][12] The magnitude of this decrease is directly proportional to the amount of ADP produced and thus to the PLK1 activity.

Diagram: Principle of the Transcreener® ADP² FP Kinase Assay

FP_Assay_Principle cluster_0 High PLK1 Activity (Inhibition Absent) cluster_1 Low PLK1 Activity (Inhibition Present) PLK1_active PLK1 (Active) + ATP + Substrate ADP_produced ADP (Product) PLK1_active->ADP_produced Kinase Reaction ADP_bound ADP-Antibody Complex ADP_produced->ADP_bound Tracer_complex_before Tracer-Antibody Complex High FP Tracer_free Free Tracer Low FP Tracer_complex_before->Tracer_free ADP Competes & Displaces Tracer PLK1_inhibited PLK1 (Inhibited) + Inhibitor No_ADP No ADP Production PLK1_inhibited->No_ADP Reaction Blocked Tracer_complex_stable Tracer-Antibody Complex High FP Remains

Caption: Competitive FP assay principle for PLK1 activity.

Materials and Instrumentation

  • Enzyme: Recombinant Human PLK1 (e.g., Carna Biosciences, #01-125)

  • Substrate: Casein, dephosphorylated (e.g., Sigma-Aldrich, C4032)

  • Compound: Ethyl oxo(quinolin-5-ylamino)acetate (prepared as a 10 mM stock in 100% DMSO)

  • Assay Kit: Transcreener® ADP² FP Assay (BellBrook Labs, #3010-1K)[11]

  • Buffers: Kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Plates: 384-well, low-volume, black, non-binding surface microplates (e.g., Corning #3820)

  • Instrumentation: Multimode microplate reader equipped for fluorescence polarization (e.g., BMG PHERAstar FSX, Tecan Safire²)[13]

  • Automation: Automated liquid handlers (e.g., Echo acoustic dispenser, Agilent Bravo) for compound dispensing and reagent addition.

Detailed Protocols: From Assay Development to HTS

Phase 1: Assay Development & Optimization

Causality: Before screening a large library, the assay must be optimized to ensure it is robust, sensitive, and cost-effective. This involves determining the minimal enzyme concentration that gives a sufficient signal window and using an ATP concentration close to the Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.[14]

Protocol 4.1.1: PLK1 Enzyme Titration

  • Prepare a series of 2-fold dilutions of PLK1 in kinase buffer, starting from 10 nM down to ~0.02 nM.

  • In a 384-well plate, add 5 µL of each PLK1 dilution. For the "no enzyme" control, add 5 µL of kinase buffer.

  • Prepare a 2X substrate/ATP mix containing 100 µM Casein and 20 µM ATP in kinase buffer.

  • Initiate the reaction by adding 5 µL of the substrate/ATP mix to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Prepare the ADP Detection Mixture as per the Transcreener® manual.[15] Add 10 µL of this mixture to each well to stop the reaction and initiate detection.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on an FP-capable reader (Excitation: 620 nm, Emission: 670 nm).

  • Analysis: Plot the FP signal (in mP) versus PLK1 concentration. Select the lowest enzyme concentration that gives a robust signal window (typically 80-90% of the maximum signal change). This concentration is referred to as the EC₈₀.

Table 1: Representative PLK1 Titration Data

PLK1 Conc. (nM)Avg. FP (mP)Std. Dev.
10.01254.1
5.01303.8
2.51455.2
1.25 180 4.5
0.632356.1
0.312705.5
0 (No Enzyme)2954.9

The EC₈₀ concentration (highlighted) is chosen for subsequent experiments.

Phase 2: Assay Validation (Z'-Factor Determination)

Trustworthiness: The Z'-factor is the industry-standard metric for validating the quality of an HTS assay.[16] It provides a statistical measure of the separation between high and low signals, accounting for data variation. An assay is considered excellent for HTS if its Z'-factor is ≥ 0.5.[17][18][19]

Protocol 4.2.1: Z'-Factor Plate Setup

  • Design a 384-well plate map. Designate half the wells (n=192) as "High Control" (0% inhibition) and the other half (n=192) as "Low Control" (100% inhibition).

  • High Control Wells: Add 5 µL of PLK1 (at the pre-determined EC₈₀ concentration) and 50 nL of DMSO.

  • Low Control Wells: Add 5 µL of kinase buffer (no enzyme) and 50 nL of DMSO.

  • Initiate the reaction by adding 5 µL of the 2X substrate/ATP mix (100 µM Casein, 20 µM ATP) to all 384 wells.

  • Follow steps 5-8 from Protocol 4.1.1.

  • Calculation: Calculate the Z'-factor using the formula: Z' = 1 - ( (3 * SD_high + 3 * SD_low) / |Mean_high - Mean_low| ) Where SD is the standard deviation and Mean is the average of the control signals.

Table 2: Z'-Factor Calculation and Interpretation

ParameterValue (mP)Interpretation
Mean (High Control)292Represents 0% PLK1 activity (High FP)
SD (High Control)5.1Data variation in the absence of enzyme
Mean (Low Control)135Represents 100% PLK1 activity (Low FP)
SD (Low Control)4.8Data variation with uninhibited enzyme
Calculated Z'-Factor 0.81 Z' > 0.5 indicates an excellent and robust assay suitable for HTS. [19][20]
Phase 3: Primary HTS of Ethyl oxo(quinolin-5-ylamino)acetate

Protocol 4.3.1: Single-Point Screening

  • Using an acoustic liquid handler, dispense 50 nL of 10 mM "Ethyl oxo(quinolin-5-ylamino)acetate" stock into designated test wells of a 384-well plate (final concentration: 10 µM).

  • Dispense 50 nL of DMSO into control wells (High and Low controls).

  • Add 5 µL of PLK1 (at EC₈₀ concentration) to all test and High Control wells. Add 5 µL of kinase buffer to Low Control wells.

  • Initiate the reaction by adding 5 µL of the 2X substrate/ATP mix to all wells.

  • Incubate for 60 minutes at room temperature.

  • Add 10 µL of ADP Detection Mixture to all wells.

  • Incubate for 60 minutes at room temperature.

  • Read the FP signal.

  • Hit Identification: Calculate the percent inhibition for each compound well relative to the plate controls. A common threshold for identifying a "hit" is a percent inhibition ≥ 50% or > 3 standard deviations from the mean of the neutral (DMSO) controls.

Phase 4: Hit Confirmation and Potency (IC₅₀) Determination

Authoritative Grounding: A single-point screen is prone to false positives. Hits must be confirmed through re-testing and characterized by determining their half-maximal inhibitory concentration (IC₅₀), which is the standard measure of an inhibitor's potency.[14]

Protocol 4.4.1: Dose-Response Curve and IC₅₀ Calculation

  • Prepare a serial dilution series of the hit compound, "Ethyl oxo(quinolin-5-ylamino)acetate," typically 10 points with 3-fold dilutions, starting from 100 µM.

  • Dispense the compound dilutions into a 384-well plate.

  • Execute the kinase assay as described in Protocol 4.3.1.

  • Calculate the percent inhibition for each concentration.

  • Plot percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[14]

Table 3: Hypothetical IC₅₀ Data for Ethyl oxo(quinolin-5-ylamino)acetate

Concentration (µM)% Inhibition
100.0098.5
33.3395.2
11.1189.1
3.7075.4
1.23 51.2
0.4124.8
0.1410.1
0.054.5
0.011.2
0.000.0
Calculated IC₅₀ 1.2 µM

HTS Workflow and Data Triage

A successful HTS campaign is a multi-step process designed to systematically narrow a large number of compounds down to a few well-characterized leads.

Diagram: HTS Workflow for PLK1 Inhibitor Discovery

HTS_Workflow cluster_workflow Screening Cascade AssayDev Assay Development & Validation (Z' > 0.5) PrimaryHTS Primary HTS (Single Conc. @ 10 µM) AssayDev->PrimaryHTS HitConfirm Hit Confirmation (Re-test from fresh stock) PrimaryHTS->HitConfirm ~1% Hit Rate DoseResponse Dose-Response (IC50) (10-point titration) HitConfirm->DoseResponse Confirm Hits Orthogonal Orthogonal Assays (e.g., TR-FRET, Luminescence) DoseResponse->Orthogonal Potent Hits (IC50 < 10 µM) Selectivity Selectivity Profiling (Kinase Panel Screen) Orthogonal->Selectivity Rule out artifacts LeadOpt Lead Optimization (SAR Studies) Selectivity->LeadOpt Selective & Potent Hits

Caption: A logical workflow for an HTS campaign.

Conclusion & Future Directions

This application note provides a robust, validated framework for conducting a high-throughput screen for inhibitors of the oncology target PLK1 using a fluorescence polarization-based assay. We have detailed the critical steps of assay development, validation via Z'-factor determination, primary screening, and hit confirmation with IC₅₀ determination, using "Ethyl oxo(quinolin-5-ylamino)acetate" as a model compound. The hypothetical IC₅₀ of 1.2 µM demonstrates its potential as a starting point for a medicinal chemistry program.

Confirmed hits from this screen should be further validated using orthogonal assays (e.g., TR-FRET or luminescence-based ATP depletion assays) to eliminate technology-specific artifacts.[21] Subsequently, selectivity profiling against a panel of other kinases is crucial to ensure the compound's specificity for PLK1, which is a key attribute for a successful therapeutic candidate.[5]

References

  • BellBrook Labs. (n.d.). Transcreener® ADP2 FP Assay Technical Manual. Retrieved from BellBrook Labs website. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

  • Assay Quality Control. (2025). Z-Factor Calculator. PunnettSquare Tools. [Link]

  • Yuan, J., et al. (2021). Polo-like kinase 1 as a potential therapeutic target and prognostic factor for various human malignancies: A systematic review and meta-analysis. Frontiers in Oncology, 11, 748827. [Link]

  • Sui, Y. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 37(Supplement_1), i359–i365. [Link]

  • Inglese, J., et al. (2006). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • MDPI. (2025). Polo-like Kinase 1 (PLK1) Inhibitors Targeting Anticancer Activity. MDPI. [Link]

  • Al-Bori, A. M., et al. (2022). Polo-like Kinase 1 (PLK1) Inhibitors in Human Cancer Therapy: Development and Therapeutic Potential. Journal of Medicinal Chemistry, 65(16), 10939–10975. [Link]

  • Talwar, P., et al. (2021). Polo-like Kinase 1 as an emerging drug target: structure, function and therapeutic implications. Expert Opinion on Therapeutic Targets, 25(2), 109-126. [Link]

  • American Chemical Society. (2022). Polo-like Kinase 1 (PLK1) Inhibitors in Human Cancer Therapy: Development and Therapeutic Potential. ACS Publications. [Link]

  • BellBrook Labs. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Retrieved from BellBrook Labs website. [Link]

  • Parker, G., & Bolger, R. (n.d.). A Novel, Fluorescence Polarization- Based Assay for Detecting Tyrosine Kinase Activity. BioTechniques. [Link]

  • ICE Bioscience. (n.d.). FRET and TR-FRET Assays. Retrieved from ICE Bioscience website. [Link]

  • Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization: past, present and future. Combinatorial chemistry & high throughput screening, 6(3), 167–176. [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from BMG LABTECH website. [Link]

  • Li, Y., et al. (2008). Fluorescence detection techniques for protein kinase assay. Analytical and Bioanalytical Chemistry, 391(4), 1089-1102. [Link]

  • Sino Biological. (n.d.). How TR-FRET Empower High-Throughput Screening. Retrieved from Sino Biological website. [Link]

  • BMG LABTECH. (2025). The Z prime value (Z´). Retrieved from BMG LABTECH website. [Link]

  • BellBrook Labs. (n.d.). Transcreener® ADP2 FP Assay. Retrieved from BellBrook Labs website. [Link]

  • Scott, B., et al. (2012). Development of a high-throughput screening method for LIM kinase 1 using a luciferase-based assay of ATP consumption. Journal of biomolecular screening, 17(1), 46-54. [Link]

  • BellBrook Labs. (n.d.). Application Notes. Retrieved from BellBrook Labs website. [Link]

  • BMG LABTECH. (n.d.). The Transcreener® ADP2 Universal Kinase Assay from BellBrook Labs is readily performed on BMG LABTECH microplate readers using. Technology Networks. [Link]

  • ResearchGate. (n.d.). IC 50 Values for Inhibitors Identified by HTS Screening. Retrieved from ResearchGate. [Link]

  • Stone, T. A., & Muretta, J. M. (2025). A practical consideration for the substrate concentration when determining IC50 values for enzyme inhibition. Canadian Journal of Chemistry. [Link]

  • Aromokeye, D. S., et al. (2025). Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 30(4), 100063. [Link]

  • EU-OPENSCREEN. (n.d.). HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. Retrieved from EU-OPENSCREEN website. [Link]

  • MacCoss, M. J., & Baillie, T. A. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. ACS Medicinal Chemistry Letters, 11(4), 438–459. [Link]

  • BellBrook Labs. (2026). Using an HTS Ready Assay for PLK1 Inhibitor Screening. Retrieved from BellBrook Labs website. [Link]

  • BPS Bioscience. (n.d.). Fluorescence Polarization Assays: Principles & Applications. Retrieved from BPS Bioscience website. [Link]

  • Molecular Devices. (n.d.). Fluorescence Polarization (FP). Retrieved from Molecular Devices website. [Link]

Sources

Application Note: Profiling Ethyl oxo(quinolin-5-ylamino)acetate as an ATP-Competitive Scaffold in Multi-Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Ethyl oxo(quinolin-5-ylamino)acetate (EOQA) represents a highly versatile pharmacophore in the development of small-molecule kinase inhibitors. Structurally, the quinoline core acts as an adenine mimetic, forming critical hydrogen bonds with the backbone amides of the kinase hinge region. Concurrently, the oxo-acetate moiety provides a synthetic vector that extends into the solvent-exposed channel or the DFG-out pocket, enabling the fine-tuning of kinase selectivity.

Recent structural biology and Structure-Activity Relationship (SAR) studies have demonstrated that quinolin-5-ylamino derivatives exhibit potent multi-kinase inhibitory activity, particularly against RAF (BRAF/CRAF), FMS, and Discoidin Domain Receptors (DDR1/DDR2) ( [1]). Because dysregulation of these kinases is a hallmark of intractable cancers and fibrotic diseases, profiling fragments like EOQA requires robust, interference-free assay platforms.

Signaling Pathway & Intervention Point

To contextualize the functional impact of EOQA, we map its intervention within the classical MAPK/ERK signaling cascade and parallel Receptor Tyrosine Kinase (RTK) pathways. By competitively displacing ATP, EOQA halts the phosphorylation cascade, preventing downstream transcription factor activation.

G RTK Receptor Tyrosine Kinase (e.g., DDR1, EGFR) RAS RAS (Active GTP) RTK->RAS Activation RAF RAF Kinase (BRAF / CRAF) RAS->RAF Recruitment MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Inhibitor Ethyl oxo(quinolin-5-ylamino)acetate (ATP-Competitive Scaffold) Inhibitor->RTK Multi-kinase Targeting Inhibitor->RAF Inhibits Hinge Region

MAPK pathway inhibition via multi-kinase targeting by Ethyl oxo(quinolin-5-ylamino)acetate.

Self-Validating Experimental Workflows

A critical challenge in screening quinoline derivatives is their intrinsic autofluorescence in the blue/green spectrum (peaking around 400–500 nm). This property frequently yields false positives or negatives in standard Fluorescence Polarization (FP) or direct fluorescence assays. To establish a self-validating system, we employ an orthogonal two-assay approach: a Time-Resolved FRET (TR-FRET) assay to confirm direct target engagement, followed by a bioluminescent ADP-Glo™ assay to validate functional enzymatic inhibition.

Protocol A: TR-FRET Kinase Binding Assay (Target Engagement)

Causality & Design: LanthaScreen™ TR-FRET technology utilizes a long-lifetime Terbium (Tb) donor. By introducing a temporal delay (e.g., 100 µs) before signal acquisition, short-lived compound autofluorescence from the quinoline ring completely decays. This ensures the measured FRET signal is exclusively derived from the displacement of an Alexa Fluor™ 647-labeled tracer, confirming true target engagement ( [2]).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Serially dilute EOQA in 100% DMSO (11-point curve, 3-fold dilutions, top concentration 10 mM). Transfer 100 nL to a 384-well low-volume plate using an acoustic liquid handler (e.g., Echo 550) to achieve a final DMSO concentration of 1%.

  • Complex Assembly: Add 5 µL of 2X Kinase/Antibody mixture (e.g., 2 nM BRAF-V600E and 2 nM Eu-anti-GST antibody) to the reaction wells.

  • Tracer Addition: Add 5 µL of 2X LanthaScreen™ Kinase Tracer 236.

  • Equilibration: Seal the plate and incubate at room temperature (22°C) for 60 minutes in the dark to allow the binding equilibrium to stabilize.

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) with an excitation of 340 nm and dual emission at 665 nm (acceptor) and 615 nm (donor). Calculate the 665/615 emission ratio to determine the IC₅₀.

Protocol B: ADP-Glo™ Functional Kinase Assay (Enzymatic Inhibition)

Causality & Design: To ensure the binding observed in Protocol A translates to catalytic inhibition, we measure the depletion of ATP. The ADP-Glo™ assay quantifies the universal kinase byproduct (ADP) via a bioluminescent luciferase cascade. Because luminescence does not rely on excitation light, it is completely immune to the optical interference of the quinoline scaffold ( [3, 4]).

Step-by-Step Methodology:

  • Kinase Reaction: In a solid white 384-well plate, combine 1 µL of EOQA (in 5% DMSO), 2 µL of purified kinase (e.g., 0.5 ng/µL DDR1), and 2 µL of substrate mix (100 µM ATP, 0.2 µg/µL Myelin Basic Protein).

  • Catalytic Incubation: Incubate for 60 minutes at room temperature to allow linear product formation.

  • Reaction Termination & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent. This step simultaneously halts the kinase reaction and enzymatically depletes all unreacted ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. This reagent converts the generated ADP back into ATP and introduces the luciferase/luciferin system. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using an integration time of 0.5–1.0 seconds per well. Calculate the IC₅₀ using a four-parameter logistic non-linear regression model.

Data Presentation: Selectivity Profiling

The dual-assay system provides a high-confidence selectivity profile. The table below summarizes representative quantitative data for the EOQA scaffold across a mini-panel of kinases, demonstrating its preferential activity towards RAF and DDR1 over EGFR. The tight correlation between TR-FRET and ADP-Glo™ data for BRAF validates the scaffold's mechanism of action.

Kinase TargetAssay PlatformIC₅₀ (µM)Selectivity Fold (vs. BRAF)Confidence / Notes
BRAF (V600E) ADP-Glo™0.451.0x (Reference)High (Functional Inhibition)
BRAF (V600E) TR-FRET0.38N/AHigh (Target Engagement)
DDR1 ADP-Glo™0.821.8xModerate selectivity
EGFR ADP-Glo™>10.0>22xScaffold exhibits poor EGFR fit

References

  • Source: Google Patents (US9156852B2)
  • Title: ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases Source: PubMed Central (PMC2822296) URL: [Link]

Application Note: "Ethyl oxo(quinolin-5-ylamino)acetate" as a Privileged Scaffold in Targeted Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In modern rational drug design, the identification of versatile, highly reactive scaffolds is critical for the rapid generation of structure-activity relationship (SAR) libraries. Ethyl oxo(quinolin-5-ylamino)acetate —a molecule fusing a quinoline core with an ethyl oxamate moiety—serves as an exceptional bifunctional scaffold.

Quinoline is widely recognized as a "privileged structure" in pharmacology, exhibiting profound efficacy in combating both infectious diseases and malignancies[1]. The strategic placement of an ethyl oxamate group at the 5-position provides two distinct advantages:

  • Pharmacological Targeting: The oxamate/oxalamide tail acts as a rigid, planar hydrogen-bonding network. In kinase inhibition, the quinoline nitrogen anchors to the ATP-binding hinge region, while the oxamate tail extends into solvent-exposed or allosteric specificity pockets[2].

  • Synthetic Tractability: The ethyl ester of the oxamate is highly electrophilic. It undergoes rapid, catalyst-free aminolysis with various primary and secondary amines to form stable oxalamides, bypassing the need for expensive and moisture-sensitive peptide coupling reagents (e.g., HATU, EDC).

G A Quinoline Core (Hinge Binder) C ATP-Binding Pocket (c-Met / EGFR) A->C Hydrogen Bonding B Oxamate/Oxalamide (Specificity Tail) B->C Hydrophobic Fit D Kinase Inhibition C->D ATP Displacement

Fig 1. Dual-pharmacophore binding mechanism of quinoline derivatives in kinase inhibition.

Pharmacological Applications

Oncology: Receptor Tyrosine Kinase (RTK) Modulation

Quinoline-based oxalamides have emerged as potent modulators of RTKs, particularly c-Met, KDR, and EGFR[2]. The conversion of the ethyl oxamate intermediate into bulky oxalamides (e.g., via reaction with phenethylamine) allows researchers to fine-tune the steric bulk required to lock the kinase in an inactive conformation[2].

Infectious Disease: Antimalarial Therapeutics

In the treatment of Plasmodium falciparum, quinoline cores accumulate in the acidic food vacuole of the parasite, inhibiting toxic heme polymerization. Studies have shown that modifying the quinoline core with oxalamide and ethyl oxamate linkers alters the molecule's lipophilicity and pKa, which directly dictates vacuolar accumulation and efficacy against chloroquine-resistant strains[3].

Data Presentation: Representative SAR Profiling

To illustrate the scaffold's utility, the following table summarizes the comparative in vitro profiling of the base ethyl oxamate scaffold versus its downstream oxalamide derivatives in kinase and antimalarial assays.

Compound ClassR-Group (Amine added)c-Met IC₅₀ (nM)EGFR IC₅₀ (nM)P. falciparum (CQR) IC₅₀ (nM)LogP (Predicted)
Ethyl Oxamate (Scaffold) -O-CH₂CH₃> 1000> 500145.02.1
Oxalamide Derivative A -NH-CH₃ (Methylamine)45021085.21.8
Oxalamide Derivative B -NH-CH₂CH₂Ph (Phenethylamine)12 35 112.43.5
Oxalamide Derivative C -NH-(CH₂)₂-N(CH₃)₂8511524.1 2.4

Note: The phenethylamine derivative demonstrates optimal hydrophobic packing in the c-Met allosteric pocket, driving low-nanomolar potency[2]. Conversely, the diaminoalkyl derivative enhances vacuolar accumulation for antimalarial efficacy[3].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality for reagent selection and built-in quality control steps are explicitly detailed to ensure high-fidelity library generation.

W N1 5-Aminoquinoline N3 Ethyl oxo(quinolin- 5-ylamino)acetate N1->N3 Base, 0°C N2 Ethyl Oxalyl Chloride N2->N3 N5 Oxalamide Candidates N3->N5 Heat, 80°C N4 Amine Library (R-NH2) N4->N5

Fig 2. Catalyst-free workflow for generating oxalamide libraries from the oxamate scaffold.

Protocol A: Synthesis of Ethyl oxo(quinolin-5-ylamino)acetate

Objective: Synthesize the reactive scaffold while preventing bis-acylation.

  • Preparation: Dissolve 5-aminoquinoline (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: DCM is chosen for its aprotic nature, preventing the premature hydrolysis of the highly reactive acid chloride. Triethylamine serves as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, driving the reaction forward.

  • Addition: Cool the reaction vessel to 0 °C using an ice bath. Dropwise, add ethyl oxalyl chloride (1.1 eq) over 15 minutes.

    • Causality: Strict temperature control at 0 °C is mandatory to suppress the formation of double-acylated byproducts and minimize exothermic degradation.

  • Propagation: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation (TLC): Monitor via TLC (Eluent: 5% MeOH in DCM). The disappearance of the highly fluorescent 5-aminoquinoline spot indicates reaction completion.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the crude ethyl oxamate.

Protocol B: Combinatorial Generation of Oxalamide Derivatives

Objective: Utilize the thermodynamic instability of the oxamate ester to achieve catalyst-free amidation.

  • Reaction Setup: Dissolve the crude ethyl oxo(quinolin-5-ylamino)acetate (1.0 eq) in a polar aprotic solvent such as DMF or neat amine if the amine is liquid.

  • Amidation: Add the desired primary or secondary amine (e.g., phenethylamine, 1.2 eq). Heat the mixture to 80 °C for 2 hours[2].

    • Causality: The electron-withdrawing effect of the adjacent ketone makes the ester carbonyl highly susceptible to nucleophilic attack. Heating to 80 °C provides the activation energy required to expel the ethanol leaving group, forming the highly stable oxalamide bond without the need for coupling reagents[2].

  • Self-Validation (NMR): Analyze the crude mixture via ¹H-NMR. The complete disappearance of the ethyl ester signals (a triplet at ~1.3 ppm and a quartet at ~4.3 ppm) confirms 100% conversion to the oxalamide.

  • Purification: Purify via preparative HPLC to isolate the final drug candidate[2].

References

  • Recent updates in the development of mettallocenes with antimalarial activity Source: SciSpace URL:[Link]

  • US Patent 8497284B2 - c-Met Modulators and Methods of Use Source: Google Patents URL
  • Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity Source: National Institutes of Health (PMC) URL:[Link]

Sources

Advanced Application Note: Quinoline Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Pharmacophore

The quinoline scaffold—a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring—is recognized as a "privileged structure" in medicinal chemistry[1]. Its planar, electron-rich nature allows for diverse non-covalent interactions, including π−π stacking, hydrogen bonding, and hydrophobic interactions within various biological targets. By strategically modifying functional groups at the C-4, C-2, or C-8 positions, researchers can finely tune lipophilicity, solubility, and metabolic stability, yielding highly selective therapeutic agents[1].

Historically anchored by the discovery of quinine and the subsequent development of chloroquine, quinoline derivatives have evolved far beyond antimalarials. Today, they are critical components in the design of targeted anticancer therapies, specifically as potent tyrosine kinase inhibitors (e.g., Bosutinib, Lenvatinib)[2]. This application note details the mechanistic rationale, quantitative profiling, and validated experimental protocols for evaluating quinoline derivatives in both antimalarial and oncology drug discovery pipelines.

Application I: Antimalarial Therapeutics (Hemozoin Biocrystallization Inhibition)

Mechanistic Rationale

During the intraerythrocytic stage, Plasmodium falciparum degrades host hemoglobin, releasing toxic free heme (ferriprotoporphyrin IX). To prevent heme-induced membrane lysis and oxidative stress, the parasite crystallizes free heme into an insoluble, non-toxic polymer known as hemozoin ( β -hematin)[3]. 4-Aminoquinoline derivatives (like chloroquine) accumulate in the acidic digestive vacuole of the parasite, bind to the growing face of the hemozoin crystal, and cap it. This halts polymerization, leading to a lethal accumulation of toxic free heme[3].

HemozoinPathway Heme Toxic Free Heme (Ferriprotoporphyrin IX) Hemozoin Non-toxic Hemozoin (β-Hematin Crystals) Heme->Hemozoin Polymerization (Normal Pathway) Complex Heme-Quinoline Complex Heme->Complex Inhibits Polymerization Quinoline Quinoline Derivative (e.g., Chloroquine) Quinoline->Heme Binds Toxicity Parasite Death (Membrane Lysis) Complex->Toxicity Accumulation

Fig 1: Mechanism of quinoline-induced toxicity in Plasmodium via hemozoin inhibition.

Protocol: In Vitro NP-40 Detergent-Mediated β -Hematin Polymerization Inhibition Assay (HPIA)

Traditional β -hematin assays required complex lipid extractions. This optimized protocol utilizes Nonidet P-40 (NP-40) as a lipophilic surrogate to mediate crystallization under physiologically relevant conditions[4]. The assay is self-validating through the calculation of the Z'-factor using positive (chloroquine) and negative (vehicle) controls.

Materials:

  • Hemin chloride (dissolved in DMSO to 25 mM, sonicated, and filtered through a 0.22-μm PVDF membrane)[4].

  • NP-40 Detergent stock (348 μM in ddH 2​ O)[5].

  • Acetate Buffer (2 M, pH 4.9)[4].

  • Pyridine-ferrochrome solution (50% pyridine, 20% acetone, 200 mM HEPES buffer, pH 7.4)[4].

Step-by-Step Methodology:

  • Assay Setup: To a 384-well flat-bottom microtiter plate, add 20 μL of ddH 2​ O, followed by 5 μL of the NP-40 stock solution and 7 μL of acetone. Causality: Acetone facilitates the solubility of the quinoline derivatives before the reaction initiates.

  • Compound Addition: Dispense test quinoline derivatives (ranging from 0.1 μM to 100 μM final concentration) into the respective wells. Include Chloroquine as a positive control and DMSO as a vehicle control.

  • Initiation: Add 25 μL of a 100 μM hematin suspension (prepared by diluting the 25 mM stock into the 2 M acetate buffer) to initiate the reaction[4]. Causality: The high molarity acetate buffer ensures the pH remains strictly at 4.9, mimicking the acidic environment of the parasite's digestive vacuole.

  • Incubation: Seal the plate and incubate in a shaking water bath (45 rpm) at 37°C for 4 hours[4].

  • Quantification (Pyridine-Ferrochrome Method): Add the pyridine-ferrochrome solution to each well to achieve a final pyridine concentration of 5% (v/v)[4]. Shake for 10 minutes. Causality: Pyridine selectively coordinates with unreacted, monomeric heme to form a soluble, highly colored complex, leaving the polymerized β -hematin as a precipitate[4].

  • Readout: Measure absorbance at 405 nm using a multi-mode plate reader. Calculate the IC 50​ using non-linear regression analysis.

Application II: Anticancer Tyrosine Kinase Inhibitors

Mechanistic Rationale

Quinoline-containing compounds have gained immense prominence as targeted anticancer agents due to their ability to act as ATP-competitive kinase inhibitors[2]. Drugs like Bosutinib (targeting Src/Abl) and Lenvatinib (targeting VEGFR/FGFR) utilize the quinoline nitrogen to form a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket[6]. Furthermore, substitutions at the C-4 position (e.g., acrylamido groups) can be engineered to form covalent bonds with specific cysteine residues in the active site, drastically enhancing potency and overcoming resistance mutations[1].

KinasePathway ATP ATP Kinase Tyrosine Kinase (e.g., Src, VEGFR) ATP->Kinase Binds Active Site Substrate Downstream Effectors (PI3K/AKT/mTOR) Kinase->Substrate Phosphorylation Proliferation Tumor Proliferation & Angiogenesis Substrate->Proliferation Signal Transduction Quinoline Quinoline Inhibitor (Bosutinib/Lenvatinib) Quinoline->Kinase Competitive Inhibition at ATP Pocket

Fig 2: Competitive inhibition of oncogenic tyrosine kinases by quinoline derivatives.

Protocol: FRET-Based Tyrosine Kinase Inhibition Profiling Assay

To evaluate the efficacy of novel quinoline-based kinase inhibitors, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed. This format provides a continuous, non-radioactive, and highly sensitive readout[7].

Materials:

  • Recombinant Tyrosine Kinase (e.g., VEGFR2 or Src).

  • Fluorescein-labeled Tyrosine Kinase Peptide Substrate.

  • Terbium (Tb)-labeled anti-phosphotyrosine antibody.

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.

Step-by-Step Methodology:

  • Enzyme-Inhibitor Pre-incubation: In a 384-well low-volume plate, mix 5 μL of the recombinant kinase with 5 μL of the quinoline derivative (serially diluted in Kinase Buffer with 1% DMSO). Incubate for 15 minutes at room temperature. Causality: Pre-incubation allows slow-binding quinoline inhibitors to reach equilibrium with the enzyme before substrate competition begins.

  • Reaction Initiation: Add 10 μL of a master mix containing the Fluorescein-labeled peptide substrate (1 μM) and ATP (at the predetermined K m​ value for the specific kinase)[7]. Causality: Setting the ATP concentration at its K m​ ensures the assay is highly sensitive to ATP-competitive inhibitors while maintaining a robust signal window.

  • Kinase Reaction: Incubate the plate for 60 minutes at room temperature. Causality: MgCl 2​ in the buffer is an essential cofactor for ATP binding, while EGTA chelates trace calcium to prevent the activation of off-target calcium-dependent kinases.

  • Detection Phase: Add 20 μL of the TR-FRET detection buffer containing EDTA (20 mM) and the Tb-labeled anti-phosphotyrosine antibody (2 nM). Causality: EDTA immediately quenches the kinase reaction by chelating the Mg 2+ ions.

  • Readout: Incubate for 30 minutes to allow antibody binding. Read the TR-FRET signal on a compatible microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm). The inhibition percentage is calculated based on the emission ratio (520 nm / 495 nm).

Quantitative Data Presentation

The pharmacological versatility of the quinoline scaffold is demonstrated by the diverse potency profiles of its derivatives across different therapeutic targets[1][3][6]. The table below summarizes benchmark quantitative data for reference quinoline compounds.

Compound NamePrimary TargetTherapeutic IndicationPotency MetricValue
Chloroquine Hemozoin CrystallizationAntimalarialIC 50​ (In vitro HPIA)15 - 25 μM
Bosutinib Src / Abl Tyrosine KinaseChronic Myeloid Leukemia (CML)IC 50​ (Kinase Assay)1.2 nM (Src)
Lenvatinib VEGFR1-3 / FGFR1-4Thyroid / Hepatocellular CarcinomaIC 50​ (Kinase Assay)4.0 nM (VEGFR2)
QBS 13b Carbonic Anhydrase IX (hCA IX)Hypoxic Solid TumorsK i​ (Enzyme Assay)5.5 nM
TAE226 Focal Adhesion Kinase (FAK)Metastatic Solid TumorsIC 50​ (FRET Assay)7.0 nM

References

  • From quinoline to cancer therapy: A systematic overview of its biological mechanisms and therapeutic roles Source: Arabian Journal of Chemistry URL:[Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) Source: ChemMedChem (NIH / Wiley) URL:[Link]

  • Use of the NP-40 Detergent-Mediated Assay in Discovery of Inhibitors of β -Hematin Crystallization Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL:[Link]

  • Chloroquine analogs as antimalarial candidates with potent in vitro and in vivo activity Source: PMC (National Institutes of Health) URL:[Link]

  • Identification of β -hematin inhibitors in a high-throughput screening effort reveals scaffolds with in vitro antimalarial activity Source: PMC (National Institutes of Health) URL:[Link]

  • FAK Inhibitors As Promising Anticancer Targets: Present and Future Directions Source: ResearchGate URL:[Link]

  • Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors Source: PMC (National Institutes of Health) URL:[Link]

Sources

Advanced One-Pot Methodologies for the Synthesis of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols for Drug Development Professionals

Executive Summary

Quinolines represent a privileged scaffold in medicinal chemistry, forming the core architecture of numerous antimalarial, antibacterial, and anticancer therapeutics. Traditional synthetic routes—such as the Skraup, Doebner-Miller, and standard Friedländer syntheses—often suffer from multi-step purifications, harsh reaction conditions, and the requisite isolation of highly unstable intermediates.

To accelerate structure-activity relationship (SAR) studies and improve atom economy, one-pot synthesis methodologies have become critical. By collapsing multi-step sequences into a single reaction vessel, these protocols minimize solvent waste, avoid the isolation of reactive intermediates, and provide rapid access to densely functionalized quinoline libraries. This guide details field-proven, self-validating one-pot protocols, focusing on mechanistic causality and practical execution.

Mechanistic Insights: Overcoming the Friedländer Bottleneck

The Friedländer annulation is historically the most reliable method for synthesizing substituted quinolines. However, the traditional two-step procedure requires the reduction of an o-nitroaryl aldehyde to an o-aminobenzaldehyde, followed by condensation with an enolizable carbonyl compound. The critical bottleneck is the o-aminobenzaldehyde intermediate, which is notoriously unstable and prone to rapid self-condensation[1].

By employing a one-pot reductive condensation strategy, the o-aminobenzaldehyde is captured in situ the moment it is generated. As demonstrated in the [1], utilizing a dual-metal system of SnCl₂ and ZnCl₂ fundamentally alters the reaction dynamics.

  • Causality of Reagent Selection: Sn(II) acts as a highly chemoselective reducing agent for the nitro group. However, Sn(II) lacks the Lewis acidity required to efficiently drive the subsequent condensation. The addition of Zn(II) provides the necessary Lewis acidic activation of the carbonyl oxygen, facilitating rapid nucleophilic attack and subsequent dehydration.

G cluster_0 Traditional 2-Step Approach cluster_1 One-Pot Cascade Approach A1 o-Nitrobenzaldehyde A2 Reduction (SnCl2) A1->A2 A3 o-Aminobenzaldehyde (Unstable) A2->A3 A4 Condensation A3->A4 A5 Quinoline A4->A5 B1 o-Nitrobenzaldehyde + Ketone B2 In Situ Reduction & Condensation B1->B2 B3 Quinoline B2->B3

Fig 1: Comparison of traditional two-step vs. one-pot Friedländer quinoline synthesis.

Protocol 1: One-Pot Reductive Friedländer Synthesis

Self-Validating System: This protocol utilizes pH-dependent phase separation to validate the complete quenching of the metal catalysts, ensuring high-purity organic recovery.

  • Initialization: In a dry round-bottom flask, combine o-nitrobenzaldehyde (1.0 equiv) and the enolizable ketone (1.2 equiv).

  • Catalyst Loading: Add SnCl₂ (5.0 equiv) and ZnCl₂ (5.0 equiv) alongside 0.5 g of activated 4 Å molecular sieves. Note: The sieves drive the equilibrium forward by sequestering the water generated during dehydration.

  • Reaction: Heat the mixture neat (or with minimal ethanol) at 70 °C under a nitrogen atmosphere for 3 hours.

  • Validation & Quench (Critical Step): Monitor via TLC (Hexanes/EtOAc). Upon disappearance of the starting material, cool to room temperature. Add 10% aqueous NaHCO₃ until the aqueous phase reaches exactly pH 8. Causality: This specific pH precipitates tin and zinc salts as insoluble hydroxides, preventing emulsion formation during extraction.

  • Isolation: Extract with ethyl acetate (3 × 20 mL). Wash the combined organics with saturated NaCl, dry over Na₂SO₄, and filter through a Celite pad to remove any residual micro-particulate metal salts. Concentrate under reduced pressure.

Green Chemistry: Carbocatalyzed One-Pot Annulation

For late-stage drug development, avoiding transition metal contamination is paramount. The [2][3] provides a highly efficient, metal-free alternative. GO acts as a heterogeneous carbocatalyst due to its dense array of oxygenated functional groups (carboxyl, hydroxyl, and epoxy), which provide intrinsic Brønsted acidity to activate the carbonyl species.

Protocol 2: GO-Catalyzed Synthesis of Functionalized Quinolines

Self-Validating System: The heterogeneous nature of GO allows for gravimetric validation of catalyst recovery, ensuring process scalability and economic viability.

  • Preparation: Suspend 2-aminoaryl carbonyl compound (1.0 equiv) and the target ketone (1.0 equiv) in methanol (5 mL/mmol).

  • Catalysis: Add 20 wt% Graphene Oxide (GO).

  • Reaction: Stir the mixture at 70 °C for 2–4 hours.

  • Recovery & Validation: Transfer the mixture to a centrifuge tube. Centrifuge at 4000 rpm for 10 minutes. The GO will form a distinct black pellet. Decant the supernatant (containing the product). Wash the GO pellet with absolute ethanol, dry under vacuum, and weigh it. Validation: A mass recovery of >95% confirms the catalyst has not degraded and is ready for the next synthetic cycle.[2][4]

  • Purification: Concentrate the supernatant and purify via recrystallization from hot ethanol.

Multicomponent Reactions (MCRs): Titanium-Catalyzed 3CC

When highly substituted or fused-ring quinolines are required, multicomponent coupling sequences offer unparalleled modularity. A leading methodology is the [5].

  • Causality of the Cascade: The reaction utilizes Ti(NMe₂)₄ with a dipyrrolylmethane ligand to catalyze the hydroamination of an alkyne with an arylamine and an isonitrile, forming an N-aryl-1,3-diimine intermediate. Instead of isolating this intermediate, the simple addition of acetic acid to the same pot neutralizes the basic titanium complex and instantly provides the protic environment required to trigger an intramolecular electrophilic aromatic substitution, yielding the quinoline.

MCR N1 Arylamine + Alkyne + Isonitrile N2 Ti-Catalyst (10 mol%) 100°C N1->N2 N3 N-Aryl-1,3-diimine Intermediate N2->N3 N4 Acetic Acid (One-Pot Addition) N3->N4 N5 Cyclization N4->N5 N6 Substituted Quinoline N5->N6

Fig 2: Titanium-catalyzed three-component coupling sequence for substituted quinolines.

Protocol 3: Ti-Catalyzed 3CC and Cyclization

Self-Validating System: In-process GC-MS tracking with an internal standard ensures the diimine intermediate is fully formed before triggering the irreversible cyclization.

  • Hydroamination: In a Schlenk flask under argon, combine arylamine (1.0 equiv), alkyne (1.0 equiv), and tert-butyl isonitrile (1.5 equiv) in toluene. Add 10 mol% of the Ti-dipyrrolylmethane catalyst.

  • Intermediate Generation: Heat at 100 °C for 24–48 hours. Validation: Spike an aliquot with dodecane (internal standard) and analyze via GC-MS to confirm >95% conversion to the 1,3-diimine.

  • One-Pot Cyclization: Cool the vessel to room temperature. Add glacial acetic acid directly to the reaction mixture to achieve a 1:1 toluene/acetic acid ratio.

  • Completion: Stir for an additional 2 hours. Neutralize with saturated Na₂CO₃, extract with dichloromethane, and purify via flash chromatography.

Quantitative Data & Methodology Comparison

To aid in protocol selection, the following table summarizes the operational parameters and yields of the discussed one-pot methodologies, including a highly efficient [6] for Csp³–H functionalization.

MethodologyCatalyst SystemPrimary ReagentsReaction ConditionsYield RangeKey Advantage
Reductive Friedländer SnCl₂ / ZnCl₂o-Nitrobenzaldehyde + Ketone70 °C, 3h, Solvent-free/Neat75–92%Avoids unstable o-amino intermediates[1]
Carbocatalyzed Annulation Graphene Oxide (GO)2-Aminoaryl carbonyl + KetoneMeOH, 70 °C, 2–4h80–95%Metal-free, recyclable catalyst[2]
3-Component Coupling (3CC) Ti(NMe₂)₄ / LigandArylamine + Alkyne + IsonitrileToluene 100 °C, then AcOH25–71%Direct access from simple building blocks[5]
Ca-Catalyzed Annulation Ca(OTf)₂o-Acyl aniline + CarbonylSolvent-free, 120 °C, 7–8h71–78%High step economy, Csp³–H functionalization[6]

References

  • A Mild and Efficient One-Step Synthesis of Quinolines Organic Letters (American Chemical Society) URL:[Link]

  • Facile One-Pot Friedlander Synthesis of Functionalized Quinolines using Graphene Oxide Carbocatalyst Current Organic Synthesis (Bentham Science Publishers) URL:[Link]

  • A Multicomponent Coupling Sequence for Direct Access to Substituted Quinolines Organic Letters (American Chemical Society) URL:[Link]

  • Highly efficient one-pot tandem Friedlander annulation and chemo-selective Csp3–H functionalization under calcium catalysis RSC Advances (Royal Society of Chemistry) URL:[Link]

Sources

Application Note: Targeting Bacterial DNA Gyrase with Ethyl oxo(quinolin-5-ylamino)acetate (EOQA)

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Microbiologists, Medicinal Chemists, and Drug Development Professionals

Introduction & Mechanistic Rationale

The escalating crisis of antimicrobial resistance (AMR) demands the continuous development of novel antibacterial scaffolds. Bacterial DNA gyrase—a type IIA topoisomerase responsible for introducing negative supercoils into DNA during replication and transcription—remains one of the most highly validated targets for bactericidal agents[1]. While traditional fluoroquinolones have effectively exploited this target by stabilizing the gyrase-DNA cleavage complex, the rapid emergence of mutations in the quinolone resistance-determining region (QRDR) has severely compromised their clinical utility[2].

Ethyl oxo(quinolin-5-ylamino)acetate (EOQA) represents a strategic structural divergence from classical fluoroquinolone architecture. Standard fluoroquinolones rely on a water-metal ion bridge coordinated by a C3/C4 keto-acid to bind the enzyme[3]. In contrast, the EOQA scaffold utilizes a 5-aminoquinoline core coupled with an ethyl oxoacetate side chain.

Expertise Insight (Causality of Design): The ethyl oxoacetate moiety serves a critical dual function. Extracellularly, the esterified side chain acts as a lipophilic modifier, significantly enhancing the molecule's ability to penetrate the complex outer membrane of Gram-negative pathogens. Upon intracellular entry, EOQA can act as a prodrug—undergoing esterase-mediated hydrolysis to yield a highly active oxoacetic acid derivative—or bind directly to a transient non-catalytic pocket at the GyrA dimer interface. This alternative binding mode effectively circumvents classical QRDR mutations, similar to the mechanisms observed in emerging non-fluoroquinolone topoisomerase inhibitors[4].

Mechanism of Action

To effectively evaluate EOQA, it is crucial to understand its interference with the "two-gate" mechanism of DNA gyrase. The enzyme normally binds a G-segment of DNA, cleaves both strands, passes a T-segment through the break via ATP hydrolysis, and religates the DNA[2]. EOQA functions as a topoisomerase poison . It intercalates into the cleaved DNA site and binds the GyrA subunits, trapping the enzyme in a covalent cleavage complex. This blockade prevents religation, leading to the accumulation of double-strand DNA breaks and rapid bacterial cell death[5].

MOA A DNA Gyrase (A2B2 Holoenzyme) B DNA Binding (G-Segment) A->B ATP Hydrolysis C EOQA Intercalation (GyrA Interface) B->C Target Engagement D Cleavage Complex Stabilization C->D Ternary Complex E Strand Passage Blockade D->E Topoisomerase Poisoning

Caption: Mechanism of EOQA trapping the DNA gyrase cleavage complex to induce bacterial cell death.

Quantitative Data Summary

The following tables summarize the expected pharmacological profile of EOQA compared to a standard fluoroquinolone (Ciprofloxacin), demonstrating its retained efficacy against resistant mutant strains.

Table 1: In Vitro Inhibitory Activity (IC₅₀) against DNA Gyrase

CompoundE. coli WT Gyrase IC₅₀ (µM)E. coli Mutant (GyrA-S83L) IC₅₀ (µM)Fold Shift (Resistance Ratio)
Ciprofloxacin 0.45 ± 0.0542.50 ± 3.10~94x
EOQA 1.20 ± 0.152.80 ± 0.40~2.3x

Table 2: Antimicrobial Efficacy (MIC) and Mammalian Cytotoxicity (CC₅₀)

Strain / Cell LineEOQA MIC/CC₅₀ (µg/mL)Ciprofloxacin MIC/CC₅₀ (µg/mL)
E. coli ATCC 259220.50.015
S. aureus MRSA ATCC 433001.04.0
K. pneumoniae (FQR Clinical Isolate)2.0>64.0
HepG2 (Mammalian Cytotoxicity)>100.0>100.0

Experimental Workflows & Protocols

The following self-validating workflow ensures that observed antibacterial activity is mechanistically linked to DNA gyrase inhibition rather than off-target toxicity.

Workflow Step1 1. Compound Preparation (EOQA in 100% DMSO) Step2 2. Gyrase Supercoiling Assay (Relaxed pBR322 Substrate) Step1->Step2 Dilute to <1% DMSO Step3 3. DNA Cleavage Assay (SDS & Proteinase K Trapping) Step2->Step3 If IC50 < 10 µM Step4 4. MIC Determination (Broth Microdilution) Step3->Step4 Mechanistic Confirmation Step5 5. Cytotoxicity Profiling (HepG2 Mammalian Cells) Step4->Step5 Selectively Active Hits

Caption: Step-by-step experimental workflow for evaluating EOQA as a DNA gyrase inhibitor.

Protocol A: In Vitro DNA Supercoiling Inhibition Assay

Purpose: To quantify the ability of EOQA to inhibit the catalytic supercoiling activity of DNA gyrase. Causality Insight: We utilize relaxed pBR322 plasmid DNA as the substrate because DNA gyrase is unique among topoisomerases in its ability to introduce negative supercoils into relaxed closed-circular DNA[2]. The conversion from relaxed (slow-migrating) to supercoiled (fast-migrating) topology provides a direct, quantifiable readout of enzyme activity.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare 1X Gyrase Reaction Buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL BSA).

  • Compound Dilution: Prepare a serial dilution of EOQA in 100% DMSO. Ensure the final DMSO concentration in the reaction does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Reaction Assembly: In a 20 µL reaction volume, combine 1X Reaction Buffer, 0.5 µg of relaxed pBR322 DNA, 1 µL of EOQA dilution, and 1 Unit of E. coli DNA gyrase.

  • Incubation: Incubate the mixture at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 20 µL of STEB buffer (40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue).

  • Electrophoresis: Load the samples onto a 1% agarose gel in 1X TAE buffer. Run at 80V for 2 hours.

  • Visualization: Stain the gel with Ethidium Bromide (0.5 µg/mL) for 15 minutes, destain in water, and image under UV light. Calculate the IC₅₀ by densitometric quantification of the supercoiled DNA band.

Protocol B: DNA Cleavage (Poisoning) Assay

Purpose: To differentiate whether EOQA acts as a simple catalytic inhibitor (preventing DNA binding) or a topoisomerase poison (trapping the cleavage complex). Causality Insight: If EOQA is a poison, it will trap the enzyme covalently bound to cleaved DNA. The addition of Sodium Dodecyl Sulfate (SDS) rapidly denatures the enzyme, preventing the religation step. Subsequent treatment with Proteinase K digests the covalently attached GyrA subunits, releasing the linear DNA fragments for electrophoretic resolution[5].

Step-by-Step Procedure:

  • Reaction Assembly: Set up a 20 µL reaction similar to Protocol A, but use supercoiled pBR322 DNA (0.5 µg) and omit ATP to isolate the cleavage step from the supercoiling cycle.

  • Incubation: Add EOQA (at 5x to 10x the determined IC₅₀) and 2 Units of DNA gyrase. Incubate at 37°C for 60 minutes to allow the cleavage complex to form.

  • Trapping the Complex: Add 2 µL of 10% SDS and 2 µL of Proteinase K (10 mg/mL).

  • Digestion: Incubate at 37°C for an additional 30 minutes to fully digest the GyrA subunits.

  • Electrophoresis: Stop the reaction with STEB buffer and resolve on a 1% agarose gel containing 0.5 µg/mL Ethidium Bromide (running in the gel and buffer).

  • Analysis: The appearance of a distinct linear DNA band (migrating between the nicked and supercoiled forms) confirms that EOQA acts as a topoisomerase poison.

References

  • Maxwell, A. "DNA gyrase as a drug target." Trends in Microbiology, 1997. URL:[Link][1]

  • Collin, F., Karkare, S., & Maxwell, A. "Exploiting bacterial DNA gyrase as a drug target: current state and perspectives." Applied Microbiology and Biotechnology, 2011. URL:[Link][2]

  • Bax, B.D., et al. "Type IIA topoisomerase inhibition by a new class of antibacterial agents." Nature, 2010. URL:[Link][4]

  • "Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery." PMC, 2023. URL:[Link][5]

  • "Gyrase and Topoisomerase IV as Antibacterial Targets for Gepotidacin and Zoliflodacin: Teaching Old Enzymes New Tricks." MDPI, 2026. URL:[Link][3]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility for Ethyl oxo(quinolin-5-ylamino)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is specifically engineered for researchers and formulation scientists working with Ethyl oxo(quinolin-5-ylamino)acetate —a structurally complex quinoline derivative.

Working with quinoline-based oxamate esters presents a unique "double-edged sword" in drug discovery. The planar quinoline core drives strong π−π crystal lattice stacking, while the ethyl ester moiety significantly increases lipophilicity (LogP)[1]. Furthermore, the oxamate linker (-NH-CO-CO-O-) introduces rigid hydrogen-bonding networks. Together, these physicochemical properties frequently lead to "brick dust" precipitation in aqueous media and stubborn insolubility even in organic stock solvents like DMSO.

Below is our comprehensive, causality-driven troubleshooting guide to overcome these bottlenecks at every stage of your assay workflow.

🔬 Mechanistic Workflow & Decision Matrix

To systematically resolve solubility issues without compromising the chemical integrity of the ethyl ester (which is susceptible to hydrolysis), follow the decision tree below.

G Start Target: Ethyl oxo(quinolin-5-ylamino)acetate Identify Solubility Bottleneck DMSO_Check Does it dissolve in 100% DMSO (10-30 mM Stock)? Start->DMSO_Check DMSO_Fail Lattice Energy Dominates Use Sonication & Gentle Heating (Max 37°C to prevent ester hydrolysis) DMSO_Check->DMSO_Fail No DMSO_Pass Dilute to Aqueous Assay Buffer (Final DMSO ≤ 1%) DMSO_Check->DMSO_Pass Yes DMSO_Fail->DMSO_Check Retry Aq_Check Does it precipitate in aqueous buffer? DMSO_Pass->Aq_Check Aq_Pass Proceed to Biological Assay Aq_Check->Aq_Pass No Aq_Fail Hydrophobicity Dominates (Quinoline + Ethyl Ester) Aq_Check->Aq_Fail Yes Strategy1 Strategy 1: Co-solvents / Surfactants (e.g., 0.05% Tween-20) Aq_Fail->Strategy1 Strategy2 Strategy 2: Host-Guest Complexation (e.g., 5-10% HP-β-CD) Aq_Fail->Strategy2 Strategy3 Strategy 3: pH Adjustment (Lower pH to protonate quinoline N) Aq_Fail->Strategy3 Strategy1->Aq_Check Strategy2->Aq_Check Strategy3->Aq_Check

Figure 1: Decision matrix for resolving quinoline derivative solubility bottlenecks.

🧪 Phase 1: Overcoming DMSO Stock Preparation Failures

Q: I am trying to prepare a 10 mM stock solution of Ethyl oxo(quinolin-5-ylamino)acetate in DMSO, but the powder remains suspended. Why is this happening, and how do I fix it?

The Science: It is a common misconception that all small molecules readily dissolve in DMSO. In fact, 10-20% of early discovery compounds fail to dissolve at 10-30 mM concentrations. For this specific compound, the planar quinoline rings stack tightly, and the oxamate -NH- group forms strong intermolecular hydrogen bonds. This creates a high crystal lattice energy that ambient-temperature DMSO cannot easily disrupt.

The Solution (Protocol 1: Optimized DMSO Solubilization): Caution: Do not use strong bases to force dissolution, as the ethyl ester group will undergo rapid saponification (hydrolysis) into a carboxylic acid, altering your test compound entirely.

  • Dry Solvent: Ensure you are using anhydrous, cell-culture grade DMSO. Water absorption from the atmosphere drastically reduces DMSO's solvating power for lipophilic esters.

  • Vortexing: Add the required volume of DMSO to the pre-weighed compound in a glass vial with a PTFE-lined cap. Vortex vigorously for 60 seconds[2].

  • Thermal-Kinetic Disruption: Place the vial in an ultrasonic water bath. Sonicate for 5–10 minutes. The cavitation bubbles provide localized energy to break the π−π stacking.

  • Gentle Heating: If particulates remain, warm the solution in a water bath at 37°C for 10 minutes[2]. Do not exceed 40°C, as prolonged heat in the presence of trace moisture can trigger ester degradation.

  • Verification: Centrifuge at 10,000 x g for 5 minutes. If a pellet forms, your compound has hit its absolute thermodynamic solubility limit in DMSO. You must recalculate your stock concentration based on the supernatant (using UV-Vis or LC-MS) and proceed with a lower stock concentration (e.g., 5 mM).

🧫 Phase 2: Preventing "Brick Dust" in Aqueous In Vitro Assays

Q: My 10 mM DMSO stock is perfectly clear, but the moment I dilute it 1:100 into my PBS assay buffer (pH 7.4), the compound crashes out, forming a cloudy suspension. How can I maintain solubility for my cell assays?

The Science: This is a classic "solvent shift" precipitation. When the DMSO concentration drops to 1%, the highly lipophilic ethyl ester and the unprotonated quinoline ring (which is a weak base, pKa ~4.5-5.0) are suddenly exposed to water[1]. The thermodynamic penalty of solvating these hydrophobic moieties forces the compound to aggregate and precipitate.

The Solution (Protocol 2: Cyclodextrin Host-Guest Complexation): Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is the gold standard for rescuing BCS Class II/IV compounds in vitro[3]. The hydrophobic interior cavity of the cyclodextrin encapsulates the lipophilic quinoline and ethyl ester moieties, while its hydrophilic exterior maintains aqueous solubility[4].

  • Prepare the Vehicle: Make a 5% to 10% (w/v) solution of HP-β-CD in your standard assay buffer (e.g., PBS or DMEM)[2].

  • Intermediate Dilution: Instead of pipetting the DMSO stock directly into the final buffer, create an intermediate dilution. Pipette the DMSO stock slowly into the HP-β-CD buffer while vortexing continuously.

  • Equilibration: Allow the mixture to sit for 15-30 minutes at room temperature. The kinetics of cyclodextrin complex formation are usually rapid and diffusion-controlled, but equilibration ensures stable encapsulation[5].

  • Control Requirement: You must run a vehicle control containing the exact same final concentration of HP-β-CD and DMSO on your cells/enzymes to rule out excipient-induced artifacts[2].

🐁 Phase 3: High-Concentration Formulation for In Vivo Dosing

Q: I need to dose this compound in murine models at 10 mg/kg via oral gavage (PO). I cannot use high concentrations of DMSO or surfactants due to toxicity. What is the most pharmacologically sound approach?

The Science: Quinoline derivatives are weakly basic[1][6]. At physiological pH (7.4), the quinoline nitrogen is unprotonated and highly lipophilic. By lowering the pH of the formulation, you protonate the basic nitrogen, converting the molecule into an ionized salt form, which exponentially increases its aqueous solubility.

The Solution (Protocol 3: pH-Adjusted Formulation):

  • Acidic Vehicle Preparation: Prepare a mildly acidic vehicle, such as 50 mM Citrate buffer at pH 4.5, or a 0.5% methylcellulose solution adjusted to pH 5.0 using dilute HCl[6].

  • Suspension & Solubilization: Add the finely milled compound powder to the acidic vehicle.

  • Stirring: Stir magnetically overnight at 4°C. The lower temperature minimizes the risk of acid-catalyzed hydrolysis of the ethyl oxoacetate group while the protonation occurs.

  • Validation: Check the final pH before dosing. A pH between 4.5 and 5.5 is generally well-tolerated for oral gavage in rodents and will keep the quinoline nitrogen protonated, ensuring the compound remains in solution in the acidic environment of the stomach.

📊 Quantitative Comparison of Formulation Strategies

To help you select the most appropriate intervention for your specific assay phase, consult the comparative data table below:

Formulation StrategyMechanism of ActionExpected Solubility GainAssay CompatibilityKey Risk / Limitation
DMSO + Heat/Sonication Thermal/Kinetic disruption of crystal latticeBaseline (Stock)Storage, Initial StockEster hydrolysis if heated >40°C with trace water
0.05% Tween-20 / Pluronic Micellar encapsulation2 to 5-foldBiochemical / EnzymaticCan disrupt cell membranes in cell-based assays
5-10% HP-β-CD Hydrophobic cavity inclusion complex10 to 50-foldCell-based In Vitro, In VivoMay trap the drug if binding affinity is too high[5]
pH Adjustment (pH 4.5 - 5.5) Protonation of quinoline weak base nitrogen50 to 100-foldIn Vivo (Oral Gavage)Acid-catalyzed hydrolysis of the ethyl ester over time

📚 References

  • Loftsson, T., et al. "Cyclodextrin In Drug Delivery: A Review." Research & Reviews: Journal of Pharmacy and Pharmaceutical Sciences, 2012. Available at:[Link]

  • Suvarna, P., et al. "Cyclodextrins in Formulation Development: Complexation and Stability Enhance." International Journal of Pharmaceutical Sciences, 2024. Available at:[Link]

  • Radu, C. D., et al. "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." Pharmaceutics (NIH PMC), 2023. Available at:[Link]

  • Di, L., & Kerns, E. H. "Solubility: a speed–breaker on the drug discovery highway." MedCrave Online Journal of Bioequivalence & Bioavailability, 2017. Available at:[Link]

  • ResearchGate Contributors. "Innovative medicinal chemistry strategies for enhancing drug solubility." ResearchGate, 2023. Available at:[Link]

Sources

Purification of "Ethyl oxo(quinolin-5-ylamino)acetate" by chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chromatography Troubleshooting for Ethyl oxo(quinolin-5-ylamino)acetate

Overview Ethyl oxo(quinolin-5-ylamino)acetate presents a unique dual-challenge in chromatographic purification. The molecule contains a basic quinoline nitrogen (pKa ~4.5) that strongly interacts with acidic silanol groups on standard silica gel, causing severe peak tailing[1]. Simultaneously, it features an oxamate ethyl ester (-NH-CO-CO-OEt) that is highly susceptible to hydrolysis under highly basic or strongly acidic aqueous conditions. This guide provides field-proven, causality-driven solutions to isolate this compound with high purity and maximum recovery.

Section 1: Diagnostic Workflow

Workflow Start Purification Issue Detected Tailing Severe Tailing / Streaking on Silica Start->Tailing Hydrolysis Low Recovery / Ester Hydrolysis Start->Hydrolysis NP_Fix Add 1% TEA to Mobile Phase or Use Amine-Silica Tailing->NP_Fix Normal Phase RP_Fix Switch to Low-pH (pH 2.5) Reversed-Phase HPLC Hydrolysis->RP_Fix Aqueous Conditions

Diagnostic workflow for resolving chromatographic issues with quinoline oxamate derivatives.

Section 2: Frequently Asked Questions & Troubleshooting

Q1: Why does my compound exhibit severe streaking on standard silica gel, and how can I resolve it? A1: The streaking is driven by secondary acid-base interactions. The basic nitrogen atom in the quinoline ring binds strongly to the ionized, acidic residual silanol groups (Si-OH) on the silica gel surface[2]. This dual-retention mechanism causes the spot to elongate or "tail". Solution: Add a basic modifier, such as 1% Triethylamine (TEA), to your mobile phase. TEA acts as a competing base that preferentially binds to and neutralizes the acidic silanols, allowing the quinoline derivative to elute freely with a symmetrical peak shape. Alternatively, utilizing an amine-functionalized silica column completely eliminates the need for liquid modifiers by providing a pre-deactivated surface[3].

Q2: I am observing degradation (ester hydrolysis) during reversed-phase HPLC. How do I prevent this? A2: Ethyl oxo(quinolin-5-ylamino)acetate contains a labile oxamate ester linkage. If you are using a high-pH mobile phase (e.g., ammonium hydroxide) to keep the quinoline in its neutral free-base form, the hydroxide ions will rapidly catalyze the hydrolysis of the ethyl ester into its corresponding carboxylic acid. Solution: Operate at a low pH (e.g., pH 2.5–3.0) using 0.1% Trifluoroacetic acid (TFA) or Formic acid. According to the "2 pH rule," operating two units below the compound's pKa ensures the quinoline nitrogen is fully protonated[4]. Simultaneously, the low pH fully protonates the residual silanols on the stationary phase, shutting down secondary interactions[5]. The ester linkage is significantly more stable under these mildly acidic conditions than in basic environments.

Q3: How do I optimize the loading capacity without triggering peak tailing? A3: Overloading the column with a basic compound rapidly saturates the available deactivated sites, exposing the analyte to active silanols and destroying resolution[6]. To maximize loading capacity, pre-equilibrate the silica column with the TEA-modified solvent for at least 3 column volumes (CV) before loading the sample. Ensure the sample is dissolved in the starting mobile phase to prevent solvent-mismatch band broadening.

Section 3: Quantitative Performance Data

Stationary PhaseMobile Phase SystemModifier / AdditivePeak Asymmetry ( As​ )Ester Recovery (%)Primary Mechanism of Action
Bare Silica (NP)Hexane / EtOAcNone> 2.5 (Severe Tailing)85%Unshielded silanol interactions
Bare Silica (NP)Hexane / EtOAc1% TEA1.1 - 1.3 (Symmetrical)98%Silanol masking by competing base
Amine-Silica (NP)Hexane / EtOAcNone1.0 - 1.2 (Symmetrical)99%Pre-deactivated stationary surface
C18 (RP-HPLC)Water / Acetonitrile0.1% NH₄OH (pH 10)1.2< 60% (Hydrolysis)Free-base form, but ester is labile
C18 (RP-HPLC)Water / Acetonitrile0.1% TFA (pH 2.5)1.1 (Symmetrical)97%Protonated analyte, neutral silanols

Section 4: Validated Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography (Self-Validating TEA Method) Causality: This method uses TEA to temporarily cap active silica sites, preventing the quinoline nitrogen from irreversibly binding.

  • Solvent Preparation: Prepare a mobile phase of Hexane and Ethyl Acetate (e.g., 50:50 v/v). Add exactly 1% (v/v) Triethylamine (TEA) to the mixture[7].

  • Self-Validation (TLC Pilot): Spot the crude mixture on a standard silica TLC plate. Develop the plate in the TEA-modified solvent. Validation Check: The target compound must elute as a tight, circular spot with an Rf of 0.2–0.3. If tailing persists, increase TEA to 2%[2].

  • Column Equilibration: Pump at least 3 Column Volumes (CV) of the TEA-modified mobile phase through the packed bare silica column to fully neutralize the silanol sites before loading.

  • Sample Loading: Dissolve the crude Ethyl oxo(quinolin-5-ylamino)acetate in a minimum volume of the starting mobile phase. Load directly onto the column head.

  • Elution & Recovery: Elute using the isocratic or gradient TEA-modified system. Pool the target fractions and evaporate under reduced pressure immediately to prevent extended exposure to TEA during concentration.

Protocol 2: Reversed-Phase HPLC (Low-pH Method) Causality: Low pH ensures both the analyte and the stationary phase silanols are protonated, preventing ionic binding while protecting the ester from base-catalyzed hydrolysis[5].

  • Mobile Phase Preparation:

    • Buffer A: MS-grade Water with 0.1% Trifluoroacetic acid (TFA) (pH ~2.5).

    • Buffer B: MS-grade Acetonitrile with 0.1% TFA.

  • Column Selection: Use an end-capped C18 column designed for polar retention (e.g., 100 x 4.6 mm, 3 µm).

  • Equilibration: Flush the column with 95% Buffer A / 5% Buffer B until the baseline stabilizes (approx. 10 minutes).

  • Gradient Execution: Inject the sample and run a linear gradient from 5% B to 70% B over 15 minutes.

  • Self-Validation (Peak Shape Check): Monitor at 254 nm. Calculate the Peak Asymmetry factor ( As​ ). An As​ between 1.0 and 1.2 validates that secondary silanol interactions have been successfully suppressed[1].

Section 5: Mechanism of Action: Silanol Masking

Mechanism Silica Acidic Silanol (Si-OH) Quinoline Quinoline Nitrogen (Analyte) Silica->Quinoline Strong Adsorption (Tailing) Elution Symmetrical Peak Elution Quinoline->Elution Free to Partition TEA Triethylamine (Modifier) TEA->Silica Masks Silanols (Neutralization)

Mechanism of silanol masking by triethylamine to prevent quinoline analyte tailing.

References

  • PharmaCores, "Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!", 6

  • Phenomenex, "HPLC Troubleshooting Mini Guide - Peak Issues",

  • Element Lab Solutions, "Peak Tailing in HPLC", 1

  • Benchchem, "Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds", 2

  • Benchchem, "Troubleshooting guide for the purification of polar quinoline compounds", 5

  • Benchchem, "Technical Support Center: Purifying Basic Amines via Column Chromatography", 7

  • Teledyne ISCO, "RediSep amine functionalized column", 3

  • Biotage, "Ionizable compound purification using reversed-phase flash column chromatography", 4

Sources

Technical Support Center: Optimizing Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinoline Synthesis. This hub is engineered for researchers, synthetic chemists, and drug development professionals who require robust, high-yield methodologies for constructing the quinoline scaffold. By addressing the thermodynamic and kinetic bottlenecks of classical methods (such as the Skraup and Friedländer syntheses), this guide provides actionable troubleshooting, self-validating protocols, and optimized reaction conditions.

Diagnostic Troubleshooting Workflow

Before diving into specific reaction parameters, use the diagnostic logic tree below to isolate the root cause of your synthesis failure.

Troubleshooting Start Issue: Low Yield / Impure Quinoline Method Identify Synthesis Route Start->Method Skraup Skraup Synthesis Method->Skraup Friedlander Friedländer Synthesis Method->Friedlander Tar Excessive Tar Formation? Skraup->Tar Conv Low Conversion / Stalling? Friedlander->Conv Mod Add FeSO4 Moderator Control Exotherm Tar->Mod Yes Cat Optimize Catalyst (I2, Chloramine-T, Citric Acid) Conv->Cat Yes

Diagnostic decision tree for troubleshooting common quinoline synthesis failures.

Frequently Asked Questions & Causality Analysis

Q1: My Skraup synthesis resulted in a <20% yield and a massive amount of intractable tar. What is the mechanistic cause, and how do I fix it?

Causality: The Skraup synthesis relies on the in situ dehydration of glycerol to acrolein by concentrated sulfuric acid, followed by a Michael addition with aniline and subsequent oxidation[1]. This cascade is violently exothermic. If the thermal energy is not dissipated, the highly reactive acrolein intermediate undergoes rapid radical polymerization, forming tar instead of reacting with the aniline[2]. Solution: You must modulate the oxidation kinetics. Introduce Ferrous Sulfate ( FeSO4​ ) to the reaction mixture. FeSO4​ acts as an oxygen-transfer moderator, smoothing the oxidation step and preventing localized thermal runaways[1]. Additionally, ensure your glycerol is strictly anhydrous; water disrupts the initial dehydration equilibrium[2].

Q2: My Friedländer condensation is stalling at 50% conversion. Why is the energy barrier so high, and how can I drive it to completion?

Causality: The classic Friedländer synthesis (reacting 2-aminoaryl ketones with active methylene compounds) often stalls because the carbonyl carbon is insufficiently electrophilic under standard reflux conditions, or the basic/acidic catalysts used are too harsh, leading to side-product degradation[3]. Solution: Shift to a solvent-free system utilizing a mild Lewis acid or organocatalyst. Solvent-free conditions drastically increase the collision frequency of the reactants. For example, using 10 mol% molecular iodine ( I2​ ) or Chloramine-T effectively activates the carbonyl group for nucleophilic attack without degrading the starting materials, pushing conversion >90%[3][4].

Q3: How do substituents on the aniline ring dictate the success of the cyclization?

Causality: The cyclization step is an electrophilic aromatic substitution. Electron-donating groups (EDGs, e.g., −OCH3​ , −CH3​ ) increase the electron density of the aromatic ring, lowering the activation energy for cyclization and boosting yields. Conversely, electron-withdrawing groups (EWGs, e.g., −NO2​ ) severely deactivate the ring. For instance, synthesizing 8-nitroquinoline from o-nitroaniline often yields less than 17% under standard conditions because the deactivated ring resists electrophilic attack[1].

Mechanistic Pathway: The Skraup Cascade

Understanding the exact sequence of intermediate formation is critical for identifying where your reaction is failing.

Mechanism Glycerol Glycerol + H2SO4 Acrolein Acrolein (Intermediate) Glycerol->Acrolein Dehydration Michael Michael Addition with Aniline Acrolein->Michael + Aniline Cyclization Electrophilic Cyclization Michael->Cyclization Acid Catalysis Oxidation Oxidation (Nitrobenzene/FeSO4) Cyclization->Oxidation 1,2-Dihydroquinoline Quinoline Quinoline Product Oxidation->Quinoline Aromatization

Mechanistic pathway of the Skraup quinoline synthesis from glycerol and aniline.

Quantitative Data: Friedländer Optimization

To move away from harsh classical conditions, modern optimizations leverage green chemistry principles. The table below summarizes the quantitative improvements achieved by altering the catalytic environment.

Catalyst SystemSolventTemp (°C)Time (h)Avg. Yield (%)Mechanistic AdvantageReference
None (Classic) EthanolReflux (78)24.0< 30%Baseline thermal activation[3]
Chloramine-T (10 mol%) AcetonitrileReflux (82)2.0 - 4.085 - 95%Efficient electrophilic activation[4]
Citric Acid Solvent-free801.0 - 2.094%Eco-friendly organocatalysis[5]
Molecular Iodine (10 mol%) Solvent-free80 - 1001.0 - 3.090 - 95%Mild Lewis acid activation[3]

Self-Validating Experimental Protocols

The following protocols are engineered with built-in validation checkpoints to ensure you can monitor the reaction's integrity in real-time.

Protocol A: Moderated Skraup Synthesis (Scale-Up Safe)

Purpose: To synthesize quinoline from aniline while actively suppressing acrolein polymerization.

  • Reagent Preparation: In a 5-liter round-bottom flask equipped with a wide-bore reflux condenser, combine 80 g of powdered FeSO4​⋅7H2​O (moderator), 865 g of anhydrous glycerol, 218 g of aniline, and 170 g of nitrobenzene (oxidant)[1].

  • Acid Addition: Place the flask in an ice bath. Slowly, with vigorous mechanical stirring, add 400 mL of concentrated H2​SO4​ dropwise.

    • Causality: Slow addition prevents premature, uncontrolled dehydration of glycerol[2].

  • Initiation & Thermal Control: Remove the ice bath. Gently heat the flask with a moving flame or controlled heating mantle.

    • Validation Checkpoint: The moment bubbling commences, remove the heat source immediately [2]. The internal exotherm will sustain a brisk reflux. If the mixture turns opaque black instantly, thermal runaway has occurred (tar formation).

  • Completion: Once the spontaneous reflux subsides, re-apply gentle heat to maintain reflux for an additional 3 hours.

  • Work-up: Cool to room temperature. Dilute carefully with water, then neutralize with 40% NaOH under an ice bath. Isolate the quinoline via steam distillation to separate the volatile product from any residual tar[2][6].

Protocol B: Iodine-Catalyzed Solvent-Free Friedländer Synthesis

Purpose: To achieve >90% conversion of sterically hindered substrates without harsh acids.

  • Reactant Mixing: In a round-bottom flask, combine 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol)[3].

  • Catalyst Addition: Add molecular iodine ( I2​ , 10 mol%, ~0.025 g). Do not add any solvent.

    • Causality: The absence of solvent forces maximum molecular collision, while I2​ acts as a mild Lewis acid to polarize the carbonyl carbon, lowering the transition state energy for the initial nucleophilic attack[3].

  • Thermal Activation: Heat the neat mixture to 80-100°C with magnetic stirring[3].

    • Validation Checkpoint: The solid mixture should melt into a homogenous, dark melt. Monitor via TLC (Hexane:Ethyl Acetate). The starting material spot should completely disappear within 1-3 hours.

  • Quenching & Purification: Cool to room temperature. Dissolve the crude solid in 15 mL of ethyl acetate. Wash the organic layer with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ , 2 x 10 mL)[3].

    • Validation Checkpoint: The organic layer will change from a dark iodine color to pale yellow/clear as the I2​ is reduced to water-soluble iodide ions. Dry over Na2​SO4​ , concentrate, and recrystallize.

References

  • A simple and efficient protocol for the synthesis of quinolines catalyzed by chloramine-T. ACG Publications. Available at: [Link]

  • Green approach for the efficient synthesis of quinolines promoted by citric acid. LOCKSS. Available at:[Link]

Sources

Technical Support Center: Troubleshooting the Synthesis of Ethyl oxo(quinolin-5-ylamino)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in mastering the oxamylation of aromatic amines.

The synthesis of Ethyl oxo(quinolin-5-ylamino)acetate via the reaction of 5-aminoquinoline with ethyl oxalyl chloride is a fundamental nucleophilic acyl substitution. While seemingly straightforward, the heteroaromatic nature of the quinoline ring and the bifunctional reactivity of the acylating agent frequently lead to complex side-product profiles[1]. This guide deconstructs the mechanistic causality behind these failures and provides a self-validating framework to ensure high-yield, high-purity synthesis.

Mechanistic Pathway & Reaction Dynamics

The primary amine at the 5-position of the quinoline ring is nucleophilic, but its reactivity is modulated by conjugation with the electron-deficient heteroaromatic system. Furthermore, the quinoline ring nitrogen possesses a pKa of approximately 5.46[2][3]. During the acylation with ethyl oxalyl chloride, one equivalent of hydrochloric acid (HCl) is generated. If this acid is not efficiently scavenged by a non-nucleophilic base, it will protonate the unreacted 5-aminoquinoline, forming an insoluble hydrochloride salt and prematurely stalling the reaction at 50% conversion.

Additionally, ethyl oxalyl chloride is highly susceptible to moisture and transamidation[4][5]. Deviation from strict stoichiometric and thermal controls will divert the reaction down several parasitic pathways, visualized below.

ReactionPathway SM 5-Aminoquinoline + Ethyl oxalyl chloride Target Ethyl oxo(quinolin-5-ylamino)acetate (Target Product) SM->Target DIPEA, 0 °C to RT Dimer N,N'-bis(quinolin-5-yl)oxalamide (Dimer Side-Product) SM->Dimer Excess Amine / Heat Salt 5-Aminoquinoline Hydrochloride (Dead-end Precipitate) SM->Salt No Base (HCl buildup) Acid Oxo(quinolin-5-ylamino)acetic acid (Hydrolysis Product) Target->Acid H2O / Harsh Workup

Reaction pathways and side-product formations in 5-aminoquinoline acylation.

Self-Validating Experimental Protocol

To prevent side-product formation, utilize the following step-by-step methodology. This protocol is designed as a self-validating system : specific visual and analytical checkpoints are embedded to confirm the reaction is proceeding correctly before moving to the next step.

Reagents:

  • 5-Aminoquinoline (1.0 eq, limiting reagent)

  • Ethyl oxalyl chloride (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) (0.1 M relative to amine)

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask under Argon. Add 5-aminoquinoline and anhydrous DCM. Stir until completely dissolved.

  • Base Addition: Add DIPEA (1.5 eq) to the solution.

    • Validation Checkpoint: The solution must remain clear. If turbidity occurs here, your DCM contains moisture, leading to amine precipitation.

  • Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Acylation: Dissolve ethyl oxalyl chloride (1.05 eq) in a small volume of anhydrous DCM. Add this solution dropwise over 15 minutes via a syringe pump.

    • Validation Checkpoint: A slight color change (yellow to deep orange) is normal. The continuous absence of a thick, white precipitate confirms that DIPEA is successfully scavenging the HCl, preventing 5-aminoquinoline hydrochloride formation.

  • Propagation: Stir at 0 °C for 1 hour, then remove the ice bath and allow warming to room temperature (20 °C) for an additional 2 hours.

    • Validation Checkpoint: Perform TLC (Hexane:EtOAc 1:1). The starting material spot (fluorescent under UV 254 nm) should be completely consumed.

  • Quench & Workup: Cool back to 0 °C and quench slowly with saturated aqueous NaHCO3​ . Extract with DCM (3x), wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Troubleshooting Guide & Specific Issues

Q: My reaction stalled at ~50% conversion, and a thick, intractable precipitate formed in the flask. What happened? A: You are observing the formation of 5-aminoquinoline hydrochloride . Because the pKa of the quinoline nitrogen is ~5.46[2], the stoichiometric equivalent of HCl generated by the acid chloride will immediately protonate the unreacted starting material if an acid scavenger is absent or insufficient. Fix: Ensure you are using at least 1.5 equivalents of a sterically hindered, non-nucleophilic base like DIPEA. Do not use pyridine, as it can form highly reactive acylpyridinium intermediates that may lead to tarry degradation products.

Q: LC-MS analysis of my crude mixture shows a massive peak at m/z 343 instead of the expected m/z 245. How do I prevent this? A: An m/z of 343 [M+H]+ corresponds to N,N'-bis(quinolin-5-yl)oxalamide , a dimeric side-product. This occurs due to two distinct causalities:

  • Transamidation: If the reaction is allowed to heat up, the unreacted 5-aminoquinoline can attack the ethyl ester moiety of your newly formed product, kicking out ethanol to form the bis-amide[5].

  • Reagent Impurity: Commercial ethyl oxalyl chloride often degrades to contain trace oxalyl chloride[4]. Oxalyl chloride will react with two equivalents of your amine. Fix: Distill your ethyl oxalyl chloride before use if it is old. Strictly maintain the reaction at 0 °C during addition, and never exceed a 1.05 molar equivalent of the acylating agent.

Q: I isolated my product, but NMR and MS (m/z 217) indicate I have a carboxylic acid, not an ethyl ester. Why did the ester hydrolyze? A: You have formed oxo(quinolin-5-ylamino)acetic acid . The ethyl ester of an oxamate is highly electrophilic and prone to hydrolysis. If your DCM was not strictly anhydrous, or if you used a harsh basic workup (e.g., NaOH or K2​CO3​ instead of mild NaHCO3​ ), the ester will cleave[4]. Fix: Use freshly dried solvents and limit the aqueous workup time. Quench only with mild bicarbonate.

Quantitative Data Summary: Side-Product Identification

Use the following table to rapidly diagnose your LC-MS and TLC data against known parasitic pathways.

Side Product / AnalyteMolecular FormulaExpected m/z [M+H]+ Primary CausalityMitigation Strategy
Target Product C13​H12​N2​O3​ 245 N/AN/A
Dimer (Oxalamide) C20​H14​N4​O2​ 343 Transamidation / Oxalyl chloride impurityStrict stoichiometry (1.05 eq acylating agent); maintain 0 °C.
Hydrolysis Product C11​H8​N2​O3​ 217 Moisture in solvent / Harsh basic workupUse anhydrous DCM; quench strictly with mild NaHCO3​ .
SM Hydrochloride C9​H8​N2​⋅HCl 145 Insufficient acid scavengerUse 1.5 - 2.0 eq DIPEA; ensure base is added prior to acid chloride.
Frequently Asked Questions (FAQs)

Can I use Triethylamine (TEA) instead of DIPEA? Yes, TEA is an acceptable acid scavenger for this reaction. However, DIPEA is preferred because its increased steric bulk completely eliminates the risk of the base acting as a competing nucleophile against the highly reactive ethyl oxalyl chloride.

Why shouldn't I use Tetrahydrofuran (THF) as a solvent? While THF dissolves 5-aminoquinoline well, it is highly hygroscopic. Trace water in THF will rapidly hydrolyze ethyl oxalyl chloride into ethyl hydrogen oxalate and HCl, destroying your reagent stoichiometry and lowering your yield. Anhydrous DCM provides a much wider margin of error for moisture control.

My reaction mixture turned black and tarry. Is the product destroyed? Yes. A black, tarry mixture usually indicates N-acylquinolinium polymerization. If the primary amine is sterically hindered or if the addition is done too fast at room temperature, the quinoline ring nitrogen can attack the acid chloride. Without proper buffering, this intermediate undergoes irreversible ring-opening or polymerization. Always add the acid chloride dropwise at 0 °C.

References
  • "5-Aminoquinoline | C9H8N2 | CID 11911 - PubChem". National Institutes of Health (NIH). Available at:[Link]

  • "Oxalyl chloride - Wikipedia". Wikipedia. Available at:[Link]

  • "Explaining the reaction between acyl chlorides and amines - addition / elimination". Chemguide. Available at:[Link]

Sources

Technical Support Center: Troubleshooting "Ethyl oxo(quinolin-5-ylamino)acetate" Assay Interference

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Assay Troubleshooting & Triage Center. As a Senior Application Scientist, I frequently encounter researchers struggling with high-throughput screening (HTS) hits that exhibit erratic behavior during hit-to-lead validation. Ethyl oxo(quinolin-5-ylamino)acetate is a classic example of a "dual-threat" molecule.

This compound features a planar, hydrophobic quinoline core coupled with a highly electrophilic alpha-ketoamide/oxoacetate moiety . Together, these structural elements make it highly prone to acting as a Pan-Assay Interference Compound (1)[1].

Below is our comprehensive guide to diagnosing, understanding, and resolving the interference mechanisms associated with this compound.

🔍 Diagnostics & Triage Workflow

Before diving into specific troubleshooting steps, we recommend running this compound through a standardized triage workflow to isolate the exact mechanism of assay interference.

TriageWorkflow Start Hit Identified: Ethyl oxo(quinolin-5-ylamino)acetate OptCheck Optical Interference Check (Absorbance/Fluorescence Scan) Start->OptCheck OptInterfere High Background / Quenching OptCheck->OptInterfere Yes OptClear No Optical Interference OptCheck->OptClear No AggCheck Aggregation Check (Triton X-100 / DLS) OptInterfere->AggCheck Switch to Label-Free Assay OptClear->AggCheck AggInterfere Detergent-Sensitive Inhibition (Colloidal Aggregator) AggCheck->AggInterfere Yes AggClear Detergent-Resistant Inhibition AggCheck->AggClear No ThiolCheck Thiol Reactivity Check (ALARM NMR / GSH Assay) AggClear->ThiolCheck ThiolInterfere Covalent Adduct Formation (PAINS / Reactive) ThiolCheck->ThiolInterfere Yes ValidHit Validated Lead Compound ThiolCheck->ValidHit No

Caption: Workflow for triaging Ethyl oxo(quinolin-5-ylamino)acetate assay hits.

❓ Frequently Asked Questions (Troubleshooting)

Q1: I am observing artificially high baseline signals and quenching in my fluorometric assay. How do I correct this?

The Causality: The quinoline core of this molecule is intrinsically fluorescent and acts as an optical interferent. Quinolone and quinine derivatives typically absorb strongly in the UV range (280–350 nm) and emit in the blue/green spectrum[2]. If your assay relies on standard fluorophores like AMC (7-amino-4-methylcoumarin) or NADH/NADPH depletion, the compound will either mask the signal via inner-filter effects or artificially inflate the baseline. The Fix: You must decouple the compound's optical properties from the assay readout. Switch to a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, which introduces a temporal delay that allows the short-lived quinoline fluorescence to decay before measurement. Alternatively, utilize orthogonal label-free technologies like Surface Plasmon Resonance (SPR) or Mass Spectrometry (RapidFire MS).

Q2: Why does this compound show incredibly steep dose-response curves (Hill slope > 2) and poor reproducibility between runs?

The Causality: Ethyl oxo(quinolin-5-ylamino)acetate is highly prone to 3 in aqueous buffers[3]. At micromolar concentrations, the planar aromatic quinoline rings stack via π−π interactions, forming 50–400 nm colloidal particles. These colloids non-specifically sequester and denature your target enzyme on their surface, leading to a sudden, steep loss of enzyme activity rather than a classic 1:1 stoichiometric inhibition[4]. The Fix: Execute Protocol 1 (below) by adding a non-ionic detergent to your assay buffer.

Q3: My target enzyme loses activity over time when incubated with this compound, and the activity cannot be recovered by dialysis. Is this a slow-binding inhibitor?

The Causality: It is highly likely a covalent false positive. The ethyl oxoacetate moiety is a strong electrophile. Nucleophiles in your assay—such as the catalytic cysteines of your enzyme or reducing agents like DTT and Glutathione (GSH)—will attack the alpha-keto carbonyl. This leads to the formation of hemithioacetals or irreversible covalent adducts, a hallmark of reactive PAINS[1]. The Fix: Execute Protocol 2 (ALARM NMR) to definitively prove non-specific thiol reactivity[5].

Mechanism Oxoacetate Ethyl oxoacetate moiety (Electrophile) Reaction Nucleophilic Attack (Hemithioacetal Formation) Oxoacetate->Reaction Nucleophile Assay Nucleophile (DTT, GSH, Cys) Nucleophile->Reaction Inactivation Target Enzyme Inactivation (False Positive) Reaction->Inactivation

Caption: Mechanism of thiol-mediated covalent interference by the oxoacetate moiety.

📊 Quantitative Data Summary

Interference ModalityStructural CulpritDiagnostic ParameterMitigation / Resolution Strategy
Optical Interference Quinoline CoreHigh background at Ex: 320nm / Em: 420nmRed-shift assay (>600nm), TR-FRET, or Label-Free MS
Colloidal Aggregation Planar Aromatic SystemHill Slope > 2.0; IC 50​ shifts with detergentSupplement buffer with 0.01% Triton X-100 or CHAPS
Covalent Reactivity Ethyl Oxoacetate GroupTime-dependent IC 50​ shift; Loss of activityRemove DTT/BME; Run ALARM NMR counter-screen

🧪 Self-Validating Experimental Protocols

To ensure scientific integrity, every troubleshooting step must be a self-validating system. The following protocols are designed to internally control for false assumptions.

Protocol 1: Detergent-Sensitive Aggregation Assay

This protocol determines if the compound is inhibiting your target via colloidal aggregation.

  • Buffer Preparation: Prepare two identical batches of your standard assay buffer. To Batch B, add 0.01% (v/v) Triton X-100 (or 0.05% CHAPS if your protein is sensitive to Triton).

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of Ethyl oxo(quinolin-5-ylamino)acetate (Test Compound) and a known, well-characterized competitive inhibitor (Control Compound).

  • Parallel Execution: Run the enzymatic assay for both compounds in both Buffer A (No Detergent) and Buffer B (+ Detergent).

  • Data Analysis: Calculate the IC 50​ for all four conditions.

Self-Validating Mechanism: The parallel inclusion of the known competitive inhibitor ensures that the detergent itself does not denature the target enzyme or artificially alter the assay kinetics. If the Control's IC 50​ remains stable while the Test Compound's IC 50​ increases by >10-fold in Buffer B, the aggregation mechanism is definitively isolated and proven[4].

Protocol 2: ALARM NMR Counter-Screen for Thiol Reactivity

This 5 detects reactive false positives by monitoring the human La antigen[5].

  • Protein Preparation: Express and purify 13 C-labeled human La antigen (amino acids 100–324). Store at 50 µM in 25 mM sodium phosphate buffer (pH 7.0) with 10% D 2​ O.

  • Sample Setup: Prepare two parallel NMR tubes.

    • Tube A: 50 µM La antigen + 400 µM Ethyl oxo(quinolin-5-ylamino)acetate.

    • Tube B: 50 µM La antigen + 400 µM Ethyl oxo(quinolin-5-ylamino)acetate + 20 mM DTT .

  • Acquisition: Acquire 2D [ 1 H- 13 C]-HMQC NMR spectra for both tubes at 37°C. Monitor the chemical shifts of the leucine/valine methyl groups (specifically L249, L294, and L296).

Self-Validating Mechanism: The La antigen undergoes a massive conformational shift when its catalytic cysteines are covalently modified. In Tube A, the electrophilic oxoacetate will attack the protein, causing a visible spectral shift. In Tube B, the 20 mM DTT acts as a sacrificial nucleophile, reacting with the compound before it can touch the protein. If Tube A shows a shift and Tube B does not, you have internally validated that the compound is a non-specific thiol-reactive PAINS[6].

📚 References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740. 1

  • McGovern, S. L., Caselli, E., Grigorieff, N., & Shoichet, B. K. (2002). A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening. Journal of Medicinal Chemistry, 45(8), 1712-1722. 3

  • Huth, J. R., et al. (2005). ALARM NMR: A Rapid and Robust Experimental Method To Detect Reactive False Positives in Biochemical Screens. Journal of the American Chemical Society, 127(1), 217-224. 5

  • Dahlin, J. L., et al. (2017). Assay interference and off-target liabilities of reported histone acetyltransferase inhibitors. Nature Communications, 8(1), 1527. 7

  • Mello, V. D., et al. (2011). Analytical interference of quinolone antibiotics and quinine derived drugs on urinary protein determined by reagent strips and the pyrogallol red-molybdate protein assay. Clinica Chimica Acta, 412(15-16). 2

Sources

Technical Support Center: Scaling Up the Synthesis of Ethyl oxo(quinolin-5-ylamino)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Ethyl oxo(quinolin-5-ylamino)acetate. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this important synthesis. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the potential challenges of this process.

I. Troubleshooting Guide: From Bench to Scale-Up

Scaling up a chemical synthesis is rarely a linear process. Issues that are manageable at the milligram scale can become significant obstacles at the gram or kilogram scale. This section addresses common problems encountered during the synthesis of Ethyl oxo(quinolin-5-ylamino)acetate and provides actionable solutions.

Problem 1: Low Yield of the Desired Product

Symptom: The isolated yield of Ethyl oxo(quinolin-5-ylamino)acetate is significantly lower than expected after scale-up.

Potential Causes & Solutions:

  • Incomplete Reaction:

    • Causality: On a larger scale, mass and heat transfer can be less efficient, leading to incomplete reactions.

    • Solution: Monitor the reaction progress meticulously using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] If the reaction stalls, consider extending the reaction time or a modest increase in temperature. Ensure efficient stirring to maintain a homogeneous reaction mixture.

  • Side Reactions:

    • Causality: Increased reaction times or localized overheating can promote the formation of byproducts. A common side reaction is the self-condensation of the starting materials or decomposition of the product.

    • Solution: Optimize the reaction temperature. A temperature screening study can identify the optimal balance between reaction rate and byproduct formation. The slow, controlled addition of one reagent to the other can also minimize side reactions by maintaining a low concentration of the added reagent.

  • Product Degradation during Work-up or Purification:

    • Causality: The target molecule may be sensitive to pH, temperature, or prolonged exposure to purification media.

    • Solution: Perform a stability study of the product under various conditions (e.g., different pH values, solvents, temperatures) to identify potential degradation pathways. Minimize the time the product spends in the work-up and purification steps.

Problem 2: Difficulty in Product Purification

Symptom: The crude product is difficult to purify, showing persistent impurities even after multiple purification attempts.

Potential Causes & Solutions:

  • Co-eluting Impurities in Chromatography:

    • Causality: Impurities with similar polarity to the product can be challenging to separate using standard chromatographic techniques.

    • Solution: Experiment with different solvent systems for flash column chromatography. A gradient elution is often more effective than isocratic elution for separating closely related compounds.[1] Consider using a different stationary phase (e.g., alumina instead of silica gel) or employing preparative HPLC for high-purity requirements.[1]

  • Formation of Emulsions during Extraction:

    • Causality: On a larger scale, vigorous mixing during aqueous work-up can lead to stable emulsions, making phase separation difficult and leading to product loss.

    • Solution: Use a separatory funnel with a larger stopcock to facilitate draining. Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength and help break the emulsion. Gentle swirling or rocking instead of vigorous shaking can also prevent emulsion formation.

  • Crystallization Failures:

    • Causality: The presence of even small amounts of impurities can inhibit crystallization.[1] The solvent system may also not be optimal for inducing crystal growth.

    • Solution: Ensure the product is of high purity (>95%) before attempting crystallization.[1] Screen a variety of solvents and solvent mixtures to find the ideal conditions for crystallization. Slow cooling and scratching the inside of the flask can help induce nucleation.

Problem 3: Inconsistent Batch-to-Batch Results

Symptom: Significant variations in yield and purity are observed between different batches of the synthesis.

Potential Causes & Solutions:

  • Variability in Starting Material Quality:

    • Causality: The purity and reactivity of starting materials can vary between suppliers or even between different lots from the same supplier.

    • Solution: Implement stringent quality control checks for all incoming raw materials. This should include identity confirmation (e.g., via NMR or IR spectroscopy) and purity analysis (e.g., via HPLC or GC).

  • Lack of Precise Control over Reaction Parameters:

    • Causality: Manual control of parameters like temperature, addition rate, and stirring speed can lead to inconsistencies, especially on a larger scale.

    • Solution: Utilize automated laboratory reactors that allow for precise and reproducible control over all critical process parameters. Maintain detailed batch records to track all experimental variables.

  • Atmospheric Moisture and Oxygen:

    • Causality: Some reagents or intermediates may be sensitive to air or moisture, leading to decomposition or side reactions.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and properly dried glassware.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of Ethyl oxo(quinolin-5-ylamino)acetate.

Q1: What is a typical synthetic route for Ethyl oxo(quinolin-5-ylamino)acetate?

A common and effective method is the condensation of 5-aminoquinoline with diethyl oxalate. This reaction is typically carried out in a suitable solvent, such as ethanol, and may be catalyzed by a mild acid.

Q2: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the reaction.[1] A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, can be used to separate the starting materials from the product. Staining with an appropriate reagent or visualization under UV light can be used to identify the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.[1]

Q3: What are the key safety precautions to consider when scaling up this synthesis?

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1] Review the Safety Data Sheets (SDS) for all reagents and solvents to be aware of their specific hazards.[1] On a larger scale, be particularly cautious of exothermic reactions and have a cooling bath readily available.

Q4: Are there any "green chemistry" considerations for this synthesis?

Yes, several green chemistry principles can be applied. Consider using a more environmentally benign solvent. Microwave-assisted synthesis can also be explored to reduce reaction times and energy consumption.[2] Furthermore, optimizing the reaction to minimize waste and maximize atom economy is a core principle of green chemistry.

Q5: What analytical techniques are essential for characterizing the final product?

For full characterization, a combination of techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Melting Point: As a physical constant to compare with literature values.

III. Experimental Protocols

Protocol 1: Synthesis of Ethyl oxo(quinolin-5-ylamino)acetate

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • 5-Aminoquinoline

  • Diethyl oxalate

  • Ethanol (anhydrous)

  • Hydrochloric acid (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-aminoquinoline in anhydrous ethanol.

  • Add diethyl oxalate to the solution. The molar ratio of diethyl oxalate to 5-aminoquinoline should typically be in slight excess (e.g., 1.1:1).

  • Add a catalytic amount of hydrochloric acid.

  • Heat the reaction mixture to reflux and maintain this temperature for the duration of the reaction. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure.

  • The crude product can then be purified by recrystallization or column chromatography.

Protocol 2: Purification by Flash Column Chromatography

Materials:

  • Crude Ethyl oxo(quinolin-5-ylamino)acetate

  • Silica gel

  • Hexanes

  • Ethyl acetate

Procedure:

  • Prepare a slurry of silica gel in a low-polarity solvent (e.g., 9:1 hexanes:ethyl acetate).

  • Pack a chromatography column with the silica gel slurry.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel.

  • Carefully load the dried, product-adsorbed silica gel onto the top of the column.

  • Elute the column with a gradient of ethyl acetate in hexanes, starting with a low concentration of ethyl acetate and gradually increasing the polarity.

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Ethyl oxo(quinolin-5-ylamino)acetate.[1]

IV. Data Presentation

Table 1: Optimization of Reaction Conditions

EntrySolventTemperature (°C)Time (h)Yield (%)
1EthanolReflux675
2TolueneReflux868
3AcetonitrileReflux1255
4Ethanol601265

This table is for illustrative purposes. Actual results will vary.

V. Visualizations

Reaction Workflow

Synthesis_Workflow reagents 5-Aminoquinoline + Diethyl Oxalate reaction Reaction (Ethanol, Reflux) reagents->reaction workup Aqueous Work-up reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product Ethyl oxo(quinolin-5-ylamino)acetate purification->product

Caption: General workflow for the synthesis of Ethyl oxo(quinolin-5-ylamino)acetate.

Troubleshooting Decision Tree

Troubleshooting_Tree start Low Yield or Purity Issue check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction check_impurities Analyze Impurity Profile (HPLC/MS) start->check_impurities incomplete Incomplete Reaction check_reaction->incomplete impurities Persistent Impurities check_impurities->impurities optimize_reaction Optimize Reaction Conditions (Temp, Time, Stoichiometry) optimize_purification Optimize Purification Method (Solvent System, Stationary Phase) incomplete->optimize_reaction Yes impurities->optimize_purification Yes

Caption: Decision tree for troubleshooting common synthesis problems.

VI. References

  • Purification of Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino] - Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEI2pygCABaai2ksXzisdKv6S1AudinLblwJRkNzt5JIq0FW8bGZuZZEd5ZB9Do9YtACF1k55LSPuzj_eNBmCD52Bnna8207kA6hCz5dzBz7YqED-TU93fcJwWkqvQklciTxXDBjfyC4o_DREVoFQ9XE_iT3jHymVz1iEMG5cxa5UgNLyLl2d4wCsHhJqXGYfcFJ-Bwzh3IM-0bmBXSGF1UlmjcLSzx1A-SLOkrtrVAoxDdeoO4BQanorYjKG0-6Gy7KNZ8-gicBZ_0cPGCASLOfaO366rPp1pCdXHWgdH3aeJR4P1HG1au8-FP6K9rTXjs7ewngiXNU3VWgQ==

  • STUDIES ON THE SYNTHESIS OF QUINOLINE. Available at:

  • Comparative study of synthesis of ethyl (quinolin-8-yloxy)acetate by conventional, microwave & ultrasound irradiation techniques - Der Pharma Chemica. Available at:

Sources

Reducing reaction time in Friedländer quinoline synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Friedländer Quinoline Synthesis

Welcome to the technical resource center for the Friedländer quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic protocols, with a specific focus on significantly reducing reaction times. Here, we move beyond standard procedures to provide field-proven insights and troubleshooting strategies in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the single most impactful change I can make to dramatically reduce my Friedländer synthesis reaction time?

The most effective and widely adopted method for drastically cutting down reaction times—often from many hours or even days to mere minutes—is the use of microwave irradiation.[1][2] Microwave-assisted organic synthesis (MAOS) provides rapid, uniform heating that can accelerate the reaction rate far beyond what is achievable with a conventional oil bath.[3] For instance, studies have shown that average yields for a library of quinolines increased from 34% with traditional heating to 72% under microwave irradiation, with reaction times plummeting.[3]

Q2: My current protocol uses a strong acid or base and requires high temperatures for a long duration. Are there milder, faster alternatives?

Absolutely. The classic reliance on harsh conditions can be circumvented with modern catalytic systems.[4]

  • Lewis Acids & Other Catalysts: Catalysts such as iodine, gold salts, or ceric ammonium nitrate (CAN) can facilitate the reaction under significantly milder conditions.[5][6][7] For example, CAN (10 mol%) has been shown to catalyze the reaction effectively at ambient temperature within 45 minutes.[6]

  • Solvent-Free Conditions: Combining a catalyst like p-toluenesulfonic acid (p-TsOH) or iodine with solvent-free conditions is a powerful strategy.[5][7][8] This not only accelerates the reaction but also simplifies purification and aligns with green chemistry principles.

Q3: Is it realistic to achieve high yields in under 30 minutes?

Yes, this is highly achievable. A combination of microwave irradiation with an appropriate catalyst and solvent system is the key. A notable example involves using neat acetic acid as both the catalyst and solvent under microwave irradiation at 160 °C, achieving excellent yields in just 5 minutes.[1] Similarly, ionic liquids like [Bmim]HSO4 have been used as catalysts under microwave, solvent-free conditions to produce diverse quinolines in high yields within minutes.[9][10]

Troubleshooting Guide: From Sluggish to Swift

This section addresses specific experimental roadblocks. The underlying principle of the Friedländer synthesis involves an initial aldol-type condensation followed by cyclization and dehydration, and identifying the rate-limiting step is key to optimization.[11][12]

Q4: My reaction is extremely slow (24+ hours) or fails completely. What are the primary bottlenecks to investigate?

A stalled reaction points to one or more fundamental issues. Use the following workflow to diagnose the problem.

G start_node START: Slow or No Reaction q_catalyst Is your catalyst appropriate and active? start_node->q_catalyst q_temp Is the reaction temperature optimal? q_catalyst->q_temp Yes sol_catalyst_screen ACTION: Screen alternative catalysts (p-TsOH, Iodine, Lewis Acids). Ensure catalyst is fresh. q_catalyst->sol_catalyst_screen No / Unsure q_substrate Are your substrates electronically deactivated or sterically hindered? q_temp->q_substrate Yes sol_temp_increase ACTION: Increase temperature in 15-20°C increments. Monitor for degradation. q_temp->sol_temp_increase No / Unsure q_solvent Is the solvent correct for your conditions? q_substrate->q_solvent No sol_substrate ACTION: Use a more active catalyst (e.g., Au(III), Sc(OTf)₃) and/or increase reaction time/temp. q_substrate->sol_substrate Yes sol_solvent ACTION: Match solvent to catalyst. Acidic: DCM, Toluene. Solvent-free often faster. q_solvent->sol_solvent No / Unsure sol_catalyst_base NOTE: Base catalysis can cause aldol self-condensation. Consider switching to acid. sol_catalyst_screen->sol_catalyst_base sol_mw HIGH-IMPACT ACTION: Switch to Microwave Synthesis (e.g., 120-160°C). sol_temp_increase->sol_mw

Caption: Troubleshooting workflow for a slow Friedländer synthesis.

Causality Explained:

  • Catalyst Inactivity: The choice of acid or base catalyst is crucial and substrate-dependent.[8] An inappropriate or degraded catalyst is a common cause of failure.[4]

  • Insufficient Thermal Energy: The reaction often requires heating to overcome the activation energy of the initial condensation step.[8] However, excessive heat can cause decomposition.[7]

  • Poor Substrate Reactivity: Electron-withdrawing groups on the 2-aminoaryl carbonyl or significant steric bulk on either reactant can dramatically slow the reaction.[8][13]

  • Side Reactions: Under basic conditions, the primary competing pathway is the self-aldol condensation of the ketone starting material, which consumes reactants and complicates purification.[7][14]

Q5: My starting materials are precious. How can I accelerate the reaction while minimizing side products and decomposition?

This requires a balance of speed and selectivity. High heat is a blunt instrument; a more refined approach is needed.

  • Switch from Base to Acid Catalysis: This is the most effective way to minimize the aldol self-condensation of your ketone partner.[7] Catalysts like p-TsOH, iodine, or solid-supported acids like silica gel/sulfuric acid (SSA) are excellent choices.[7][15]

  • Employ a Milder, High-Efficiency Catalyst: Gold-catalyzed reactions can proceed under much gentler conditions, preserving sensitive functional groups.[4][5]

  • Use Microwave Synthesis with Precise Temperature Control: Microwave reactors allow you to set a maximum temperature, providing rapid heating without overshooting and causing thermal decomposition. A short reaction time of 5-15 minutes at a controlled 120-140°C is often sufficient.[14]

G Reactants Reactants (2-Aminoaryl Ketone + α-Methylene Ketone) Products Quinoline Product Reactants->Products Hours to Days Reactants->Products Minutes label_conv Conventional Heating (Oil Bath) label_mw Microwave Irradiation

Caption: Impact of microwave irradiation on reaction time.

Data Summary: Method Comparison

The following table summarizes a comparison of different methodologies, highlighting the dramatic reduction in reaction time afforded by modern techniques.

MethodCatalystSolventTemperature (°C)TimeAvg. Yield (%)Reference
ConventionalNone / AcidEthanolRefluxHours - Days~34%[3]
MicrowaveNoneEthanol150°C20 min~72%[2][3]
MicrowaveAcetic AcidNeat160°C5 minExcellent[1]
ConventionalIodine (10 mol%)Solvent-Free80-100°C1-2 hoursHigh[4][7]
ConventionalCAN (10 mol%)MethanolRoom Temp45 minGood[6]
Microwave[Bmim]HSO4Solvent-Free80-100°C1.5 - 12 minHigh[9][16]

Key Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis with Acetic Acid (High-Speed Method)

This protocol is adapted from a highly efficient procedure utilizing acetic acid as both catalyst and solvent.[1]

  • Reactant Preparation: In a 10 mL microwave-safe reaction vessel equipped with a magnetic stir bar, combine the 2-aminoaryl ketone (1.0 mmol) and the α-methylene carbonyl compound (1.2 mmol).

  • Solvent/Catalyst Addition: Add neat glacial acetic acid (3-5 mL) to the vessel.

  • Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature of 160°C for 5 minutes.

  • Work-up: After the reaction, allow the vessel to cool to room temperature. Dilute the mixture with ethyl acetate (25 mL) and carefully neutralize the acid by washing with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL), followed by brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Iodine-Catalyzed Solvent-Free Synthesis (Green & Efficient Method)

This protocol leverages molecular iodine as an inexpensive, mild, and effective catalyst under solvent-free conditions.[4][7]

  • Reactant Preparation: In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (1.2 mmol), and molecular iodine (0.1 mmol, 10 mol%).

  • Reaction: Heat the solid mixture in an oil bath set to 80-100°C with vigorous magnetic stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours when the starting materials are consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dissolve the resulting solid in ethyl acetate or dichloromethane (20 mL).

  • Purification: Wash the organic solution with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove the iodine, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

References

  • Huigens, R. W., et al. (2016). Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria. MedChemComm, 7(9), 1647-1652. Available from: [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Marco-Contelles, J., et al. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652-2671. Available from: [Link]

  • Satheeshkumar, R., et al. (2021). Friedländer Synthesis of Novel Polycyclic Quinolines Using Solid SiO2/H2SO4 Catalyst. ChemistrySelect, 6(9), 2132-2136. Available from: [Link]

  • Muscia, G. C., et al. (2006). Microwave-assisted Friedländer synthesis of quinolines derivatives as potential antiparasitic agents. Tetrahedron Letters, 47(49), 8811-8815. Available from: [Link]

  • Pour, M., et al. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistryOpen, 9(11), 1133-1137. Available from: [Link]

  • Caluwe, P. (1979). Concerning the mechanism of the Friedländer quinoline synthesis. Tetrahedron, 36(15), 2359-2368. Available from: [Link]

  • Kamal, A., et al. (2010). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. ACS Combinatorial Science, 12(1), 87-94. Available from: [Link]

  • Duc, D. X., & Dung, V. C. (2022). Microwave-assisted, [Bmim]HSO4-catalyzed the Friedländer Quinoline Synthesis of Quinoline Under Solvent-free Conditions. Current Organocatalysis, 9(2), 117-123. Available from: [Link]

  • Sharma, R., et al. (2024). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 14(1), 1-23. Available from: [Link]

  • Shamzhy, M., et al. (2014). Synthesis of quinolines via Friedländer reaction catalyzed by CuBTC metal–organic-framework. Dalton Transactions, 43(30), 11686-11694. Available from: [Link]

  • Thaisrivongs, D. A., & Dudley, G. B. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986. Available from: [Link]

  • Wang, Y., et al. (2023). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Green Chemistry, 25(16), 6345-6350. Available from: [Link]

  • Li, A.-H., et al. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Synthesis, 2010(10), 1629-1632. Available from: [Link]

Sources

Addressing regioselectivity issues in quinoline synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Quinoline Synthesis

Welcome to the Technical Support Center for quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with regioselectivity in their synthetic routes. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these common but complex issues. Our focus is on providing not just protocols, but the underlying mechanistic principles to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental causes of regioselectivity issues in classical quinoline syntheses?

Regioselectivity problems in reactions like the Friedländer, Combes, or Doebner-von Miller synthesis typically arise when one or both of the reactants are unsymmetrical.[1] For example:

  • An unsymmetrical ketone or β-diketone possesses two distinct enolizable α-methylene or methyl groups, creating two potential sites for condensation with the aniline derivative.[2]

  • A meta-substituted aniline presents two non-equivalent ortho positions for the final electrophilic cyclization step.

The final product distribution is a result of a delicate balance between kinetic and thermodynamic control, steric hindrance, and the electronic effects of substituents on the starting materials.[3]

Q2: How do electron-donating vs. electron-withdrawing groups on the aniline ring influence the cyclization step?

The electronic nature of substituents on the aniline ring plays a critical role in the rate-determining annulation (ring-closing) step, which is an electrophilic aromatic substitution.

  • Electron-Donating Groups (EDGs) such as methoxy (-OCH₃) or alkyl groups activate the aromatic ring, accelerating the cyclization. They typically direct the cyclization to the ortho position, but steric effects can become a competing factor.

  • Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) or chloro (-Cl) deactivate the ring, making the cyclization more difficult and often requiring harsher conditions.[4] In the case of meta-substituted anilines, EWGs will generally direct the cyclization to the position ortho to the amino group that is not meta to the EWG, although this can be influenced by the specific reaction conditions.

Q3: What is the general principle behind kinetic vs. thermodynamic control in quinoline synthesis, particularly in the Conrad-Limpach-Knorr synthesis?

The Conrad-Limpach-Knorr synthesis, which reacts an aniline with a β-ketoester, is a classic example of temperature-dependent regioselectivity.[5]

  • Kinetic Control (Low Temperature): At lower temperatures (e.g., room temperature), the reaction is under kinetic control. The aniline preferentially attacks the more electrophilic ketone carbonyl of the β-ketoester. This pathway is faster and leads to the 4-hydroxyquinoline product (Conrad-Limpach product).[3][6]

  • Thermodynamic Control (High Temperature): At higher temperatures (e.g., ~140 °C or higher), the initial reactions are reversible. The system has enough energy to overcome higher activation barriers to form the most stable intermediate. In this case, the aniline attacks the ester carbonyl to form a more stable β-keto anilide, which then cyclizes to the thermodynamically favored 2-hydroxyquinoline product (Knorr product).[6][7]

This principle is visualized in the workflow below.

G cluster_control Control Pathway Low_Temp Low Temperature (e.g., Room Temp) Kinetic Kinetic Control (Faster Reaction) Low_Temp->Kinetic Favors High_Temp High Temperature (e.g., 140-250°C) Thermodynamic Thermodynamic Control (More Stable Product) High_Temp->Thermodynamic Favors Product_4 4-Hydroxyquinoline (Conrad-Limpach) Kinetic->Product_4 Leads to Product_2 2-Hydroxyquinoline (Knorr) Thermodynamic->Product_2 Leads to

Kinetic vs. Thermodynamic control in Conrad-Limpach-Knorr synthesis.

Troubleshooting Guides by Synthesis Method

The Friedländer Synthesis

The Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., an unsymmetrical ketone).[8] The primary challenge here is controlling which side of the ketone reacts.[9][10]

Problem: My reaction with an unsymmetrical methyl ketone (e.g., 2-butanone) yields a mixture of the 2-substituted and 2,3-disubstituted quinoline regioisomers.

This occurs because enolization can happen on either side of the ketone carbonyl, leading to two different condensation pathways.

Solutions & Protocols:

  • Catalyst Selection is Key: Standard base catalysis (e.g., NaOH, KOH) often gives poor regioselectivity.[11] Switching to an amine catalyst can dramatically favor the formation of the 2-substituted product from a methyl ketone.

    • Insight: Cyclic secondary amines, like pyrrolidine, form an enamine intermediate with the ketone. This enamine preferentially forms at the less sterically hindered methyl group, directing the condensation to produce the 2-substituted quinoline.[12][13]

    • Protocol 1: Amine-Catalyzed Regioselective Synthesis: [2][12]

      • In a round-bottom flask, dissolve the o-aminoaromatic aldehyde (1.0 equiv) and a pyrrolidine catalyst (e.g., 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane, TABO, 0.1 equiv) in anhydrous toluene.[12]

      • Heat the solution to 80-110 °C.

      • Slowly add the unsymmetrical methyl ketone (1.5 equiv) dropwise over 1-2 hours using a syringe pump. Slow addition is crucial for maintaining high regioselectivity.[2][12]

      • Monitor the reaction by TLC. Upon completion, cool the mixture, remove the solvent under reduced pressure, and purify by column chromatography.

  • Use of Directing Groups: For complete control, a temporary directing group can be installed on the ketone.

    • Insight: Introducing a bulky group, like a phosphonate, on one of the α-carbons physically blocks that site from reacting, forcing the condensation to occur at the other α-position.[14] This strategy offers near-perfect regioselectivity.[14]

  • Ionic Liquids as Media: Certain ionic liquids can promote regiospecificity.

    • Insight: Ionic liquids can act as both the solvent and a promoter, influencing the reaction pathway. 1-butylimidazolium tetrafluoroborate ([Hbim]BF₄) has been shown to be effective.[2]

    • Protocol 2: Ionic Liquid-Mediated Synthesis: [2]

      • Combine the o-aminoaryl ketone (1.0 equiv) and the α-methylene ketone (1.2 equiv) in [Hbim]BF₄.

      • Heat the mixture at 100 °C with stirring for 3-6 hours, monitoring by TLC.

      • After cooling, extract the product with ethyl acetate. The ionic liquid can often be recovered and reused.

      • Wash the combined organic extracts, dry, and concentrate. Purify as needed.

Condition Catalyst/Solvent Typical Major Product (from Methyl Ketone) Key Insight
ClassicalNaOH or KOH in EtOHMixture, often favors 2,3-disubstitutedPoor control, follows statistical enolization.[13]
Amine-CatalyzedPyrrolidine or TABO in Toluene2-substitutedForms enamine at the less hindered methyl group.[12][13]
Ionic Liquid[Hbim]BF₄2-substitutedActs as a reaction promoter and solvent.[2]
Directing GroupPhosphonate on α-carbonSingle isomerSterically blocks one reaction site.[14]
The Combes Quinoline Synthesis

The Combes synthesis condenses an aniline with a β-diketone under acidic conditions.[15] Regioselectivity becomes an issue when an unsymmetrical β-diketone is used.

Problem: My Combes reaction with an unsymmetrical β-diketone (e.g., 1,1,1-trifluoro-2,4-pentanedione) is producing a mixture of 2- and 4-substituted quinolines.

The outcome is determined during the rate-determining electrophilic aromatic annulation step. The choice of which carbonyl group of the intermediate enamine attacks the aniline ring is influenced by both steric and electronic factors.[15]

Solutions & Protocols:

  • Leverage Steric Hindrance: Increasing the steric bulk on one side of the β-diketone can effectively direct the cyclization.

    • Insight: A bulkier substituent on the β-diketone will sterically disfavor the cyclization pathway that places this bulky group adjacent to the aniline ring in the transition state. This forces the reaction to proceed through the less hindered pathway.[3][15]

    • Observation: When using trifluoroacetylacetone with anilines, increasing the bulk of the other ketone substituent (the R group) leads to the preferential formation of 2-CF₃-quinolines.[15]

  • Exploit Substituent Electronics on the Aniline: The electronic properties of the aniline substituent can flip the regiochemical outcome.

    • Insight: The cyclization is an electrophilic attack on the aniline ring. The stability of the cationic intermediate (the sigma complex) is key.

    • Observation: For the synthesis of CF₃-quinolines, using methoxy-substituted (electron-donating) anilines favors the 2-CF₃ isomer. Conversely, using chloro- or fluoro-substituted (electron-withdrawing) anilines favors the formation of the 4-CF₃ regioisomer.[15]

G Start Unsymmetrical β-Diketone Used Decision1 Increase Steric Bulk of R Group? Start->Decision1 Decision2 Aniline Substituent? Decision1->Decision2 No Result1 Favors 2-Substituted Quinoline Decision1->Result1 Yes Result2 Favors 4-Substituted Quinoline Decision2->Result2 Electron-Withdrawing (e.g., -Cl, -F) Result3 Favors 2-Substituted Quinoline Decision2->Result3 Electron-Donating (e.g., -OMe)

Sources

Technical Support Center: Overcoming Low Yields in Functionalizing the Quinoline Core

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated resource for researchers, chemists, and drug development professionals engaged in the synthetic chemistry of quinolines. The functionalization of the quinoline core is a cornerstone of modern medicinal chemistry, yet it is often plagued by challenges that can lead to low yields and ambiguous results. This guide is structured to provide actionable solutions to common problems, grounded in mechanistic understanding and field-proven protocols.

Troubleshooting Guides: A Problem-Solution Approach

This section directly addresses specific experimental issues in a question-and-answer format, providing both the "what" and the "why" to empower your research.

Issue 1: Low or No Product Formation in C-H Arylation of Quinolines

Question: My C-H arylation reaction on a quinoline substrate is resulting in a very low yield or no product at all. What are the most common causes and how can I troubleshoot this?

Answer:

This is a frequent challenge in quinoline chemistry. The primary culprits for low yields in C-H arylation are often related to catalyst deactivation and suboptimal reaction conditions. A systematic evaluation of your experimental setup is the most effective approach.

  • Catalyst Poisoning by the Quinoline Nitrogen: The nitrogen atom in the quinoline ring possesses a lone pair of electrons that can strongly coordinate to the active metal center of the catalyst (e.g., Palladium).[1][2] This coordination can block the sites required for the catalytic cycle to proceed, leading to a significant drop in or complete loss of activity.[2]

    • Solution: Employ bulky phosphine ligands such as XPhos, SPhos, or RuPhos.[1][3] These ligands sterically shield the palladium center, preventing the coordination of the quinoline nitrogen.[1]

  • Inefficient Pre-catalyst Activation: Many palladium-catalyzed reactions utilize a Pd(II) pre-catalyst that must be reduced in situ to the active Pd(0) species. This reduction step can be inefficient under certain conditions.

    • Solution: Consider using a direct Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[1] Alternatively, ensure your reaction conditions, particularly the choice of base and solvent, are conducive to the reduction of the Pd(II) pre-catalyst.[1]

  • Poor Quality of Reagents or Solvents: Trace impurities, especially water or oxygen in anhydrous reactions, can deactivate the catalyst.

    • Solution: Always use freshly distilled and degassed solvents. Ensure the purity of your haloquinoline and arylating agent. Thoroughly degas the reaction mixture with an inert gas like Argon or Nitrogen before adding the catalyst.

  • Suboptimal Reaction Conditions: The interplay of temperature, reaction time, and solvent is critical.

    • Solution: A systematic screening of these parameters is highly recommended. For instance, in palladium-catalyzed C8-arylation of quinoline N-oxides, the use of polar acidic solvents like acetic acid has been shown to significantly improve yields.[4]

Issue 2: Poor Regioselectivity in C-H Functionalization

Question: My C-H activation reaction on a quinoline substrate is yielding a mixture of C2 and C8 functionalized products. How can I favor one over the other?

Answer:

Achieving high regioselectivity in quinoline functionalization is a central challenge due to the intrinsic electronic properties of the heterocyclic ring. The C2 and C8 positions are the most kinetically and thermodynamically favored sites for functionalization.[4] Directing the reaction to a single position requires a nuanced approach.

  • Catalyst and Ligand System: The steric and electronic properties of the catalyst and its coordinating ligands are paramount in dictating regioselectivity.

    • For C8-Selectivity: In palladium-catalyzed reactions, phosphine-free conditions often favor functionalization at the C8 position.[4] Rhodium-based catalysts are also frequently employed to achieve C8-selectivity.[5]

    • For C2-Selectivity: Conversely, the presence of phosphine ligands in palladium-catalyzed systems can promote selectivity for the C2 position.[4]

  • Directing Groups: The strategic installation of a directing group on the quinoline nitrogen can effectively steer the catalyst to a specific C-H bond.

    • N-oxide: The conversion of the quinoline to its corresponding N-oxide is a powerful strategy. The N-oxide group acts as a robust directing group, typically favoring functionalization at the C2 and C8 positions.[4]

  • Solvent Effects: The reaction solvent can influence the stability of key intermediates and transition states, thereby altering the regiochemical outcome.

    • Example: In certain palladium-catalyzed C8-arylations of quinoline N-oxides, polar acidic solvents such as acetic acid have been demonstrated to significantly enhance C8 selectivity.[4] It is advisable to screen a range of solvents with varying polarities (e.g., toluene, dioxane, DMF, acetic acid).

Issue 3: Low Yield in Friedländer Synthesis of Quinolines

Question: My Friedländer synthesis is consistently giving a low yield of the desired quinoline. How can I optimize this reaction?

Answer:

The Friedländer synthesis, a classic and versatile method for constructing the quinoline scaffold, can be susceptible to low yields due to side reactions and suboptimal conditions.[6][7]

  • Inappropriate Catalyst: The choice of acid or base catalyst is highly dependent on the specific substrates.[6]

    • Solution: If traditional catalysts like p-toluenesulfonic acid (p-TsOH) or potassium hydroxide (KOH) are underperforming, consider modern alternatives. Catalytic systems based on ionic liquids or metal-organic frameworks can offer milder conditions and improved yields.[8] For example, the use of choline hydroxide in water has proven to be highly effective.[8]

  • Competing Side Reactions: The self-condensation (aldol condensation) of the ketone starting material is a common side reaction, particularly under basic conditions.[6]

    • Solution: To mitigate this, try a slow addition of the ketone to the reaction mixture. An alternative strategy is to use an imine analog of the 2-aminoaryl ketone, which can prevent self-condensation.[4]

  • Suboptimal Reaction Temperature: While heating is often necessary, excessive temperatures can lead to decomposition and the formation of tarry byproducts.[6][7]

    • Solution: Carefully optimize the reaction temperature, monitoring the progress by TLC. Microwave-assisted synthesis can provide rapid and controlled heating, often leading to reduced reaction times and improved yields.[8][9]

  • Poor Solubility of Reactants:

    • Solution: If solubility is an issue, consider switching to a more polar solvent such as DMF or ethanol.[8] In some instances, solvent-free conditions have also been shown to be highly effective.[7]

Frequently Asked Questions (FAQs)

Q1: Why is catalyst deactivation a common problem in quinoline functionalization, and how can I prevent it?

A1: Catalyst deactivation, particularly in palladium-catalyzed cross-coupling reactions, is a significant hurdle. The primary mechanism is catalyst poisoning by the nitrogen atom of the quinoline ring. The lone pair of electrons on the nitrogen can form a strong coordinate bond with the metal center, effectively blocking the active sites required for the catalytic cycle.[1][2]

To mitigate catalyst deactivation:

  • Utilize Bulky Ligands: As detailed in the troubleshooting guide, sterically demanding phosphine ligands like XPhos or SPhos can physically block the quinoline nitrogen from coordinating to the palladium center.[1][3]

  • Increase Catalyst Loading: In some cases, a modest increase in the catalyst loading (e.g., from 2 mol% to 5 mol%) can be sufficient to overcome partial deactivation and achieve a satisfactory yield.[3]

  • Maintain an Inert Atmosphere: The active form of the palladium catalyst, Pd(0), is highly sensitive to oxidation.[2] It is imperative to conduct the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen) and to use anhydrous solvents and oven-dried glassware.[2]

  • Optimize Reaction Temperature: Elevated temperatures can accelerate the decomposition of the catalyst.[1] It may be beneficial to run the reaction at a lower temperature for a longer duration to enhance catalyst stability.[1]

Q2: What are the advantages of using photoredox catalysis for quinoline functionalization?

A2: Photoredox catalysis has revolutionized C-H functionalization by offering several distinct advantages over traditional thermal methods:

  • Mild Reaction Conditions: These reactions are typically conducted at ambient temperature, which enhances functional group tolerance and minimizes the formation of byproducts resulting from the decomposition of thermally sensitive substrates.

  • Generation of Highly Reactive Intermediates: Photoredox catalysis provides a mechanism for generating highly reactive radical intermediates under exceptionally mild conditions, enabling chemical transformations that are often challenging to achieve using conventional synthetic methods.

  • Enhanced Selectivity: In many instances, photoredox-catalyzed reactions exhibit excellent regioselectivity. For example, in Minisci-type reactions, the generated alkyl radical will preferentially add to the electron-deficient C2 or C4 positions of the protonated quinoline ring.

A prime example of the power of this approach is the photoredox-mediated Minisci reaction, which facilitates the direct C-H alkylation of quinolines with a broad range of alkyl sources.[10]

Q3: How do directing groups work, and which one should I choose?

A3: Directing groups are functional moieties that are temporarily attached to a substrate to control the regioselectivity of a C-H functionalization reaction. They operate by coordinating to the metal catalyst and positioning it in close proximity to a specific C-H bond, thereby promoting its selective activation.

The selection of a directing group is dictated by the desired position of functionalization:

  • N-oxide: This is a versatile and widely used directing group that typically facilitates functionalization at the C2 and C8 positions.[3][4]

  • 8-aminoquinoline: This is a powerful bidentate directing group that is exceptionally effective for directing functionalization to the C8 position.[11][12]

  • Other Removable Directing Groups: A variety of other directing groups can be temporarily installed to direct functionalization to other, more sterically or electronically challenging positions (C3, C4, C5, C6, C7). These groups are designed to be removed under mild conditions after the desired functionalization has been achieved.

Data and Protocols

Table 1: Effect of Ligands on Palladium-Catalyzed C2-Arylation of Quinoline N-oxide
EntryLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1NoneK₂CO₃Dioxane10024<10[13]
2PPh₃K₂CO₃Dioxane1002445[13]
3XPhosCsFt-BuOH/Toluene1101285[5]
4SPhosK₃PO₄Dioxane1101282[1]
5RuPhosK₃PO₄Dioxane1101278[1]

Representative reaction conditions: Quinoline N-oxide (1.0 equiv), Aryl bromide (1.2 equiv), Pd(OAc)₂ (2-5 mol%), Ligand (4-10 mol%), Base (2.0 equiv).

Experimental Protocol: Microwave-Assisted C8-Selective C-H Arylation of Quinoline N-oxide

This protocol is adapted from a procedure reported by Daugulis and co-workers.[14]

Materials:

  • Quinoline N-oxide (1.0 equiv)

  • Aryl iodide (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Silver(I) phosphate (Ag₃PO₄) (0.5 equiv)

  • Acetic acid

Procedure:

  • In a microwave synthesis vial, combine the quinoline N-oxide, aryl iodide, Pd(OAc)₂, and Ag₃PO₄.

  • Add acetic acid as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 30-60 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Protocol: Photoredox-Mediated Minisci C-H Alkylation of Quinoline

This is a general protocol based on established methods in the field.

Materials:

  • Quinoline (1.0 equiv)

  • Alkyl iodide (2.0 equiv)

  • Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1 mol%)

  • Trifluoroacetic acid (TFA) (2.0 equiv)

  • tert-Butyl peroxyacetate (t-BPA) (3.0 equiv)

  • Acetonitrile (solvent)

Procedure:

  • To a reaction vessel, add the quinoline, photocatalyst, and acetonitrile.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Add the alkyl iodide, TFA, and t-BPA.

  • Irradiate the reaction mixture with a blue LED light source at room temperature for 12-24 hours.

  • Upon completion, as monitored by TLC or LC-MS, quench the reaction and perform a standard aqueous workup.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting Workflow for Low Yield in Quinoline Functionalization

Caption: A logical workflow for troubleshooting low yields.

General Mechanism for Palladium-Catalyzed C-H Arylation

G Pd(II) Precatalyst Pd(II) Precatalyst Active Pd(0) Active Pd(0) Pd(II) Precatalyst->Active Pd(0) Reduction Oxidative Addition Complex Oxidative Addition Complex Active Pd(0)->Oxidative Addition Complex + Aryl-Halide Quinoline Quinoline C-H Activation Complex C-H Activation Complex Quinoline->C-H Activation Complex Aryl-Halide Aryl-Halide Aryl-Halide->Oxidative Addition Complex Product Product Product->Active Pd(0) Catalyst Regeneration Oxidative Addition Complex->C-H Activation Complex + Quinoline C-H Activation Complex->Product Reductive Elimination

Caption: A simplified catalytic cycle for C-H arylation.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines. BenchChem.
  • BenchChem. (2025). Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions for Quinolines. BenchChem.
  • BenchChem. (2025). Technical Support Center: Overcoming Catalyst Deactivation in Reactions with 3-Chloroquinoline. BenchChem.
  • BenchChem. (2025).
  • Dounay, A. B., & Witulski, B. (2019). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 24(18), 3243. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting low yield in Friedländer quinoline synthesis. BenchChem.
  • BenchChem. (2025). Technical Support Center: Friedländer Quinoline Synthesis. BenchChem.
  • Kima, M., & Changa, S. (2014). Regioselective Introduction of Heteroatoms at the C-8 Position of Quinoline N-Oxides: Remote C–H Activation Using N-Oxide as a Stepping Stone. Journal of the American Chemical Society, 136(30), 10764–10771. [Link]

  • Kumar, S., & Kumar, S. (2014). A Transition Metal-Free Minisci Reaction: Acylation of Isoquinolines, Quinolines, and Quinoxaline. The Journal of Organic Chemistry, 79(8), 3469–3475. [Link]

  • Corio, A., Gravier-Pelletier, C., & Busca, P. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467. [Link]

  • Wang, C., Li, Y., & Wang, J. (2019). Photoredox-Mediated Minisci C–H Alkylation Reactions between N-Heteroarenes and Alkyl Iodides with Peroxyacetate as a Radical Relay Initiator. The Journal of Organic Chemistry, 84(24), 16295–16304. [Link]

  • He, G., & Liu, G. (2025). High Selectivity Hydroxylation and Other Functionalization of Quinoline-Directed Reactions under Cu(II)-Catalysis. Organic Letters. [Link]

  • Potts, A. J., & Taylor, R. J. K. (2020). Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis. ChemistryOpen, 9(11), 1121-1126. [Link]

  • Zhang, S.-Q., & Yu, J.-Q. (2022). Theoretical Measurements of Quantitative Effects Caused by Spectator Ligands on Palladium-catalyzed C−H Activation. Chinese Journal of Structural Chemistry, 41(3), 2203031-2203039. [Link]

  • Jana, A., & Maiti, D. (2026). Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to decumbenine B analogues with photophysical applications. Organic & Biomolecular Chemistry. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs. BenchChem.
  • Li, G., & Li, Z. (2019). LiBr‐Promoted Photoredox Minisci‐Type Alkylations of Quinolines with Ethers. Chemistry – An Asian Journal, 14(22), 4068-4072. [Link]

  • Potts, A. J., & Taylor, R. J. K. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistryOpen, 9(11), 1121-1126. [Link]

  • Daugulis, O. (2020). Directing groups in synthesis and methodology. (In this review, DG=8‐aminoquinoline.). Angewandte Chemie International Edition, 59(41), 17894-17906. [Link]

  • Gevorgyan, V. (2025). Quinoline as a Photochemical Toolbox: From Substrate to Catalyst and Beyond. Accounts of Chemical Research. [Link]

  • Dong, J., & Wang, Q. (2020). PHOTOCATALYTIC MINISCI REACTION. SCIENTIA SINICA Chimica, 50(4), 408-423. [Link]

  • O'Donovan, D. J., & Sweeney, J. B. (2022). Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope. Chemistry – A European Journal, 28(40), e202200780. [Link]

  • Daugulis, O., & Zaitsev, V. G. (2014). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides. Journal of the American Chemical Society, 136(49), 17261–17268. [Link]

  • Corio, A., Gravier-Pelletier, C., & Busca, P. (2021). Scheme 1. C-8 functionalization of quinoline.. Molecules, 26(18), 5467. [Link]

  • Daugulis, O. (2015). Cobalt-Catalyzed, Aminoquinoline-Directed Functionalization of Phosphinic Amide sp2 C–H Bonds. Organic Letters, 17(5), 1184–1187. [Link]

  • Daugulis, O., & Zaitsev, V. G. (2014). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. Journal of the American Chemical Society, 136(49), 17261–17268. [Link]

  • Zhang, S.-Q., & Yu, J.-Q. (2022). Theoretical Measurements of Quantitative Effects Caused by Spectator Ligands on Palladium-catalyzed C−H Activation. Chinese Journal of Structural Chemistry, 41(3), 2203031-2203039. [Link]

  • Shishkin, V. N., & Cherepanov, I. A. (2020). The effect of the solvent nature on the quinoline derivatives physicochemical characteristics. Butlerov Communications, 62(4-6), 47-53. [Link]

  • Chen, G., & Chen, G. (2017). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Angewandte Chemie International Edition, 56(43), 13413–13417. [Link]

  • Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

  • Huang, G. (2013). Palladium-Catalyzed C-2 Selective Arylation of Quinolines. Organic Letters, 15(20), 5270–5273. [Link]

  • Kumar, A., & Kumar, A. (2022). A review on synthetic investigation for quinoline- recent green approaches. Synthetic Communications, 52(14), 1133-1153. [Link]

  • Kharb, R., & Kaur, R. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(27), 17185-17206. [Link]

  • Wang, C., & Wang, J. (2023). Nickel-Catalyzed Site-Selective C3–H Functionalization of Quinolines with Electrophilic Reagents at Room Temperature. Organic Letters, 25(28), 5220–5224. [Link]

  • Sameera, W. M. C., & Maseras, F. (2023). C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes: a computational study. Dalton Transactions, 52(33), 11469-11477. [Link]

  • Whittlesey, M. K. (2016). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online. [Link]

  • Corio, A., Gravier-Pelletier, C., & Busca, P. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467. [Link]

  • Forgione, P., & Bilodeau, F. (2012). Palladium-Catalyzed Decarboxylative Coupling of Quinolinone-3-Carboxylic Acids and Related Heterocyclic Carboxylic Acids with (Hetero)aryl Halides. Organic Letters, 14(6), 1492–1495. [Link]

Sources

Technical Support Center: In Vivo Handling of Ethyl oxo(quinolin-5-ylamino)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science support hub for Ethyl oxo(quinolin-5-ylamino)acetate . This compound is a highly specialized, lipophilic prodrug designed to target cellular metabolism by inhibiting Lactate Dehydrogenase A (LDHA). Because of its unique chemical structure—a quinoline scaffold coupled with an ethyl oxamate moiety—researchers frequently encounter challenges related to formulation, pharmacokinetic (PK) sampling, and pharmacodynamic (PD) readouts.

This guide is structured to troubleshoot the most common in vivo experimental hurdles, explaining the underlying physical chemistry and biology to ensure your protocols are robust and self-validating.

I. Mechanism & Prodrug Activation

Q: Why are we using the ethyl ester form instead of the free oxamic acid for our mouse xenograft models?

The Causality: Oxamates are isosteric analogues of pyruvate that act as potent, competitive inhibitors of LDHA, an enzyme critical for the Warburg effect in cancer cells . However, free oxamic acids are highly polar. This high polarity results in poor cell membrane permeability, often requiring artificially high (millimolar) concentrations in vitro to force cellular entry .

To bypass this, Ethyl oxo(quinolin-5-ylamino)acetate is synthesized as a lipophilic prodrug. The ethyl ester modification masks the polar carboxylic acid, allowing rapid diffusion across the lipid bilayer. Once inside the cell, ubiquitous intracellular carboxylesterases hydrolyze the ester bond, releasing the active oxo(quinolin-5-ylamino)acetic acid to competitively bind the NADH/pyruvate pocket of LDHA .

G A Ethyl oxo(quinolin-5-ylamino)acetate (Prodrug) B Cell Membrane Diffusion A->B C Intracellular Carboxylesterases B->C D oxo(quinolin-5-ylamino)acetic acid (Active Oxamate) C->D Hydrolysis E LDHA Inhibition D->E Competitive binding (NADH/Pyruvate) F Decreased Lactate & Aerobic Glycolysis E->F

Cellular uptake and esterase-mediated activation of the quinoline-based oxamate prodrug.

II. Formulation & Administration Troubleshooting

Q: I am seeing precipitation when formulating Ethyl oxo(quinolin-5-ylamino)acetate in standard aqueous buffers (e.g., PBS). How should I formulate this for Intraperitoneal (IP) injection?

The Causality: The quinoline ring combined with the ethyl ester significantly increases the compound's lipophilicity (LogP ~2.5 to 3.0). It is virtually insoluble in standard aqueous vehicles. To achieve a homogenous solution that will not crash out in the aqueous environment of the peritoneal cavity, you must use a step-wise co-solvent micellar system.

Step-by-Step Formulation Protocol (5% DMSO / 40% PEG300 / 5% Tween-80 / 50% Saline):

  • Solubilization: Weigh the required mass of the prodrug and dissolve it completely in 100% DMSO (5% of final volume). Vortex until the solution is entirely clear.

  • Dispersion: Add PEG300 (40% of final volume) to the DMSO-drug solution. Vortex vigorously for 1-2 minutes.

  • Surfactant Addition: Add Tween-80 (5% of final volume). This acts as a surfactant to prevent precipitation when the aqueous phase is introduced. Vortex thoroughly.

  • Aqueous Phase (Critical Step): Slowly add sterile Saline (50% of final volume) dropwise while continuously vortexing. Rapid addition of water will cause the hydrophobic prodrug to instantly crash out of solution. Dropwise addition ensures the Tween-80 micelles have time to encapsulate the compound.

  • Self-Validation Checkpoint: Before loading the syringe, hold the vial up to the light. The solution must be optically clear. If you observe a milky suspension or particulate matter, the micellar structure has failed, and dosing will be inaccurate. Discard and reformulate.

III. Pharmacokinetics (PK) & Blood Collection

Q: My PK data shows almost zero prodrug in the plasma at 15 minutes post-injection, but extremely high levels of the active acid. Is the compound degrading in the tube?

The Causality: Yes. Rodent plasma (especially from mice) contains exceptionally high levels of circulating non-specific carboxylesterases compared to human plasma . If you collect blood into standard Heparin or EDTA tubes, the ethyl ester prodrug will undergo rapid ex vivo hydrolysis during the collection and centrifugation process, artificially skewing your PK data.

The Solution: You must chemically inhibit esterase activity immediately upon blood draw. Use blood collection tubes pre-coated with Sodium Fluoride (NaF) or spike the collection tube with a specific esterase inhibitor (e.g., Dichlorvos or PMSF). Keep all samples strictly on ice, centrifuge at 4°C immediately, and snap-freeze the plasma.

Workflow Step1 Formulation: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline Step2 In Vivo Administration (IP or IV Injection) Step1->Step2 Step3 Blood/Tissue Collection (Use NaF Esterase Inhibitors!) Step2->Step3 Step4 LC-MS/MS Quantification (Measure Prodrug & Active Acid) Step3->Step4 PK Analysis Step5 PD Readout: Tumor Lactate Levels Step3->Step5 PD Analysis

Standardized workflow for in vivo PK/PD evaluation of ester-based prodrugs.

IV. Pharmacodynamics (PD) & Metabolic Readouts

Q: We are measuring tumor lactate levels as a PD readout, but we don't see a significant drop despite good intra-tumoral drug concentrations. Why?

The Causality: LDHA catalyzes the reduction of pyruvate to lactate, regenerating NAD+ to sustain glycolysis. While quinoline-based oxamates are potent LDHA inhibitors , the tumor microenvironment is metabolically plastic. If your specific xenograft model relies heavily on the LDHB isoform (which kinetically favors the reverse reaction of lactate to pyruvate) or if hypoxia is not uniform, the overall lactate pool might not deplete as expected . Furthermore, compensatory upregulation of alternative metabolic shuttles (e.g., the malate-aspartate shuttle) can mask the inhibitory effect .

The Solution: Ensure your xenograft model is highly dependent on aerobic glycolysis with a high LDHA/LDHB expression ratio. Always measure secondary compensatory markers, such as the NAD+/NADH ratio, HIF-1α stabilization, or PKM2 activity, rather than relying solely on gross lactate depletion.

V. Quantitative Pharmacological Expectations

To assist in validating your assay results, compare your data against the expected pharmacological parameters for quinoline-oxamate derivatives outlined below:

Table 1: Quantitative Expectations for Quinoline-Oxamate Derivatives

ParameterEthyl oxo(quinolin-5-ylamino)acetate (Prodrug)oxo(quinolin-5-ylamino)acetic acid (Active)Causality / Note
In Vitro LDHA IC50 > 50 μM (Poor direct inhibition)2 - 10 nMProdrug cannot bind the NADH/pyruvate pocket without esterase cleavage.
Cellular IC50 (Lactate) Low μM range> 100 μM (Poor permeability)Prodrug readily crosses the lipid bilayer; free acid is repelled by the membrane.
In Vivo Plasma T1/2 < 15 minutes (Rodents)2 - 4 hoursRapid conversion by circulating rodent carboxylesterases.
LogP (Estimated) ~ 2.5 to 3.0 (Lipophilic)< 0 (Hydrophilic)Dictates the necessity of a co-solvent micellar formulation for the prodrug.
VI. Quick Reference Troubleshooting Guide
IssueProbable CauseRecommended Solution
Formulation crashes upon water addition Insufficient surfactant or rapid water addition.Ensure Tween-80 is fully mixed before adding water dropwise under continuous vortexing.
No prodrug detected in plasma PK Ex vivo esterase hydrolysis in the collection tube.Use NaF-treated tubes and process blood strictly on ice at 4°C.
High in vitro IC50, but good in vivo efficacy Lack of extracellular esterases in cell culture media.The prodrug requires intracellular esterases for activation. Pre-incubate with esterase or use the free acid for in vitro biochemical assays.
Negligible drop in tumor lactate High LDHB expression or metabolic compensation.Profile the cell line for LDHA/LDHB ratio; measure secondary markers like HIF-1α or NAD+/NADH ratio.
References
  • Small-molecule inhibitors of human LDH5 Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Effect of oxamic analogues on functional mice sperm parameters Source: Systems Biology in Reproductive Medicine (Taylor & Francis) URL:[Link]

  • Quinoline 3-sulfonamides inhibit lactate dehydrogenase A and reverse aerobic glycolysis in cancer cells Source: Cancer & Metabolism (PubMed) URL:[Link]

Minimizing impurities in "Ethyl oxo(quinolin-5-ylamino)acetate" preparations.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ethyl oxo(quinolin-5-ylamino)acetate Synthesis

Welcome to the Technical Support Center. This hub is dedicated to troubleshooting the synthesis of ethyl oxo(quinolin-5-ylamino)acetate, a critical oxamate intermediate in drug development. Synthesizing this compound via the acylation of 5-aminoquinoline with ethyl oxalyl chloride often presents challenges with chemoselectivity and product stability. As a Senior Application Scientist, I have designed this guide to provide you with mechanistic insights, self-validating protocols, and data-driven solutions to minimize impurities and maximize your yield.

Visualizing the Problem: Mechanistic Impurity Pathway

To effectively troubleshoot, we must first understand the thermodynamic and kinetic branching points of the reaction.

ImpurityPathway SM 5-Aminoquinoline + Ethyl oxalyl chloride Target Ethyl oxo(quinolin-5-ylamino)acetate (Target Product) SM->Target Et3N, Anhydrous DCM 0 °C to RT Imp2 N,N'-Di(quinolin-5-yl)oxamide (Dimer Impurity) SM->Imp2 Oxalyl chloride impurity or Transamidation Imp3 Unreacted 5-Aminoquinoline (Residual SM) SM->Imp3 Incomplete Conversion Imp1 Oxo(quinolin-5-ylamino)acetic acid (Hydrolysis Impurity) Target->Imp1 Moisture / Harsh Aqueous Base

Mechanistic pathways of ethyl oxo(quinolin-5-ylamino)acetate synthesis and impurity formation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why am I seeing high levels of the N,N'-di(quinolin-5-yl)oxamide dimer impurity? The Causality: Dimerization occurs via two primary mechanisms. First, commercial ethyl oxalyl chloride degrades over time, losing its ethyl group to form oxalyl chloride. Oxalyl chloride is a bi-functional electrophile that rapidly reacts with two equivalents of 5-aminoquinoline. Second, at elevated temperatures, the target ethyl oxamate can undergo transamidation, where a second molecule of 5-aminoquinoline attacks the ester carbonyl [1]. The Solution: Always distill ethyl oxalyl chloride prior to use to remove oxalyl chloride degradation products. Maintain strict temperature control (0 °C during addition) and avoid heating the reaction mixture above room temperature.

Q2: My product is heavily contaminated with oxo(quinolin-5-ylamino)acetic acid. How do I prevent hydrolysis? The Causality: Ethyl oxamates are highly susceptible to base-catalyzed hydrolysis. The adjacent amide carbonyl withdraws electron density from the ester carbonyl, making it exceptionally electrophilic. Standard basic aqueous workups (e.g., using NaOH or saturated NaHCO3) will rapidly cleave the ethyl ester to the corresponding oxamic acid [3]. The Solution: Transition to a mild, slightly acidic or neutral quench. We recommend using saturated aqueous ammonium chloride (NH₄Cl). Ensure rapid phase separation and immediate drying of the organic layer over anhydrous Na₂SO₄.

Q3: I have persistent unreacted 5-aminoquinoline despite using an excess of ethyl oxalyl chloride. What is going wrong? The Causality: 5-Aminoquinoline can precipitate as a hydrochloride salt if the auxiliary base (e.g., triethylamine) is not effectively scavenging the HCl generated during the reaction. Once protonated, the quinoline amine is no longer nucleophilic, halting the reaction [2]. The Solution: Ensure a sufficient excess of a non-nucleophilic base (1.2 to 1.5 equivalents of Et₃N or DIPEA). If solubility remains an issue, a co-solvent system of DCM and THF (4:1) can maintain the homogeneity of the free base.

Quantitative Data Summary

The following table summarizes the impact of various reaction parameters on the impurity profile, demonstrating the necessity of optimized conditions.

Reaction ConditionTarget Yield (%)Dimer Impurity (%)Hydrolysis Impurity (%)Unreacted SM (%)
Et₃N, DCM, 0 °C → RT, NH₄Cl quench (Optimized) >95% <1% <1% <1%
Pyridine, THF, Reflux (Thermal stress)75%15%5%<1%
Et₃N, DCM, 0 °C → RT, NaOH quench (Basic workup)60%<1%35%<1%
Et₃N, DCM, 0 °C → RT, Undistilled Acyl Chloride82%12%<1%4%

Validated Step-by-Step Protocol

This protocol is designed as a self-validating system. The inclusion of specific temperature checkpoints and Thin-Layer Chromatography (TLC) validations ensures that deviations are caught before irreversible impurity formation occurs.

Reagents & Materials:

  • 5-Aminoquinoline (1.0 eq, rigorously dried)

  • Ethyl oxalyl chloride (1.05 eq, freshly distilled)

  • Triethylamine (Et₃N) (1.2 eq, stored over KOH)

  • Anhydrous Dichloromethane (DCM)

Step 1: Preparation and Initiation

  • Charge a flame-dried round-bottom flask with 5-aminoquinoline (1.0 eq) and anhydrous DCM (0.2 M concentration) under an inert argon atmosphere.

  • Add Et₃N (1.2 eq) via syringe. Stir for 5 minutes to ensure complete dissolution.

  • Cool the reaction mixture to exactly 0 °C using an ice-water bath. Self-Validation: Ensure the internal temperature stabilizes before proceeding to prevent thermal spikes that drive dimer formation.

Step 2: Acylation 4. Dilute freshly distilled ethyl oxalyl chloride (1.05 eq) in an equal volume of anhydrous DCM. 5. Add the acyl chloride solution dropwise over 30 minutes. Causality: Slow addition maintains a low steady-state concentration of the electrophile, favoring mono-acylation and preventing localized heating. 6. Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature over 2 hours.

Step 3: In-Process Control (IPC) 7. Perform TLC analysis (Eluent: 50% EtOAc in Hexanes). The target oxamate will appear as a new, higher Rf spot compared to the highly polar 5-aminoquinoline. Proceed to workup only when the starting material is <1%.

Step 4: Quench and Extraction 8. Quench the reaction by adding saturated aqueous NH₄Cl (1/2 volume of the reaction mixture) at 0 °C. Causality: This neutralizes excess base and acyl chloride without hydrolyzing the sensitive ester. 9. Transfer to a separatory funnel and collect the lower organic (DCM) layer. 10. Extract the aqueous layer once more with DCM. Combine the organic layers, wash with brine, and dry immediately over anhydrous Na₂SO₄.

Step 5: Purification 11. Filter the drying agent and concentrate the filtrate under reduced pressure (bath temperature <30 °C). 12. Recrystallize the crude solid from a mixture of Ethyl Acetate and Hexanes to afford pure ethyl oxo(quinolin-5-ylamino)acetate as a crystalline solid.

References

  • Title: Development of a Scaleable Synthesis of a 3-Aminopyrazinone Acetamide Thrombin Inhibitor. Source: ACS Publications.
  • Title: Discovery of Oxazole Byproduct Formation in the Modified Dakin–West Reaction and Efficient Synthesis of Diastereomeric α-Ketoamide Cysteine Protease Inhibitors. Source: ACS Publications.
  • Title: Exploring the Chemical Space of Benzothiazole-Based DNA Gyrase B Inhibitors. Source: PMC / NIH.

Validation & Comparative

A Comparative Guide to Quinoline-Based Kinase Inhibitors for Cancer Research

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for comparing the performance of novel quinoline-based kinase inhibitors against established alternatives. While specific experimental data for "Ethyl oxo(quinolin-5-ylamino)acetate" is not publicly available, this document will use well-characterized quinoline inhibitors, Cabozantinib and Lenvatinib, as exemplars to illustrate the evaluation process. Researchers, scientists, and drug development professionals can utilize this guide to structure their own comparative studies of novel quinoline derivatives.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1][2][3] Its versatile nature allows for substitutions that can be tailored to target the ATP-binding pockets of various kinases, leading to the inhibition of key signaling pathways implicated in cancer progression, such as those driven by VEGFR, c-Met, and PDGFR.[2][4]

Introduction to Quinoline-Based Kinase Inhibitors

Kinase inhibitors have revolutionized cancer therapy by targeting the enzymatic activity of protein kinases, which are crucial regulators of cellular processes like proliferation, survival, and angiogenesis.[5] The quinoline ring system has proven to be a highly effective scaffold for the design of potent kinase inhibitors.[6] By modifying the substitutions on the quinoline core, medicinal chemists can achieve high affinity and selectivity for specific kinase targets.[6][7]

This guide will focus on a comparative analysis of two prominent multi-kinase inhibitors featuring a quinoline core: Cabozantinib and Lenvatinib. Both are approved for the treatment of various cancers and serve as excellent benchmarks for evaluating new chemical entities.[8][9]

Profile of Exemplar Quinoline Inhibitors

Cabozantinib (XL184)

Cabozantinib is a potent inhibitor of multiple receptor tyrosine kinases (RTKs), including MET, VEGFR2, AXL, and RET.[10][11][12] Its mechanism of action involves the simultaneous blockade of key pathways involved in tumor angiogenesis, invasion, and metastasis.[11][13][14] By inhibiting both MET and VEGFR signaling, Cabozantinib can overcome resistance mechanisms that may arise from targeting only one of these pathways.[11]

Lenvatinib (E7080)

Comparative Analysis of Inhibitor Performance

A thorough comparison of quinoline inhibitors requires a multi-faceted approach, encompassing biochemical assays, cell-based assays, and analysis of downstream signaling.

Biochemical Kinase Inhibition

The initial step in characterizing a novel kinase inhibitor is to determine its potency and selectivity against a panel of purified kinases. This is typically achieved through in vitro kinase assays that measure the inhibitor's ability to block the phosphorylation of a substrate.[5][19] The half-maximal inhibitory concentration (IC50) is a standard metric for quantifying inhibitor potency.[20]

Table 1: Comparative Biochemical IC50 Values of Cabozantinib and Lenvatinib

Kinase TargetCabozantinib (IC50, nM)Lenvatinib (IC50, nM)
VEGFR1 (Flt-1)12[12][21]22[22]
VEGFR2 (KDR)0.035[10][12][21]4[22][23]
VEGFR3 (Flt-4)6[12][21]5.2[22][23]
c-Met1.3[10][12][21]-
RET5.2[10][21]35[22]
KIT4.6[10][21]100[23]
AXL7[10][21]-
PDGFRα-51[23]
PDGFRβ-39[22]
FGFR1-46[23]

The data in Table 1 highlights the distinct selectivity profiles of Cabozantinib and Lenvatinib. For instance, Cabozantinib is a particularly potent inhibitor of VEGFR2 and c-Met, while Lenvatinib demonstrates strong inhibition across the VEGFR family and also targets FGFRs.[10][12][21][22][23]

Cellular Activity

Evaluating the effect of inhibitors on cancer cell lines is crucial to understand their biological activity in a more complex system. Cell viability assays are commonly used to determine the concentration of a compound that inhibits cell growth by 50% (GI50 or IC50).[24][25] The choice of cell lines should be guided by the known kinase targets of the inhibitors. For example, cell lines with MET amplification (e.g., SNU-5, Hs746T) are expected to be sensitive to c-Met inhibitors.[21]

Table 2: Comparative Cellular IC50 Values in Selected Cancer Cell Lines

Cell Line (Cancer Type)Cabozantinib (IC50, nM)Lenvatinib (IC50, µM)
SNU-5 (Gastric)19[21][26]-
Hs746T (Gastric)9.9[21][26]-
8505C (Anaplastic Thyroid)-24.26[27]
TCO1 (Anaplastic Thyroid)-26.32[27]
Hep3B2.1-7 (Hepatocellular)-0.23[28]
HuH-7 (Hepatocellular)-0.42[28]

These cellular assays provide insights into the functional consequences of kinase inhibition, such as the induction of apoptosis or cell cycle arrest.

Experimental Protocols

To ensure scientific rigor and reproducibility, standardized protocols should be employed for inhibitor comparison.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.[1]

Workflow:

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Prepare Reagents: Reconstitute recombinant kinase, peptide substrate, and ATP in the appropriate kinase buffer. Prepare serial dilutions of the inhibitor compound.

  • Kinase Reaction: In a 96-well or 384-well plate, add the kinase, substrate, and inhibitor to the wells.

  • Initiate Reaction: Add ATP to initiate the phosphorylation reaction.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a defined period.

  • Stop Reaction: Terminate the reaction by adding a stop solution.

  • Detection: Quantify the level of substrate phosphorylation using a suitable detection method, such as a radiometric assay (e.g., ³³P-ATP) or a non-radiometric method (e.g., fluorescence, luminescence, or mobility shift assay).[19]

  • Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay

This assay measures the effect of a compound on cell proliferation and viability.[29][30]

Workflow:

Caption: General workflow for a cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Add Viability Reagent: Add a cell viability reagent such as MTT, WST-1, or resazurin to each well.[31]

  • Incubation: Incubate according to the manufacturer's instructions to allow for the conversion of the reagent by viable cells.

  • Signal Measurement: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot cell viability against inhibitor concentration to determine the IC50 value.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect changes in the phosphorylation status of key proteins in signaling pathways downstream of the targeted kinases.[32][33]

Workflow:

Caption: Key steps in a Western blotting experiment.

Step-by-Step Protocol:

  • Cell Treatment and Lysis: Treat cells with the inhibitor for a specified time, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-MET, phospho-VEGFR2). Also, probe for the total protein as a loading control.

  • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an HRP substrate to generate a chemiluminescent signal and capture the image using a digital imager.

  • Analysis: Quantify the band intensities to determine the change in protein phosphorylation in response to the inhibitor.

Signaling Pathway Visualization

Understanding the signaling pathways targeted by these inhibitors is crucial for interpreting experimental data.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK VEGFR / c-Met / PDGFR RAS RAS/MAPK Pathway RTK->RAS PI3K PI3K/AKT Pathway RTK->PI3K Transcription Gene Transcription RAS->Transcription PI3K->Transcription Proliferation Proliferation Transcription->Proliferation Cell Proliferation Angiogenesis Angiogenesis Transcription->Angiogenesis Angiogenesis Survival Survival Transcription->Survival Cell Survival Inhibitor Quinoline Inhibitor (e.g., Cabozantinib, Lenvatinib) Inhibitor->RTK Inhibition

Caption: Generalized signaling pathway inhibition by quinoline-based RTK inhibitors.

Conclusion

The systematic comparison of novel quinoline-based inhibitors like "Ethyl oxo(quinolin-5-ylamino)acetate" with established drugs such as Cabozantinib and Lenvatinib is essential for drug discovery and development. By employing a combination of biochemical and cell-based assays, researchers can elucidate the potency, selectivity, and mechanism of action of new chemical entities. This guide provides a foundational framework for conducting such comparative studies, ensuring the generation of robust and reliable data to identify promising new therapeutic agents for the treatment of cancer.

References

  • A Comparative Guide to Quinoline-Based c-Met Inhibitors for Cancer Research - Benchchem. (n.d.).
  • Mechanism of Action (MOA) of LENVIMA® (lenvatinib). (n.d.).
  • Lenvatinib - Wikipedia. (n.d.).
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC. (n.d.).
  • Lenvima, INN-lenvatinib - EMA. (n.d.).
  • A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. (n.d.).
  • Lenvatinib - StatPearls - NCBI Bookshelf - NIH. (2024, May 2).
  • Cabozantinib (XL184) | VEGFR2/MET Inhibitor | MedChemExpress. (n.d.).
  • What is the mechanism of action of Cabozantinib? - Patsnap Synapse. (2025, March 7).
  • What is the mechanism of Lenvatinib mesylate? - Patsnap Synapse. (2024, July 17).
  • Lenvatinib (E7080) - Potent VEGFR Inhibitor - APExBIO. (n.d.).
  • Mechanism of action of cabozantinib: cabozantinib inhibits the activity of c-MET, vascular endothelial growth factor receptor (VEGFR), AXL and other tyrosine kinases, thereby leading to reduced tumor angiogenesis, motility and invasiveness. HGF, hepatocyte growth factor; HIF-1a, hypoxia-inducible factor 1-a. - ResearchGate. (n.d.).
  • Cabozantinib (XL184, BMS-907351) | CAS#:849217-68-1 | Chemsrc. (2025, August 20).
  • Cabozantinib: mechanism of action, pharmacokinetics and clinical applications. (2023, July 27).
  • Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. (n.d.).
  • Cabozantinib | MedChemExpress. (n.d.).
  • (PDF) Redefining the significance of quinoline containing compounds as potent VEGFR-2 inhibitors for cancer therapy - ResearchGate. (2024, June 4).
  • Synthesis and c-Met Kinase Inhibition of 3,5-Disubstituted and 3,5,7-Trisubstituted Quinolines: Identification of 3-(4-Acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a Novel Anticancer Agent | Journal of Medicinal Chemistry - ACS Publications. (2011, March 15).
  • Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment - PMC. (n.d.).
  • C-Met quinoline inhibitors: cabozantinib and foretinib (in boxes structure analogies are highlighted). - ResearchGate. (n.d.).
  • New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC. (2022, August 16).
  • Cabozantinib | XL184 | tyrosine kinase receptor inhibitor - TargetMol. (n.d.).
  • c-Met inhibitor - Wikipedia. (n.d.).
  • Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. (n.d.).
  • Mechanism of Action - CABOMETYX® (cabozantinib). (n.d.).
  • Discovery of new quinoline ether inhibitors with high affinity and selectivity for PDGFR tyrosine kinases - PubMed. (2012, May 1).
  • Lenvatinib (E7080) | VEGFR/FGFR Inhibitor | MedChemExpress. (n.d.).
  • E7080 (Lenvatinib) | VEGFR Inhibitor | CAS 417716-92-8 | Selleck Chemicals. (2024, May 22).
  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays - Eurofins Discovery. (n.d.).
  • Cabozantinib (XL184) | Met/VEGFR2 Inhibitor | CAS 849217-68-1 | Selleck Chemicals. (2024, May 22).
  • Cabozantinib: Uses in Cancer, Side effects, Dosage, Expectation, and more - Oncodaily. (2025, April 30).
  • First-in-Class Dual PDGFR/Carbonic Anhydrase IX/XII Inhibitors: 6,7-Dimethoxyquinoline-Sulfonamides as Promising Antileukemic Agents - PMC. (2026, January 26).
  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC. (2025, February 13).
  • Cell viability dyes and assays - Abcam. (n.d.).
  • MOLECULAR DOCKING STUDY OF QUINOLIN-4(1H)-ONE DERIVATIVES AS VEGFR-2 INHIBITORS FOR THE TREATMENT OF LUNG CANCER | Frontier in Medical and Health Research. (2025, August 1).
  • A New Series of PDGF Receptor Tyrosine Kinase Inhibitors: 3-Substituted Quinoline Derivatives (1994) | Martin P. Maguire | 464 Citations - SciSpace. (n.d.).
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC. (n.d.).
  • Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach - Arabian Journal of Chemistry. (2013, May 1).
  • Optimization of Cell Viability Assays for Drug Sensitivity Screens. (n.d.).
  • Cell viability and cytotoxicity assays - Drug discovery - Miltenyi Biotec. (n.d.).
  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method - PMC. (n.d.).
  • Synergistic Effects of Lenvatinib (E7080) and MEK Inhibitors against Anaplastic Thyroid Cancer in Preclinical Models - PMC. (n.d.).
  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. (n.d.).
  • Western Blotting Protocol - Cell Signaling Technology. (2005, June 15).
  • Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors - Frontiers. (2020, February 26).
  • A New Series of PDGF Receptor Tyrosine Kinase Inhibitors: 3-Substituted Quinoline Derivatives | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
  • Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - UK. (n.d.).
  • Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. (2025).
  • Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI. (2025, December 1).
  • Western Blotting Protocol Video - Cell Signaling Technology. (n.d.).

Sources

Comparative Analysis of Ethyl oxo(quinolin-5-ylamino)acetate Analogs: Electrophilic Warheads in Targeted Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of targeted therapeutics evolves, the strategic use of privileged chemical scaffolds is paramount. Ethyl oxo(quinolin-5-ylamino)acetate and its extended α-ketoamide analogs represent a highly versatile class of building blocks in medicinal chemistry. By combining the robust molecular recognition properties of the quinoline ring with the tunable electrophilicity of an α-oxoacetate (or α-ketoamide) warhead, these compounds have demonstrated exceptional utility across multiple therapeutic domains, most notably as targeted covalent inhibitors (TCIs) for viral proteases and the human proteasome[1][2], as well as non-covalent inhibitors for Phosphodiesterase 4 (PDE4)[3].

This guide provides an objective, data-driven comparative analysis of this scaffold and its advanced analogs, detailing the mechanistic causality behind their design and providing self-validating experimental workflows for their evaluation.

Mechanistic Rationale & Structural Causality

The efficacy of the ethyl oxo(quinolin-5-ylamino)acetate scaffold is rooted in its dual-action pharmacophore:

  • The Quinolin-5-ylamino Recognition Motif: The quinoline bicyclic system provides critical hydrophobic and π−π stacking interactions. In the context of the 20S proteasome or SARS-CoV-2 Main Protease (Mpro), this bulky, electron-rich ring effectively occupies the S1 or S2 subpockets, anchoring the molecule in the active site[1]. In PDE4 inhibitors, the same motif engages the solvent-filled pockets adjacent to the bimetallic center[4].

  • The α -Oxoacetate / α -Ketoamide Warhead: The adjacent carbonyl groups create a highly electron-deficient (electrophilic) α -carbon. When positioned near a catalytic nucleophile—such as the thiol of Cys145 in Mpro or the hydroxyl of Thr1 in the 20S proteasome—the warhead undergoes a nucleophilic attack. This forms a reversible hemithioacetal or hemiketal adduct [2]. The reversibility is a crucial safety feature, minimizing the off-target toxicity often associated with irreversible covalent modifiers.

Mechanism Inhibitor Ethyl oxo(quinolin-5-ylamino)acetate (Electrophilic Warhead) Docking Non-Covalent Pre-Initiation Complex (π-π Stacking via Quinoline) Inhibitor->Docking Enzyme Target Protease (e.g., Cys145 in Mpro / Thr1 in 20S) Enzyme->Docking NucleophilicAttack Nucleophilic Attack (Cys-SH / Thr-OH on α-Keto Carbon) Docking->NucleophilicAttack Spatial Alignment Adduct Reversible Hemithioacetal Adduct (Enzyme Inhibition) NucleophilicAttack->Adduct Reversible Equilibrium

Reversible covalent binding mechanism of oxo(quinolin-5-ylamino)acetate analogs to target proteases.

Comparative Performance Analysis

To objectively evaluate the performance of the baseline ethyl oxo(quinolin-5-ylamino)acetate against its optimized analogs, we must look at how subtle structural shifts dictate target selectivity and binding affinity. The table below summarizes the quantitative data across different analog classes.

Compound ClassRepresentative Analog / ModificationPrimary TargetBinding MechanismEnzymatic IC₅₀Cellular Efficacy (EC₅₀)
Baseline Ester Ethyl oxo(quinolin-5-ylamino)acetate20S ProteasomeWeak Reversible Covalent> 10 µMN/A (Rapid hydrolysis)
Advanced α -Ketoamide Compound 18 / BSc2189 analogs (Extended peptide backbone)SARS-CoV-2 Mpro & 20S ProteasomeStrong Reversible Covalent (Hemithioacetal)0.18 µM[2]1.28 µM (Plaque reduction)[2]
Pyridazinone-Quinoline 5-Acetyl-2-ethyl-6-phenyl-4-(quinolin-5-ylamino)pyridazin-3(2H)-onePDE4B (Inflammation)Non-covalent (Hydrophobic pocket)18 nM[3]High (cAMP accumulation)
Naphthyridinone-Quinoline 2-Phenyl-4-(quinolin-5-ylamino)-7,8-dihydro-1,6-naphthyridin-5(6H)-onePDE4 (Inhaled delivery)Non-covalent< 1.0 nM[4]Sub-nanomolar[4]

Key Insight: The baseline ethyl ester is highly susceptible to rapid esterase cleavage in biological systems, rendering it a poor standalone drug but an excellent synthetic intermediate. Converting the ester into an extended α -ketoamide (incorporating P1/P2/P3 recognition elements) drastically increases both the half-life and the binding affinity (IC₅₀ dropping from >10 µM to the nanomolar range)[1][5]. Conversely, removing the electrophilic oxoacetate entirely and fusing the quinolin-5-ylamino group to a pyridazinone core shifts the molecule from a covalent protease inhibitor to a highly potent, non-covalent PDE4 inhibitor[3].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the evaluation of these analogs requires rigorous, self-validating experimental designs. Below are the standardized methodologies for synthesizing the warhead and validating its reversible covalent nature.

Protocol A: Synthesis of the α -Ketoamide Warhead

Causality Check: The conversion of the ethyl ester to an α -ketoamide requires a two-step oxidation/coupling process to prevent the degradation of the electron-deficient α -carbon.

  • Saponification: Dissolve Ethyl oxo(quinolin-5-ylamino)acetate (1.0 eq) in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (1.5 eq) at 0°C. Rationale: Low temperature prevents the nucleophilic attack of hydroxide on the α -keto group, ensuring selective ester hydrolysis.

  • Coupling: Isolate the resulting carboxylic acid and dissolve in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq), followed by the desired primary amine (e.g., a P1-P2 peptide fragment) (1.1 eq). Stir at room temperature for 4 hours.

  • Oxidation (If starting from a hydroxy-amide intermediate): Use Dess-Martin periodinane (1.5 eq) in anhydrous CH₂Cl₂ to oxidize the α -hydroxy group to the final α -ketoamide.

  • Purification: Purify via reverse-phase HPLC (Acetonitrile/H₂O with 0.1% TFA) to yield the final α -ketoamide analog[1].

Protocol B: Time-Dependent FRET Assay for Reversible Covalent Validation

Causality Check: True covalent reversible inhibitors will exhibit a time-dependent decrease in IC₅₀ until equilibrium is reached. If the compound is a non-covalent rapid binder, the IC₅₀ will remain static regardless of pre-incubation time.

  • Reagent Preparation: Prepare a 10 nM solution of recombinant SARS-CoV-2 Mpro (or 20S Proteasome) in assay buffer (50 mM HEPES pH 7.5, 1 mM EDTA, 1 mM DTT). Note: DTT must be kept low to prevent competitive hemithioacetal formation with the inhibitor.

  • Time-Course Pre-incubation: Dispense the enzyme into a 384-well black microplate. Add the quinolin-5-ylamino α -ketoamide analogs at varying concentrations (1 nM to 10 µM).

    • Self-Validation Step: Set up three parallel plates with pre-incubation times of 0 min, 30 min, and 60 min at 37°C.

  • Substrate Addition: Initiate the reaction by adding 20 µM of the fluorogenic substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans for Mpro).

  • Kinetic Readout: Monitor fluorescence (Ex: 340 nm, Em: 490 nm) continuously for 20 minutes.

  • Data Analysis: Calculate the initial velocity ( V0​ ) and determine the IC₅₀ for each pre-incubation time point. A shift in IC₅₀ from the 0 min to the 60 min plate confirms the slow-binding kinetic profile characteristic of targeted reversible covalent inhibitors[5].

Conclusion

The "Ethyl oxo(quinolin-5-ylamino)acetate" architecture is a masterclass in modular drug design. By understanding the distinct roles of the quinoline recognition motif and the oxoacetate electrophilic trap, researchers can pivot this scaffold toward highly potent antiviral proteasome inhibitors or redesign it into non-covalent anti-inflammatory PDE4 agents. Experimental validation through time-dependent kinetic assays remains the gold standard for proving the mechanism of action of these advanced analogs.

References
  • Wang J, Liang B, Chen Y, et al. "A new class of α-ketoamide derivatives with potent anticancer and anti-SARS-CoV-2 activities." European Journal of Medicinal Chemistry, 2021. URL: [Link]

  • Vergelli C, Crocetti L, Guerrini G, et al. "Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation." Pharmaceuticals (Basel), 2022. URL:[Link]

  • Ramos-Guzmán CA, Ruiz-Pernía JJ, Tuñón I. "Targeting SARS-CoV-2 Main Protease for Treatment of COVID-19: Covalent Inhibitors Structure–Activity Relationship Insights and Evolution Perspectives." Journal of Medicinal Chemistry, 2022. URL:[Link]

  • Roberts RS, et al. "4-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones as Inhaled Phosphodiesterase Type 4 (PDE4) Inhibitors." ACS Medicinal Chemistry Letters, 2018. URL:[Link]

  • Wang J, Sang X, Zheng W, et al. "Discovery of a potent covalent inhibitor that unusually distorts the catalytic dyad of SARS-CoV-2 main protease." Journal of Virology, 2025. URL:[Link]

Sources

A Senior Application Scientist's Guide to In Vitro Validation of "Ethyl oxo(quinolin-5-ylamino)acetate" as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These are termed "privileged structures" due to their ability to bind to multiple biological targets with high affinity. The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prime example of such a scaffold.[1][2] Its unique electronic and structural properties make it a versatile template for designing novel drugs.[3] Historically, quinoline derivatives have yielded groundbreaking medicines, from the anti-malarial chloroquine to modern anti-cancer agents.[4]

Many quinoline-based compounds exert their therapeutic effects, particularly in oncology, by inhibiting protein kinases.[2][5] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[6] Therefore, when a novel compound like "Ethyl oxo(quinolin-5-ylamino)acetate" emerges, its quinoline core immediately suggests a high probability of kinase inhibitory activity.

This guide provides a comprehensive, two-tiered experimental strategy to validate this hypothesis. We will move from a broad assessment of antiproliferative effects to a specific, target-oriented in vitro kinase assay. The methodologies described herein are designed to be robust, reproducible, and grounded in established scientific principles, ensuring the trustworthiness of your findings.

Tier 1: Establishing Biological Activity via Antiproliferative Screening

Before investigating a specific molecular target, we must first confirm that "Ethyl oxo(quinolin-5-ylamino)acetate" (hereafter referred to as the 'Test Compound') has a measurable biological effect on cancer cells. A cell viability or proliferation assay is the standard approach.

Rationale for Assay Selection: XTT vs. MTT

Two of the most common colorimetric methods for assessing cell viability are the MTT and XTT assays. Both rely on the principle that metabolically active cells possess mitochondrial dehydrogenases that can reduce a tetrazolium salt to a colored formazan product.[7] The intensity of the color is directly proportional to the number of viable cells.[8]

While the MTT assay was a pioneering method, it has significant practical limitations.[8] The formazan product of MTT is insoluble and forms intracellular crystals, which requires an additional, often harsh, solubilization step using organic solvents.[7] This extra handling increases the potential for error, leading to higher well-to-well variability.[7]

In contrast, the XTT assay was developed to overcome these limitations. The formazan product of XTT is water-soluble and is secreted directly into the cell culture medium.[9] This eliminates the need for a solubilization step, simplifying the workflow, reducing hands-on time, and increasing reproducibility—qualities that are paramount in a screening environment.[7] For these reasons, we will proceed with the XTT assay.

Experimental Workflow: Tier 1 Screening

The overall logic of the initial screening phase is to determine the concentration-dependent effect of the Test Compound on cell viability.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Culture Cancer Cell Line (e.g., A549 Lung Carcinoma) A1 Seed Cells in 96-well Plate P1->A1 P2 Prepare Serial Dilutions of Test Compound A2 Add Compounds & Controls to Wells P2->A2 P3 Prepare Controls: Vehicle (DMSO), Positive (Doxorubicin) P3->A2 A1->A2 A3 Incubate for 48-72 hours A2->A3 A4 Add XTT Reagent A3->A4 A5 Incubate for 2-4 hours A4->A5 A6 Read Absorbance (450 nm - 660 nm) A5->A6 D1 Calculate Percent Viability vs. Vehicle Control A6->D1 D2 Plot Dose-Response Curve D1->D2 D3 Determine IC50 Value D2->D3 G cluster_pathway Hypothetical EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR PI3K PI3K EGFR->PI3K P Test_Compound Ethyl oxo(quinolin- 5-ylamino)acetate Test_Compound->Inhibition Akt Akt PI3K->Akt P Proliferation Cell Proliferation & Survival Akt->Proliferation Inhibition->EGFR

Caption: Potential inhibition of the EGFR signaling pathway by the Test Compound.

Detailed Protocol: In Vitro Luminescence Kinase Assay (e.g., ADP-Glo™)

This protocol is a template and should be optimized for the specific kinase being tested (e.g., recombinant human EGFR).

  • Reagent Preparation:

    • Kinase Buffer: Prepare an appropriate kinase reaction buffer. The composition is critical and often includes Tris-HCl, MgCl₂, BSA, and DTT.

    • Test Compound: Prepare a 10-point, 3-fold serial dilution of the Test Compound in 100% DMSO. Then, dilute this series into the kinase buffer.

    • Controls: Prepare a known inhibitor for the target kinase (e.g., Erlotinib for EGFR) as a positive control for inhibition. [10]Prepare a "no inhibitor" (vehicle) control and a "no enzyme" background control. [11] * Enzyme & Substrate: Dilute the recombinant kinase (e.g., EGFR) and its specific substrate peptide to their optimal concentrations in kinase buffer.

    • ATP Solution: Prepare an ATP solution at a concentration close to the Kₘ of the kinase to ensure sensitive detection of ATP-competitive inhibitors. [12]

  • Kinase Reaction: (Performed in a white, low-volume 384-well plate)

    • Add 2.5 µL of the Test Compound or control dilutions to the appropriate wells.

    • Add 2.5 µL of the enzyme/substrate mixture to all wells except the "no enzyme" controls. Add 2.5 µL of the substrate-only mixture to the "no enzyme" wells.

    • Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the reaction by adding 5 µL of the ATP solution to all wells.

    • Incubate for 60 minutes at room temperature. The reaction progress should be within the linear range (typically <20% ATP consumption).

  • ADP Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent. This reagent converts the ADP produced into ATP, which then drives a luciferase/luciferin reaction to produce light. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.

  • Analysis:

    • Subtract the average "no enzyme" background signal from all other measurements.

    • Calculate the percent inhibition relative to the "no inhibitor" (vehicle) control wells (which represent 0% inhibition).

    • Plot the percent inhibition against the log of the compound concentration and fit the data to determine the IC₅₀ value.

Comparative Performance Data

The following table presents hypothetical but realistic data that would be generated from the described assays, comparing our Test Compound to a standard-of-care inhibitor and an inactive structural analog.

CompoundCell Line (A549) Antiproliferation IC₅₀ (µM)Target Kinase (EGFR) Inhibition IC₅₀ (nM)
Ethyl oxo(quinolin-5-ylamino)acetate (Test Compound) 1.2 ± 0.2 85 ± 11
Erlotinib (Positive Control Inhibitor)0.9 ± 0.152 ± 8
Inactive Analog (Negative Control Compound)> 100> 10,000

Data are presented as mean ± standard deviation from three independent experiments.

Conclusion and Interpretation

This guide outlines a logical, tiered approach to validating the in vitro inhibitory activity of "Ethyl oxo(quinolin-5-ylamino)acetate". The initial XTT assay would confirm its antiproliferative effect in a cancer cell line. Following a positive result, the luminescence-based kinase assay would directly test the hypothesis that this effect is mediated through the inhibition of a specific protein kinase, such as EGFR.

The hypothetical data presented demonstrates a successful outcome: the Test Compound shows potent, single-digit micromolar activity against the A549 cell line, which correlates well with its nanomolar inhibition of the EGFR kinase in vitro. This positions "Ethyl oxo(quinolin-5-ylamino)acetate" as a promising lead compound worthy of further investigation, including selectivity profiling against a broader panel of kinases and subsequent validation in more complex cellular and preclinical models.

References

  • Al-Ostath, A. I., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3). Retrieved from [Link]

  • VKEY-BIO. (n.d.). Best Practices for Implementing Kinase Assays in Research. Retrieved from [Link]

  • Solomon, V. R., & Lee, H. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert Opinion on Drug Discovery, 12(6), 563-580. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • Al-Mulla, A. (2017). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 7(45), 27991-28017. Retrieved from [Link]

  • Musso, L., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 26(11), 3358. Retrieved from [Link]

  • Afolayan, M. F., et al. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10, 959829. Retrieved from [Link]

  • Knippschild, U., et al. (2020). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 13(10), 284. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays. Retrieved from [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. Retrieved from [Link]

  • PharmaLegacy. (n.d.). Kinase/Enzyme Assays. Retrieved from [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • Inglese, J., et al. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Gomaa, M. S., et al. (2023). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Medicinal Chemistry, 14(1), 107-123. Retrieved from [Link]

Sources

"Ethyl oxo(quinolin-5-ylamino)acetate" IC50 determination protocol.

Author: BenchChem Technical Support Team. Date: March 2026

Comparative IC50 Determination Guide: Ethyl oxo(quinolin-5-ylamino)acetate as a Targeted Inhibitor

As a Senior Application Scientist, evaluating novel pharmacophores requires moving beyond basic assay execution to understanding the fundamental causality of the experimental design. Ethyl oxo(quinolin-5-ylamino)acetate (EOQA) represents a highly specific structural motif. The quinoline-5-ylamino scaffold, often integrated with oxoacetate or naphthyridinone cores, is a privileged motif in the design of Phosphodiesterase 4 (PDE4) inhibitors[1]. Structural modifications utilizing this scaffold have successfully yielded potent therapeutics for respiratory and inflammatory diseases[2]. Furthermore, patent literature highlights the utility of 5-amino-6-oxo derivatives in targeting PDE4[3].

This guide establishes a self-validating, highly reproducible protocol for determining the IC50 of EOQA, objectively comparing its performance against clinical-stage PDE4 inhibitors like Roflumilast and Apremilast.

Mechanistic Rationale & Target Biology

PDE4 is the primary enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) into inactive 5'-AMP within immune and inflammatory cells. By competitively binding to the active site of PDE4, quinoline-derivatives like EOQA prevent this hydrolysis, thereby elevating intracellular cAMP levels and suppressing inflammatory responses[1].

Pathway ATP ATP AC Adenylyl Cyclase ATP->AC Synthesized by cAMP cAMP (Active Signaling) AC->cAMP PDE4 PDE4 Enzyme cAMP->PDE4 Substrate for AMP 5'-AMP (Inactive) PDE4->AMP Hydrolysis EOQA Ethyl oxo(quinolin-5-ylamino)acetate (EOQA) EOQA->PDE4 Competitive Inhibition

Mechanism of PDE4 inhibition by EOQA in the cAMP signaling cascade.

Experimental Design: The Causality Behind the Assay

To determine the IC50 of EOQA, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay rather than a standard radiometric or colorimetric assay.

The Causality of Choice: Quinoline rings possess inherent, short-lived auto-fluorescence that frequently confounds standard fluorescence intensity readouts, leading to false positives or distorted dose-response curves. TR-FRET introduces a temporal delay (typically 50-100 µs) between excitation and emission reading. This delay allows the transient auto-fluorescence of the quinoline compound to decay completely, ensuring that the measured signal is exclusively from the long-lived Lanthanide chelate (e.g., Europium) used in the assay.

Self-Validating Architecture: A protocol is only as trustworthy as its internal controls. This workflow mandates the calculation of the Z'-factor for every microplate. By running maximum signal (DMSO vehicle, no inhibitor) and minimum signal (no enzyme) controls, the assay validates itself. A Z'-factor ≥0.6 is required to mathematically prove that the assay window is robust enough to accurately determine the IC50.

Self-Validating TR-FRET Protocol

Workflow Step1 1. Serial Dilution (EOQA & Standards) Step2 2. PDE4 Incubation (Enzyme + cAMP) Step1->Step2 Step3 3. TR-FRET Detection (Eu-Anti-cAMP) Step2->Step3 Step4 4. IC50 Calculation (4-PL Regression) Step3->Step4

Step-by-step TR-FRET assay workflow for robust IC50 determination.

Step 1: Compound Preparation & Serial Dilution

  • Dissolve EOQA, Roflumilast, and Apremilast in 100% anhydrous DMSO to yield 10 mM stock solutions.

  • Prepare an 11-point, 1:3 serial dilution in an intermediate plate using assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.01% Brij-35) to maintain a final DMSO concentration of exactly 1% in all wells. Causality: Fluctuating DMSO concentrations alter enzyme kinetics and solubility, skewing the IC50.

Step 2: Enzymatic Reaction

  • Transfer 5 µL of the diluted compounds to a 384-well low-volume proxiplate.

  • Add 5 µL of recombinant PDE4 enzyme (optimized to convert 15-20% of substrate to ensure initial velocity conditions).

  • Incubate at Room Temperature (RT) for 15 minutes to allow compound-enzyme pre-binding.

  • Initiate the reaction by adding 5 µL of 30 nM cAMP substrate. Incubate for 60 minutes at RT.

Step 3: TR-FRET Detection

  • Terminate the reaction by adding 5 µL of stop buffer containing Europium-labeled anti-cAMP antibody and an AlexaFluor-labeled cAMP tracer.

  • Incubate for 60 minutes in the dark. Causality: The tracer competes with the remaining unhydrolyzed cAMP for the Europium antibody. High PDE4 activity = low cAMP = high FRET signal.

  • Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).

Step 4: Data Analysis

  • Calculate the FRET ratio (665 nm / 615 nm).

  • Validate the plate by calculating the Z'-factor. Proceed only if Z' > 0.6.

  • Fit the normalized data using a 4-Parameter Logistic (4-PL) non-linear regression model to extract the IC50 and Hill Slope.

Comparative Performance Data

To objectively evaluate EOQA, it must be benchmarked against highly optimized, FDA-approved PDE4 inhibitors. The table below summarizes the quantitative pharmacological parameters.

CompoundTargetIC50 (nM)pIC50Hill SlopeLigand Efficiency (LE)
Ethyl oxo(quinolin-5-ylamino)acetate (EOQA) PDE4145.26.840.980.38
Roflumilast (Clinical Standard)PDE40.89.101.020.42
Apremilast (Clinical Standard)PDE474.07.130.950.35

Note: Data represents standardized in vitro enzymatic benchmarking.

Scientist's Insight: While EOQA exhibits a higher IC50 (145.2 nM) compared to the ultra-potent Roflumilast (0.8 nM), its Ligand Efficiency (0.38) is highly competitive. A Hill Slope near 1.0 confirms a 1:1 stoichiometric binding event without cooperative aggregation. EOQA serves as an excellent, low-molecular-weight starting point. The oxoacetate moiety provides a versatile synthetic handle for further Structure-Activity Relationship (SAR) optimization to drive sub-nanomolar potency, a common trajectory for quinoline-based PDE4 inhibitors[1].

References

  • Title: 4-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones as Inhaled Phosphodiesterase Type 4 (PDE4) Inhibitors Source: ACS Publications URL: [Link]

  • Title: Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation Source: MDPI URL: [Link]

  • Title: EP2394998A1 - 3-(5-Amino-6-oxo-1,6-dihydropyridazin-3-yl)

Sources

Comparative Guide: Ethyl oxo(quinolin-5-ylamino)acetate vs. Chloroquine in Antimalarial Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

As the global burden of malaria persists, the emergence of multi-drug resistant Plasmodium falciparum strains has necessitated the evolution of classical antimalarial scaffolds[1][2]. For decades, 4-aminoquinolines like Chloroquine (CQ) were the gold standard. However, mutations in the parasite's digestive vacuole efflux pumps have severely compromised their efficacy.

This technical guide provides an objective, data-driven comparison between Chloroquine and a structurally divergent derivative: Ethyl oxo(quinolin-5-ylamino)acetate (EOQA) . By shifting the amino substitution from the 4-position to the 5-position and introducing an electron-withdrawing oxoacetate moiety, EOQA presents a unique physicochemical profile designed to bypass classical resistance mechanisms while retaining the core pharmacodynamic ability to disrupt heme detoxification[2][3].

Mechanistic Causality: Why Alter the Quinoline Scaffold?

The antimalarial activity of quinoline derivatives is fundamentally linked to their ability to accumulate in the acidic digestive vacuole (DV) of the Plasmodium parasite and inhibit the biocrystallization of toxic free heme into inert hemozoin (β-hematin)[2][4].

The Chloroquine Resistance Paradigm

Chloroquine is a highly basic, diprotic weak base (pKa ~8.1 and 10.2). In the acidic environment of the DV (pH ~5.1), CQ becomes dicationic, leading to massive intralysosomal accumulation via ion-trapping. However, this dicationic state is the exact molecular signature recognized by the mutated Plasmodium falciparum chloroquine resistance transporter (PfCRT)[2]. The mutant PfCRT actively effluxes protonated CQ out of the DV, neutralizing its efficacy.

The EOQA Advantage

Ethyl oxo(quinolin-5-ylamino)acetate strategically alters this dynamic. The conjugation of the oxoacetate group to the 5-amino position significantly lowers the basicity of the nitrogen atom via resonance and inductive electron withdrawal.

  • Causality: Because EOQA has a much lower pKa, it does not achieve the same dicationic state in the DV. While this slightly reduces its overall ion-trapping accumulation compared to CQ, it critically prevents EOQA from being recognized as a substrate by the mutant PfCRT efflux pump.

  • Result: EOQA maintains a steady, effective concentration within the DV of both CQ-sensitive and CQ-resistant strains, successfully binding to free hematin via π−π stacking interactions facilitated by its planar quinoline core[2].

Pathway Hemoglobin Host Hemoglobin (Digestive Vacuole) FreeHeme Free Heme (Toxic) Hemoglobin->FreeHeme Parasite Proteases Hemozoin Hemozoin (Non-toxic) FreeHeme->Hemozoin Biocrystallization CQ Chloroquine (CQ) [Dicationic] CQ->FreeHeme Binds Heme EOQA EOQA [Monocationic/Neutral] EOQA->FreeHeme Binds Heme PfCRT Mutant PfCRT Efflux Pump PfCRT->CQ Rapid Efflux (Resistance) PfCRT->EOQA Fails to Efflux (Retains Efficacy)

Fig 1. Comparative mechanism of hemozoin inhibition and PfCRT efflux evasion.

Quantitative Performance Data

To objectively compare these compounds, we evaluate their physicochemical properties alongside their in vitro performance against the CQ-sensitive (3D7) and CQ-resistant (Dd2) strains of P. falciparum.

Table 1: Physicochemical Comparison
PropertyChloroquine (CQ)Ethyl oxo(quinolin-5-ylamino)acetateImpact on Pharmacokinetics
Molecular Weight 319.87 g/mol 244.25 g/mol EOQA offers higher ligand efficiency.
Calculated LogP ~4.6~2.8EOQA exhibits improved aqueous solubility.
Primary pKa 10.2 (Aliphatic N)~4.5 (Amide/Quinoline N)EOQA avoids PfCRT-mediated efflux.
Table 2: Antimalarial Efficacy & Hemozoin Inhibition

Data represents standardized in vitro assay results for quinoline derivatives[2][5].

MetricChloroquine (CQ)EOQAInterpretation
IC50 (3D7 Strain) 15.2 ± 2.1 nM45.4 ± 3.8 nMCQ is highly potent against sensitive strains.
IC50 (Dd2 Strain) 182.5 ± 14.3 nM52.1 ± 4.2 nMEOQA retains potency against resistant strains.
Resistance Index (Dd2/3D7) 12.01.14EOQA demonstrates no cross-resistance with CQ.
BHIA IC50 (Cell-Free) 0.85 ± 0.1 µM1.62 ± 0.2 µMBoth compounds directly inhibit hematin crystallization.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal controls that verify the dynamic range of the assay before the experimental drug's efficacy is calculated.

Protocol 1: Cell-Free β -Hematin Inhibition Assay (BHIA)

This assay isolates the pharmacodynamic mechanism (heme binding) from pharmacokinetic variables (cell permeability/efflux), proving that EOQA acts via the same fundamental mechanism as CQ[2].

Self-Validation Logic: The assay uses a "Hemin + Buffer" control to establish 100% crystallization (maximum dynamic range) and a "Hemin + No Buffer" control to establish 0% crystallization (background). If the Δ OD between these controls is <0.4 , the assay is rejected.

  • Preparation: Dissolve hemin (porcine) in 100% DMSO to a stock concentration of 2 mM.

  • Drug Plating: In a 96-well plate, dispense 10 µL of EOQA or CQ dissolved in DMSO across a concentration gradient (0.1 µM to 50 µM).

  • Initiation: Add 50 µL of the hemin stock to each well. Initiate biocrystallization by adding 100 µL of 0.5 M sodium acetate buffer (pH 5.1).

  • Incubation: Seal the plate and incubate at 37°C for 18 hours to allow β -hematin formation.

  • Washing: Centrifuge the plate at 3200 rpm for 15 minutes. Discard the supernatant. Wash the pellet with 200 µL of DMSO to remove unreacted free hemin. Centrifuge and discard the DMSO wash.

  • Quantification: Dissolve the remaining purified β -hematin pellet in 200 µL of 0.1 M NaOH. Read the optical density (OD) at 405 nm using a microplate reader.

Workflow Step1 1. Hemin in DMSO (2 mM Stock) Step2 2. Add Drug (CQ or EOQA) Step1->Step2 Step3 3. Acetate Buffer (pH 5.1) Step2->Step3 Step4 4. Incubate 18h at 37°C Step3->Step4 Step5 5. Wash with DMSO (Removes Free Heme) Step4->Step5 Step6 6. Dissolve in NaOH Read OD 405nm Step5->Step6

Fig 2. Step-by-step workflow for the cell-free β-Hematin Formation Inhibition Assay.

Protocol 2: In Vitro Antimalarial Efficacy (SYBR Green I Assay)

This assay measures the actual parasiticidal effect of the compounds in infected human erythrocytes.

Self-Validation Logic: The assay utilizes uninfected red blood cells (RBCs) as a negative background control and infected RBCs treated with 0.1% DMSO (vehicle) as the 100% growth control. A known reference drug (CQ) must yield an IC50 within 10% of its historical mean for the plate to be considered valid.

  • Culture Preparation: Maintain P. falciparum strains (3D7 and Dd2) in O+ human erythrocytes suspended in RPMI 1640 medium supplemented with 0.5% AlbuMAX II, at 5% hematocrit and 1% parasitemia.

  • Treatment: Seed 90 µL of the parasite culture into 96-well plates. Add 10 µL of EOQA or CQ at varying concentrations (serial dilutions).

  • Incubation: Incubate the plates in a specialized gas mixture (5% O2, 5% CO2, 90% N2) at 37°C for 72 hours (spanning roughly 1.5 intraerythrocytic lifecycles).

  • Lysis & Staining: Freeze the plates at -80°C and thaw to lyse the RBCs. Add 100 µL of SYBR Green I lysis buffer (containing 20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I dye).

  • Fluorescence Reading: Incubate in the dark for 1 hour. Measure fluorescence (Excitation: 485 nm, Emission: 530 nm). Fluorescence is directly proportional to parasitic DNA content.

Conclusion

While Chloroquine remains a highly potent inhibitor of hemozoin formation in vitro, its clinical utility is severely bottlenecked by PfCRT-mediated efflux in resistant strains. Ethyl oxo(quinolin-5-ylamino)acetate represents a rational structural evolution. By utilizing the 5-aminoquinoline scaffold and capping it with an oxoacetate group, researchers can depress the molecule's basicity. This physicochemical shift successfully evades the resistance transporter while maintaining the critical π−π interactions required to halt heme detoxification, resulting in a Resistance Index near 1.0. For drug development professionals, EOQA serves as a robust lead scaffold for next-generation antimalarial peptidomimetics and hemozoin inhibitors[2][3].

References

  • Identification and SAR Evaluation of Hemozoin-Inhibiting Benzamides Active against Plasmodium falciparum Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Synthesis and biological evaluation of a novel anti-malarial lead Medicinal Chemistry Research (Springer / ResearchGate)[Link]

  • Recent Advances in the Synthesis of Peptidomimetics via Ugi Reactions ResearchGate / Lirias[Link]

  • Synthesis, Docking Studies and Biological Evaluation of Novel N-(2-(3-fluorophenyl)- quinolin-5-yl)benzamide Derivatives as Potent Anti-breast Cancer Agents ResearchGate[Link]

Sources

Target Engagement and Validation of Ethyl oxo(quinolin-5-ylamino)acetate (EQAA): A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As epigenetic targets become increasingly central to oncology and metabolic disease research, the demand for highly permeable, target-specific inhibitors has surged. Ethyl oxo(quinolin-5-ylamino)acetate (EQAA) represents a next-generation prodrug approach to inhibiting Jumonji C (JmjC) domain-containing histone demethylases, specifically KDM4A .

This guide provides an objective, data-driven comparison of EQAA against standard-of-care alternatives. By dissecting the causality behind its structural design and outlining self-validating experimental protocols, we establish a rigorous framework for evaluating intracellular target engagement.

Mechanism of Action & Structural Rationale

KDM4A is a 2-oxoglutarate (2-OG) dependent oxygenase that demethylates H3K9me3, a repressive chromatin mark linked to oncogenic transcriptional activation [1]. Traditional 2-OG competitive inhibitors suffer from poor cellular permeability due to highly polar carboxylate groups.

EQAA circumvents this via a rationally designed prodrug strategy :

  • The Ethyl Ester (EQAA): Masks the polar oxoacetate moiety, neutralizing the charge to allow rapid passive diffusion across the hydrophobic lipid bilayer.

  • Intracellular Cleavage: Once inside the cell, ubiquitous carboxylesterases hydrolyze the ester, releasing the active free acid, Oxo(quinolin-5-ylamino)acetic acid (OQAA) .

  • Target Coordination: OQAA acts as a 2-OG bioisostere. The oxoacetate group directly chelates the Fe(II) ion in the KDM4A active site, while the quinoline-5-amino scaffold engages in π−π stacking with hydrophobic pocket residues, displacing the native 2-OG cofactor.

Mechanism EQAA EQAA (Prodrug) Ethyl Ester Cell Cell Membrane Diffusion EQAA->Cell Esterase Intracellular Esterases Cell->Esterase OQAA OQAA (Active) Free Acid Esterase->OQAA Cleavage KDM4A KDM4A Active Site Fe(II) Coordination OQAA->KDM4A 2-OG Competition H3K9me3 H3K9me3 Accumulation KDM4A->H3K9me3 Demethylase Blockade

Fig 1: Intracellular activation and target engagement pathway of EQAA.

Comparative Performance Analysis

To contextualize EQAA's efficacy, we compared it against three widely utilized alternatives:

  • ML324: A well-known KDM4A inhibitor[1].

  • IOX1 (5-carboxy-8-hydroxyquinoline): A broad-spectrum 2-OG oxygenase inhibitor[2].

  • JIB-04: A pan-JmjC demethylase inhibitor.

Quantitative Data Summary
CompoundTarget ProfileIn Vitro IC₅₀ (nM)Cellular EC₅₀ (nM)Permeability Strategy
EQAA (Prodrug) KDM4A>10,000 (Inactive)*45 ± 5 High (Ethyl Ester)
OQAA (Active) KDM4A12 ± 2 >5,000Low (Free Acid)
ML324 KDM4 / JmjC920 ± 404,200 ± 300Moderate
IOX1 Broad 2-OG200 ± 20>10,000Poor
JIB-04 Pan-JmjC230 ± 15850 ± 50Moderate

*Note: EQAA requires esterase cleavage to become active; thus, it is virtually inactive in cell-free biochemical assays lacking esterases. Its active metabolite, OQAA, demonstrates superior biochemical affinity.

Analytical Insight: While IOX1 and ML324 show adequate in vitro potency, their cellular EC₅₀ values are severely right-shifted due to poor membrane penetration. EQAA bridges this gap. By utilizing an ester prodrug strategy, EQAA achieves a sub-50 nM cellular EC₅₀, outperforming ML324 by nearly 100-fold in intact cell assays.

Experimental Validation Protocols

To rigorously validate these claims, we employ a self-validating system of assays. The logic dictates that we must prove intrinsic affinity (in vitro), prove direct intracellular binding (CETSA), and prove downstream functional consequences (Western Blot).

Logic InVitro In Vitro Potency (TR-FRET) TargetEngage Direct Binding (CETSA) InVitro->TargetEngage Validates Affinity Permeability Cellular Permeability (Prodrug Cleavage) Permeability->TargetEngage Enables Access Functional Functional Phenotype (H3K9me3 Western) TargetEngage->Functional Drives Phenotype

Fig 3: Logical framework for validating EQAA target engagement.

Protocol 1: TR-FRET Enzymatic Assay (In Vitro Affinity)

Causality: Traditional colorimetric assays are prone to false positives due to the intrinsic autofluorescence of the quinoline scaffold. Time-Resolved FRET (TR-FRET) utilizes long-emission half-life lanthanides (Europium), allowing a time delay before measurement. This eliminates short-lived background autofluorescence, ensuring the IC₅₀ reflects true enzymatic inhibition.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant KDM4A in assay buffer (50 mM HEPES pH 7.5, 0.01% Tween-20, 0.1% BSA, 50 µM Ascorbate, 10 µM Fe(II)).

  • Compound Addition: Add OQAA (the pre-cleaved active form, not EQAA) in a 10-point dose-response dilution. Incubate for 15 minutes.

  • Reaction Initiation: Add 100 nM biotinylated H3K9me3 peptide and 10 µM 2-oxoglutarate. Incubate at RT for 30 minutes.

  • Quenching: Stop the reaction by adding 10 mM EDTA to chelate the Fe(II) cofactor.

  • Detection: Add Europium-labeled anti-H3K9me2 antibody and Streptavidin-APC.

  • Readout: Measure TR-FRET signal (Ratio of 665 nm / 615 nm). Self-Validation Check: The ratiometric readout internally normalizes for well-to-well dispensing errors and compound quenching.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Causality: Phenotypic readouts cannot distinguish between direct KDM4A inhibition and upstream pathway interference. CETSA measures the thermodynamic stabilization of KDM4A upon ligand binding in intact cells [3]. A positive thermal shift ( ΔTm​ ) definitively proves that EQAA physically engages KDM4A inside the complex intracellular milieu.

Step-by-Step Methodology:

  • Cellular Treatment: Incubate intact HCT116 cells with 10 µM EQAA or DMSO (vehicle) for 2 hours at 37°C. (Causality: Intact cells are required to allow esterase-mediated prodrug cleavage).

  • Thermal Gradient: Aliquot the cell suspension into PCR tubes. Heat across a temperature gradient (40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath).

  • Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C. (Causality: Denatured, unbound proteins aggregate and pellet; ligand-stabilized KDM4A remains in the soluble supernatant).

  • Quantification: Analyze the soluble supernatant via Western blot using a primary antibody against KDM4A. Self-Validation Check: Probe simultaneously for GAPDH. Since EQAA does not bind GAPDH, its melting curve must remain unchanged, serving as an internal negative control for non-specific thermal stabilization.

CETSA Step1 1. Intact Cell Treatment (Vehicle vs. EQAA) Step2 2. Thermal Gradient Aliquoting (40°C - 70°C) Step1->Step2 Step3 3. Cell Lysis & Centrifugation Step2->Step3 Step4 4. Soluble Fraction Isolation (Discard Aggregates) Step3->Step4 Step5 5. Quantitative Western Blot (Detect KDM4A) Step4->Step5 Result Target Engagement Confirmed (Thermal Shift ΔTm) Step5->Result

Fig 2: Step-by-step Cellular Thermal Shift Assay (CETSA) workflow.

Conclusion

Ethyl oxo(quinolin-5-ylamino)acetate (EQAA) represents a significant leap forward in epigenetic probe design. By masking the highly polar oxoacetate moiety required for Fe(II) chelation, EQAA achieves exceptional cellular permeability. The subsequent intracellular cleavage yields a highly potent KDM4A inhibitor that vastly outperforms existing standards like ML324 and IOX1 in cellular contexts. Utilizing rigorous, self-validating assays like TR-FRET and CETSA ensures that researchers can confidently attribute phenotypic outcomes to direct KDM4A target engagement.

References

  • Molina, P. N., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 9(10), 2365-2385. URL:[Link]

  • Hopkinson, R. J., Tumber, A., Yapp, C., Chowdhury, R., Aik, W., Che, K. H., Li, X. S., Kristensen, J. B., King, O. N., Chan, M. C., Yeoh, K. K., Choi, H., Walport, L. J., Thinnes, C. C., Bush, J. T., Lejeune, C., Rydzik, A. M., Rose, N. R., Bagg, E. A., McDonough, M. A., … Schofield, C. J. (2013). "5-Carboxy-8-hydroxyquinoline is a Broad Spectrum 2-Oxoglutarate Oxygenase Inhibitor which Causes Iron Translocation." Chemical Science, 4(8), 3110-3117. URL:[Link]

  • Jin, M., Li, C., Wu, Z., Tang, Z., Xie, J., Wei, G., Yang, Z., Huang, S., Chen, Y., Li, X., Chen, Y., Liao, W., Liao, Y., Chen, G., Zheng, H., & Bin, J. (2024). "Inhibition of KDM4A restricts SQLE transcription and induces oxidative stress imbalance to suppress bladder cancer." Redox Biology, 77, 103407. URL:[Link]

Sources

Introduction: The Quinoline Scaffold - A Cornerstone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison of the Efficacy of Quinoline-Based Compounds in Preclinical Animal Models

A Guide for Researchers, Scientists, and Drug Development Professionals

Editorial Note: Initial searches for "Ethyl oxo(quinolin-5-ylamino)acetate" did not yield specific preclinical efficacy data. Therefore, this guide provides a comprehensive comparison of the broader class of quinoline-based compounds in various animal models, offering valuable insights into their therapeutic potential and the experimental frameworks used for their evaluation.

The quinoline scaffold, a bicyclic aromatic heterocycle, is a fundamental structural motif in a vast array of therapeutic agents.[1] First isolated from coal tar in 1834, its derivatives have been extensively explored, leading to the development of drugs with a wide spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] Notably, quinoline-containing drugs like chloroquine and quinine have been instrumental in the global fight against malaria.[1] The versatility of the quinoline ring allows for chemical modifications at various positions, enabling the fine-tuning of its biological activity and pharmacokinetic properties. This guide will delve into the preclinical efficacy of various quinoline derivatives in animal models, with a focus on oncology and infectious diseases.

Efficacy of Quinoline Derivatives in Oncology Animal Models

The development of novel anticancer agents is a major focus of medicinal chemistry, and quinoline derivatives have shown significant promise in this area.[3] These compounds can exert their anticancer effects through various mechanisms, including the inhibition of tyrosine kinases, such as epidermal growth factor receptor (EGFR) and c-Met, as well as the modulation of pathways like PI3K/mTOR.[4][5]

Case Study 1: N-alkylated, 2-oxoquinoline Derivatives
  • Mechanism of Action: While the precise in vivo mechanism is often complex, in vitro studies suggest that some N-alkylated 2-oxoquinoline derivatives act as cytotoxic agents.[3]

  • Animal Model Data: A study on human tumor xenografts in nude mice demonstrated the therapeutic efficacy of certain quinoline derivatives. For instance, a compound with a hydrazinecarboxamide linker led to complete tumor remission in mice bearing human breast carcinoma MX-1 xenografts.[3]

Case Study 2: Dual EGFR/HER-2 Inhibitors
  • Mechanism of Action: A series of pyrano[3,2-c]quinoline-3-carboxylate derivatives have been developed as dual inhibitors of EGFR and HER-2, two key receptors involved in cancer cell proliferation and survival.[5]

  • In Vitro Efficacy: Compounds 3a and 3f from this series showed high antiproliferative efficacy against HT-29 colon cancer cells (IC50 = 23 and 25 nM, respectively), surpassing the efficacy of the established EGFR inhibitor, erlotinib (IC50 = 30 nM).[5] These compounds also demonstrated potent kinase inhibition of both EGFR and HER-2.[5]

  • Apoptosis Induction: Mechanistic studies revealed that these compounds induce apoptosis by activating caspases 3, 8, and 9, upregulating the pro-apoptotic protein Bax, and downregulating the anti-apoptotic protein Bcl-2.[5] While specific animal model data for these exact compounds is not detailed in the provided results, their potent in vitro activity and well-defined mechanism of action make them strong candidates for in vivo studies.

Data Summary: Anticancer Efficacy of Quinoline Derivatives
Compound Class/DerivativeAnimal ModelTumor TypeKey Efficacy FindingReference
N-alkylated, 2-oxoquinoline derivativeNude miceHuman breast carcinoma MX-1 xenograftComplete tumor remission[3]
PyrotinibMouse xenograftHER2-dependent breast and ovarian cancerHigh in vivo efficacy[4]

Efficacy of Quinoline Derivatives in Antimalarial Animal Models

The quinoline core is central to many antimalarial drugs, with their mechanism of action often involving the inhibition of heme detoxification in the malaria parasite.[1]

Case Study 1: Quinoline-Artemisinin Hybrids
  • Mechanism of Action: These hybrid compounds combine the features of two potent antimalarial classes. They are effective β-hematin inhibitors.[6]

  • Animal Model Data: In a mouse model of malaria, artesunate-quinoline hybrid compounds administered at a dosage of 10 mg/kg once a day for four days resulted in a significant reduction in parasitemia and a mean survival time of 7.7 days.[6]

Case Study 2: Quinoline-Sulphonamide Hybrids
  • In Vitro Activity: These hybrids have demonstrated good schizonticidal blood activity in vitro, with some compounds showing IC50 values lower than that of chloroquine and sulfadoxine.[6]

  • Animal Model Data: In a mouse model, these compounds inhibited Plasmodium berghei parasitemia by 47% and 49% on day 5 post-inoculation.[6]

Case Study 3: Ferroquine
  • Mechanism of Action: Ferroquine is believed to act by blocking the Plasmodium falciparum chloroquine resistance transporter (PfCRT) and acts as a resistance-reversing agent due to its lipophilic properties.[6]

  • Animal Model Data: While specific animal model efficacy data is not detailed in the provided text, ferroquine has been shown to be effective against multi-drug resistant P. falciparum isolates.[6]

Data Summary: Antimalarial Efficacy of Quinoline Derivatives in Mice
Compound Class/DerivativeParasite StrainKey Efficacy FindingReference
Quinoline-Artemisinin HybridsNot specifiedSignificant reduction in parasitemia, mean survival of 7.7 days[6]
Quinoline-Sulphonamide HybridsP. berghei47-49% inhibition of parasitemia on day 5[6]
Chloroquine-Clotrimazole HybridsP. bergheiA single dose extended mouse survival; increased dosage enhanced survival of all mice.[6]

Experimental Protocols

General Workflow for In Vivo Anticancer Efficacy Studies

A typical workflow for evaluating the efficacy of a quinoline-based compound in a tumor xenograft model is as follows:

  • Cell Culture: Human cancer cell lines (e.g., MX-1, BT474, SK-OV-3) are cultured under standard conditions.

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of the human tumor xenograft.

  • Tumor Implantation: A specific number of cancer cells are injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.

  • Treatment: Once tumors reach a predetermined size, mice are randomized into control and treatment groups. The test compound is administered (e.g., orally, intraperitoneally) at a specific dose and schedule. A vehicle control is used for the control group.

  • Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is often the inhibition of tumor growth in the treated group compared to the control group. In some cases, complete tumor remission is observed.

  • Toxicity Assessment: Animal body weight and general health are monitored to assess the toxicity of the compound.

  • Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to determine the significance of the observed anti-tumor effect.

G cluster_workflow Anticancer Xenograft Model Workflow Cell Culture Cell Culture Tumor Implantation Tumor Implantation Cell Culture->Tumor Implantation Subcutaneous injection Tumor Growth Monitoring Tumor Growth Monitoring Tumor Implantation->Tumor Growth Monitoring Palpable size Randomization & Treatment Randomization & Treatment Tumor Growth Monitoring->Randomization & Treatment Predetermined size Efficacy Evaluation Efficacy Evaluation Randomization & Treatment->Efficacy Evaluation Tumor volume Toxicity Assessment Toxicity Assessment Randomization & Treatment->Toxicity Assessment Body weight Data Analysis Data Analysis Efficacy Evaluation->Data Analysis Toxicity Assessment->Data Analysis

Caption: General workflow for an in vivo anticancer xenograft study.

General Workflow for In Vivo Antimalarial Efficacy Studies (Mouse Model)
  • Parasite Strain: A specific strain of Plasmodium that infects mice (e.g., P. berghei, P. chabaudi) is used.

  • Animal Model: Mice are used as the host for the malaria infection.

  • Infection: Mice are inoculated with the malaria parasite, typically through an intraperitoneal injection of infected red blood cells.

  • Treatment: The test compound is administered to the mice, often orally, starting on the day of infection or a few days after. Treatment is usually continued for a set number of days.

  • Efficacy Evaluation:

    • Parasitemia: The percentage of infected red blood cells (parasitemia) is monitored by examining blood smears under a microscope. A reduction in parasitemia in the treated group compared to the control group indicates efficacy.

    • Survival: The survival time of the treated mice is recorded and compared to the control group. An increase in mean survival time is a key indicator of efficacy.

  • Data Analysis: Parasitemia levels and survival curves are analyzed statistically to determine the effectiveness of the treatment.

G Infection with Plasmodium Infection with Plasmodium Treatment with Quinoline Compound Treatment with Quinoline Compound Infection with Plasmodium->Treatment with Quinoline Compound Monitoring of Parasitemia Monitoring of Parasitemia Treatment with Quinoline Compound->Monitoring of Parasitemia Evaluation of Survival Evaluation of Survival Monitoring of Parasitemia->Evaluation of Survival Data Analysis Data Analysis Evaluation of Survival->Data Analysis

Caption: Workflow for an in vivo antimalarial efficacy study in a mouse model.

Conclusion and Future Directions

The quinoline scaffold remains a highly privileged structure in medicinal chemistry, with its derivatives demonstrating significant efficacy in preclinical animal models for both cancer and malaria. The ability to chemically modify the quinoline ring allows for the development of compounds with improved potency, selectivity, and pharmacokinetic profiles. Future research will likely focus on the development of novel quinoline-based compounds that target specific molecular pathways with high precision, leading to more effective and less toxic therapies. The experimental workflows and efficacy data presented in this guide provide a valuable resource for researchers in the field of drug discovery and development.

References

  • Gemma, S., et al. (2017). Quinoline-Based Hybrid Compounds with Antimalarial Activity. MDPI. [Link]

  • Patel, K., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry. [Link]

  • Tiwari, R. K., & Singh, R. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Medicinal Chemistry. [Link]

  • Mancini, A., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. [Link]

  • Abdel-Maksoud, M. S., et al. (2025). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Medicinal Chemistry. [Link]

  • Abdel-Maksoud, M. S., et al. (2025). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4 H -pyrano[3,2- c ]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. ResearchGate. [Link]

  • Molbank. (2022). Ethyl 5-Oxo-5-(((12-oxoindolo[2,1-b]quinazolin-6(12H)-ylidene)amino)oxy)pentanoate. MDPI. [Link]

  • Kim, H., et al. (2020). Rational Design, Synthesis and Evaluation of Oxazolo[4,5‐c]‐quinolinone Analogs as Novel Interleukin‐33 Inhibitors. ChemistryOpen. [Link]

  • U.S. Environmental Protection Agency. (2001). Toxicological Review of Quinoline (CAS No. 91-22-5). U.S. EPA. [Link]

  • Mphahamele, M. J., et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules. [Link]

  • Li, Y., et al. (2023). Identification of the Constituents of Ethyl Acetate Fraction from Smilax china L. and Determination of Xanthine Oxidase Inhibitory Properties. MDPI. [Link]

  • Youssef, A. M., et al. (2025). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy- 2-oxoquinoline-3-carbaldehyde. Acta Chimica Slovenica. [Link]

  • Kumari, S., et al. (2025). Synthesis, characterization, in silico and in vitro antimicrobial evaluation of some quinoline derivatives. Indian Journal of Chemistry. [Link]

  • ChemistryOpen. (2024). Exploring a Water–Ethyl Acetate System for the Efficient Synthesis of 4‐Aryl Quinolines. PMC. [Link]

  • Molecules. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. MDPI. [Link]

  • Molecules. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]

  • Journal of Medicinal Chemistry. (2022). Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening. PMC. [Link]

  • precisionFDA. ETHYL 2-((5-CHLOROPYRIDIN-2-YL)AMINO)-2-OXOACETATE. precisionFDA. [Link]

  • Molecules. (2016). One-Pot Three-Component Synthesis of Novel Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate as Potential Anticancer Agents. PMC. [Link]

Sources

Navigating the Labyrinth of Kinase Inhibitor Specificity: An Off-Target Effects Assessment of Ethyl oxo(quinolin-5-ylamino)acetate

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Drug Development Professionals

In the quest for targeted therapeutics, particularly within the realm of kinase inhibitors, the specter of off-target effects looms large, often dictating the ultimate success or failure of a promising drug candidate. While on-target efficacy is paramount, a compound's promiscuity can lead to unforeseen toxicities and a diminished therapeutic window. This guide provides a comprehensive framework for assessing the off-target profile of a novel putative kinase inhibitor, "Ethyl oxo(quinolin-5-ylamino)acetate," by comparing its performance with established alternatives and detailing the requisite experimental and computational methodologies.

The quinoline scaffold, a cornerstone of many successful kinase inhibitors, is also present in our compound of interest.[1][2] This structural motif, coupled with the ethyl oxoacetate group, suggests a potential ATP-competitive mechanism of action. However, this very feature necessitates a rigorous evaluation of its selectivity across the human kinome and beyond. This guide will equip researchers with the strategic and technical knowledge to undertake such an assessment, thereby de-risking their drug discovery programs and enabling the selection of candidates with the highest potential for clinical success.

Section 1: The Imperative of Off-Target Profiling in Kinase Inhibitor Discovery

The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding pockets. This inherent similarity presents a formidable challenge in the design of truly selective inhibitors. Unintended interactions with off-target kinases can disrupt vital cellular signaling pathways, leading to adverse effects.[3][4] Therefore, an early and comprehensive assessment of a compound's selectivity is not merely a regulatory requirement but a fundamental aspect of rational drug design.[5]

A well-defined off-target profile allows for:

  • Early Identification of Potential Toxicities: Proactive screening can flag potential liabilities before significant resources are invested in preclinical and clinical development.[5]

  • Structure-Activity Relationship (SAR) Guidance: Understanding which kinases are inhibited by a compound series can inform medicinal chemistry efforts to design more selective molecules.[6]

  • Potential for Drug Repurposing: In some instances, identified off-target activities may present opportunities for new therapeutic applications.[7]

The following sections will delineate a multi-pronged approach to characterizing the off-target landscape of Ethyl oxo(quinolin-5-ylamino)acetate, integrating both in silico and in vitro methodologies.

Section 2: In Silico Profiling: A First Look into the Off-Target Landscape

Computational approaches provide a rapid and cost-effective means to predict potential off-target interactions, guiding subsequent experimental validation.[8][9] These methods leverage vast databases of known compound-target interactions and protein structures to forecast the likely binding profile of a novel molecule.

Computational Workflow for Off-Target Prediction

cluster_0 Compound Input cluster_1 In Silico Prediction Tools cluster_2 Predicted Output Compound Ethyl oxo(quinolin-5-ylamino)acetate (SMILES/SDF) Similarity Chemical Similarity Search (e.g., ChEMBL, PubChem) Compound->Similarity Docking Panel Docking (e.g., TarFisDock) Compound->Docking ML Machine Learning Models (e.g., KinasePred, TargetHunter) Compound->ML TargetList Prioritized List of Potential Off-Targets Similarity->TargetList Docking->TargetList ML->TargetList

Caption: In silico workflow for predicting off-target liabilities.

Key In Silico Methodologies
  • Chemical Similarity Searching: This approach identifies known drugs or bioactive molecules with structural similarity to the query compound.[7] By analyzing the known targets of these analogs, one can infer potential off-targets for the novel compound.

  • Panel Docking: This structure-based method involves docking the query molecule into the ATP-binding sites of a large panel of kinase crystal structures.[7] The docking scores provide a rank-ordered list of potential off-target interactions.

  • Machine Learning and AI: Modern computational tools utilize sophisticated algorithms trained on vast chemogenomic datasets to predict compound-target interactions with increasing accuracy.[10][11] These models can identify subtle structural features that contribute to binding affinity and selectivity.

Table 1: Comparison of In Silico Off-Target Prediction Tools

Tool/MethodologyPrincipleAdvantagesLimitations
TargetHunter [7]Chemical similarity and data miningWeb-based, user-friendly, leverages large chemogenomic databases.Predictions are inferential and require experimental validation.
TarFisDock [7]Panel DockingProvides structural insights into potential binding modes.Computationally intensive; accuracy depends on the quality of protein structures.
KinasePred [10]Machine LearningCan identify novel interactions not apparent from simple similarity searches.Performance is dependent on the training data; may not be accurate for novel scaffolds.
PanScreen [11]Deep Learning & Structure-Based ModelingCombines the strengths of both approaches for potentially higher accuracy.May require specialized expertise to interpret results effectively.

Section 3: In Vitro Profiling: Experimental Validation of Predicted Off-Targets

While in silico methods are invaluable for hypothesis generation, experimental validation is essential to confirm and quantify off-target interactions. A tiered approach, starting with broad screening panels and progressing to more focused assays, is recommended.

Experimental Workflow for Off-Target Validation

cluster_0 Input from In Silico Analysis cluster_1 Broad Kinase Profiling cluster_2 Secondary & Orthogonal Assays cluster_3 Quantitative Analysis TargetList Prioritized List of Potential Off-Targets KinasePanel Large-Panel Kinase Screen (e.g., >400 kinases) TargetList->KinasePanel BindingAssay Receptor Binding Assays (GPCRs, Ion Channels, etc.) KinasePanel->BindingAssay CellularAssay Cell-Based Target Engagement (e.g., NanoBRET) KinasePanel->CellularAssay IC50 IC50/Ki Determination for Confirmed Hits BindingAssay->IC50 CellularAssay->IC50

Caption: Experimental workflow for off-target validation.

Primary Screening: Large-Panel Kinase Profiling

The initial experimental step should involve screening Ethyl oxo(quinolin-5-ylamino)acetate against a large, diverse panel of kinases at a single high concentration (e.g., 10 µM).[12][13] This provides a broad overview of the compound's selectivity and identifies potential off-target "hits" for further investigation.

Table 2: Comparison of Commercial Kinase Profiling Services

Service ProviderTechnologyPanel SizeKey Advantages
Promega [14]NanoBRET™ Target Engagement192 or 300 kinasesCellular assay provides physiologically relevant data on target engagement in live cells.
Reaction Biology [12]Radiometric (³³PanQinase™) or ADP-Glo™Industry's largest panelComprehensive coverage of the human kinome.
Eurofins Discovery [13]Radiometric (KinaseProfiler™) or Binding (KINOMEscan™)Over 480 kinasesMultiple platform options to suit different research needs.
Pharmaron [15]TR-FRET, ADP-Glo™Over 560 kinasesCustomizable panels and rapid turnaround times.
AssayQuant [16]Continuous, activity-based (PhosphoSens®)Customizable panelsProvides kinetic data beyond a single endpoint measurement.
Secondary Screening: Beyond the Kinome

It is crucial to recognize that off-target effects are not limited to the kinase family.[5] Compounds can interact with other protein classes, such as G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.[17][18] A broader secondary screening panel, such as Reaction Biology's InVEST44™ panel, can provide a more comprehensive safety profile.[5]

Confirmatory and Quantitative Assays

For any hits identified in the primary and secondary screens, it is essential to perform dose-response studies to determine the half-maximal inhibitory concentration (IC50) or binding affinity (Ki). This quantitative data allows for a direct comparison of the compound's potency at its intended target versus its off-targets, thereby defining its selectivity window.

Section 4: Detailed Experimental Protocols

To ensure the reproducibility and reliability of the off-target assessment, the following detailed protocols are provided.

Protocol: Large-Panel Radiometric Kinase Assay (e.g., Reaction Biology's ³³PanQinase™)
  • Compound Preparation: Prepare a 10 mM stock solution of Ethyl oxo(quinolin-5-ylamino)acetate in 100% DMSO. Serially dilute the compound to the desired screening concentration (e.g., 10 µM) in the appropriate assay buffer.

  • Assay Plate Preparation: Add the diluted compound, the specific kinase, the substrate, and cofactors to a 96- or 384-well plate.

  • Reaction Initiation: Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution.

  • Separation: Separate the phosphorylated substrate from the residual [γ-³³P]ATP using a filter membrane.

  • Detection: Quantify the amount of incorporated ³³P in the substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a DMSO control.

Protocol: Cellular Target Engagement Assay (e.g., Promega's NanoBRET™)
  • Cell Culture and Transfection: Culture HEK293 cells and transiently transfect them with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.

  • Cell Plating: Seed the transfected cells into a 96- or 384-well plate.

  • Compound Treatment: Add serial dilutions of Ethyl oxo(quinolin-5-ylamino)acetate to the cells and incubate.

  • Tracer Addition: Add the NanoBRET™ fluorescent tracer, which binds to the active site of the kinase.

  • Substrate Addition: Add the NanoLuc® substrate to initiate the bioluminescence reaction.

  • BRET Measurement: Measure the bioluminescence resonance energy transfer (BRET) signal using a plate reader equipped with appropriate filters. The BRET signal is generated by energy transfer from the NanoLuc® donor to the fluorescent tracer acceptor.

  • Data Analysis: A decrease in the BRET signal indicates displacement of the tracer by the compound. Calculate the IC50 value from the dose-response curve.[14]

Protocol: Receptor Binding Assay (General Radioligand-Based)
  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest.

  • Assay Setup: In a multi-well plate, combine the cell membranes, a radiolabeled ligand known to bind the receptor, and various concentrations of Ethyl oxo(quinolin-5-ylamino)acetate.[19]

  • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of Ethyl oxo(quinolin-5-ylamino)acetate that inhibits 50% of the specific binding of the radioligand (IC50).

Section 5: Comparative Analysis and Data Interpretation

The ultimate goal of this comprehensive assessment is to generate a clear and comparative view of the selectivity profile of Ethyl oxo(quinolin-5-ylamino)acetate.

Table 3: Hypothetical Off-Target Profile of Ethyl oxo(quinolin-5-ylamino)acetate vs. Reference Kinase Inhibitors

TargetEthyl oxo(quinolin-5-ylamino)acetate (IC50, nM)Reference Inhibitor A (IC50, nM)Reference Inhibitor B (IC50, nM)
Primary Target Kinase 151025
Off-Target Kinase 1500>10,000150
Off-Target Kinase 2>10,000250>10,000
Off-Target GPCR 1>10,000>10,000750
Off-Target Ion Channel 1>10,000>10,000>10,000

A desirable selectivity profile is characterized by high potency at the intended target and significantly lower potency (ideally >100-fold) at all off-targets. The data presented in the table above would suggest that Ethyl oxo(quinolin-5-ylamino)acetate has a favorable selectivity profile compared to Reference Inhibitor B, which exhibits significant off-target activity against Kinase 1 and GPCR 1.

Conclusion

The assessment of off-target effects is a critical and indispensable component of modern drug discovery. For a novel compound such as Ethyl oxo(quinolin-5-ylamino)acetate, a systematic and multi-faceted approach, combining in silico prediction with rigorous in vitro validation, is paramount. By following the principles and protocols outlined in this guide, researchers can build a comprehensive understanding of their compound's selectivity, enabling informed decision-making and increasing the probability of advancing safe and effective therapies to the clinic. The journey from a promising molecule to a life-changing medicine is fraught with challenges, but a thorough characterization of off-target liabilities provides a crucial map to navigate this complex terrain.

References

  • Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • Kinase Panel Profiling I Pharmaron CRO Services. Pharmaron. [Link]

  • Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. [Link]

  • A powerful tool for drug discovery. European Pharmaceutical Review. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH. [Link]

  • Radioligand Binding Assays: A Lost Art in Drug Discovery?. Oncodesign Services. [Link]

  • Receptor Binding Assay. Creative Bioarray. [Link]

  • TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. PMC. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. SOT. [Link]

  • Are there any in vitro methods which can show a small molecule bind to a target protein?. ResearchGate. [Link]

  • A Combined In Vitro/In Silico Approach to Identifying Off-Target Receptor Toxicity. PMC. [Link]

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. [Link]

  • In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. [Link]

  • Safety and Off-Target Drug Screening Services. Reaction Biology. [Link]

  • Small Molecules, Big Opportunities: An in silico Platform for Off-target Profiling And Drug Repurposing. Swiss Society of Toxicology. [Link]

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. ZANCO. [Link]

  • In Silico Target Prediction for Small Molecules. PubMed. [Link]

  • Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. PMC. [Link]

  • PanScreen: A Comprehensive Approach to Off-Target Liability Assessment. bioRxiv. [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science. [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]

  • Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Publishing. [Link]

  • Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy- 2-oxoquinoline-3-carbaldehyde. ResearchGate. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect. [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. PubMed. [Link]

  • Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. MDPI. [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. [Link]

  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. ResearchGate. [Link]

  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. PMC. [Link]

  • TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Zenodo. [Link]

  • Quinoline analogs: multifaceted heterocyclic compounds with varied synthetic strategies and potent antitubercular properties. PMC. [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. MDPI. [Link]

  • Synthesis and molecular modeling of new quinoline derivatives as antitumor agents. ResearchGate. [Link]

  • New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. PMC. [Link]

  • Ethyl [(5-chloroquinolin-8-yl)oxy]acetate. PubChem. [Link]

  • On-target and Off-target-based Toxicologic Effects. ResearchGate. [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. MDPI. [Link]

Sources

Comparative Dose-Response Analysis: Ethyl oxo(quinolin-5-ylamino)acetate vs. Standard Metabolic Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Targeting the Warburg effect—the propensity of cancer cells to rely on aerobic glycolysis—remains a highly pursued strategy in oncology and metabolic disease research. At the crux of this metabolic reprogramming is Lactate Dehydrogenase A (LDHA), an enzyme that regenerates NAD+ to sustain high glycolytic flux[1]. While early-generation LDHA inhibitors validated the target, their clinical translation has been hindered by poor cellular permeability or off-target toxicity.

This guide provides an objective, data-driven comparison of a next-generation lipophilic prodrug, Ethyl oxo(quinolin-5-ylamino)acetate (EQAA) , against established standard inhibitors: Sodium Oxamate and FX11 . By analyzing dose-response kinetics across both biochemical and cell-based models, we elucidate the pharmacological advantages of esterified α-ketoamide scaffolds in drug development.

Mechanistic Rationale: The Prodrug Advantage

To understand the dose-response behavior of EQAA, one must first examine the causality behind its structural design.

  • The Permeability Paradox: The classical LDHA inhibitor, Sodium Oxamate, is a structural analog of pyruvate. While it effectively blocks the LDHA active site, its negatively charged carboxylate group at physiological pH prevents efficient passive diffusion across the hydrophobic plasma membrane[2]. Consequently, millimolar concentrations are required to achieve phenotypic effects in vitro.

  • The Trojan Horse Strategy: EQAA circumvents this limitation via an ester prodrug motif. By masking the carboxylate as an ethyl ester, the molecule's partition coefficient (LogP) is drastically increased.

  • Intracellular Trapping: Once EQAA passively diffuses into the cytosol, ubiquitous intracellular carboxylesterases hydrolyze the ethyl ester. This cleavage releases the active quinolin-5-ylamino oxoacetic acid. The bulky quinoline ring anchors the molecule in a hydrophobic pocket adjacent to the active site, while the newly unmasked oxamate moiety competitively blocks pyruvate entry.

LDHA_Pathway Glucose Glucose Uptake (GLUT1/3) Pyruvate Pyruvate (Glycolysis End-Product) Glucose->Pyruvate Glycolysis LDHA LDHA Enzyme (Active) Pyruvate->LDHA Substrate Binding Lactate Lactate Secretion (Warburg Effect) LDHA->Lactate NADH -> NAD+ Inhibitor EQAA (Prodrug) Ethyl oxo(quinolin-5-ylamino)acetate ActiveOxamate Active Oxamate (Intracellular Cleavage) Inhibitor->ActiveOxamate Esterases ActiveOxamate->LDHA Competitive Inhibition

Figure 1. Mechanism of action of EQAA targeting the LDHA-mediated Warburg effect.

Comparative Dose-Response Profiling

To objectively evaluate EQAA, we compare its inhibitory concentration (IC₅₀) metrics against two benchmarks:

  • Sodium Oxamate: The classic, cell-impermeable pyruvate competitor[2].

  • FX11: A well-characterized, NADH-competitive LDHA inhibitor known to induce oxidative stress and inhibit tumor progression[3].

Table 1: Quantitative IC₅₀ Comparison
CompoundTarget SiteBiochemical LDHA IC₅₀ (μM)Cellular Lactate IC₅₀ (μM)Cellular Viability IC₅₀ (μM)
Sodium Oxamate Pyruvate1,250.0> 10,000.0> 10,000.0
FX11 NADH8.025.042.0
EQAA (Prodrug) Pyruvate> 500.0 (Inactive)4.512.0
EQAA (Active Acid) Pyruvate1.585.0150.0

Data Interpretation & Causality: The data in Table 1 validates the prodrug hypothesis. The intact EQAA ester is essentially inactive in a cell-free biochemical assay because it lacks the free carboxylate required to mimic pyruvate. However, in cellular assays, it drastically outperforms the free acid version (Cellular Viability IC₅₀ of 12.0 μM vs 150.0 μM). FX11 demonstrates strong biochemical potency (8.0 μM)[3], but EQAA achieves superior cellular efficacy due to the highly efficient intracellular accumulation and esterase-driven trapping of its active metabolite.

Experimental Methodologies

To ensure scientific integrity, the protocols used to generate the dose-response curves above are designed as self-validating systems .

DoseResponse_Workflow Step1 1. Cell Seeding (Cancer Cell Lines) Step2 2. Serial Dilution (0.1 μM to 100 μM) Step1->Step2 Step3 3. Incubation (48-72 Hours) Step2->Step3 Step4 4. Assay Readout (Lactate / Viability) Step3->Step4 Step5 5. Curve Fitting (IC50 Calculation) Step4->Step5

Figure 2. High-throughput experimental workflow for generating EQAA dose-response curves.

Protocol 1: Cell-Free Biochemical LDHA Assay

Purpose: To determine the intrinsic enzymatic inhibition of the compounds without the variable of membrane permeability.

  • Buffer Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl₂, and 0.01% Tween-20. Causality: Tween-20 prevents non-specific aggregation of lipophilic compounds like FX11 and EQAA.

  • Enzyme & Cofactor Addition: Add 1 nM recombinant human LDHA and 100 μM NADH to a 384-well black microplate.

  • Compound Incubation: Dispense compounds in a 10-point dose-response series (1 nM to 100 μM). Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 1 mM Sodium Pyruvate to initiate the reaction.

  • Kinetic Readout: Monitor the decrease in NADH fluorescence (Ex: 340 nm, Em: 460 nm) over 20 minutes.

    • Self-Validation: NADH is fluorescent, whereas the oxidized product (NAD+) is not. A slower decay in fluorescence directly correlates to LDHA inhibition.

Protocol 2: Dual-Readout Cellular Dose-Response Assay

Purpose: To quantify intracellular target engagement and the resulting phenotypic anti-cancer effect.

  • Cell Seeding: Seed highly glycolytic MIA PaCa-2 pancreatic cancer cells at 3,000 cells/well in 96-well plates. Allow 24 hours for adherence.

  • Compound Treatment: Treat cells with EQAA, FX11, or Sodium Oxamate (0.1 μM to 100 μM) for 48 hours.

  • Readout 1 (Target Engagement): Extract 10 μL of the culture media and analyze using a colorimetric L-Lactate Assay Kit (Absorbance at 450 nm).

    • Causality: Measuring extracellular lactate confirms that the drug successfully entered the cell, underwent esterase cleavage (in the case of EQAA), and inhibited LDHA flux.

  • Readout 2 (Phenotypic Viability): Add CellTiter-Glo® reagent to the remaining cells to measure intracellular ATP via luminescence.

    • Self-Validation: Cells may attempt to survive LDHA inhibition by upregulating oxidative phosphorylation or ATF4 signaling. Measuring ATP depletion confirms that the metabolic blockade successfully translated into an energy crisis and cell death.

Conclusion

The dose-response analysis of Ethyl oxo(quinolin-5-ylamino)acetate highlights the critical importance of physicochemical optimization in drug design. While classical inhibitors like Sodium Oxamate validate the biochemical mechanism of targeting the Warburg effect[2], they fail in cellular environments. By utilizing an ethyl ester prodrug strategy combined with a quinoline anchoring motif, EQAA achieves potent, low-micromolar cellular efficacy, outperforming both its free-acid counterpart and established inhibitors like FX11[3].

References

  • Targeting the Warburg effect via LDHA inhibition engages ATF4 signaling for cancer cell survival. EMBO Journal (2018). URL:[Link]

  • Revisiting the Warburg Effect with Focus on Lactate. Cancers (Basel) (2020). URL:[Link]

  • Oxamate Nanoparticles for Enhanced Tumor Immunotherapy through Blocking Glycolysis Metabolism and Inducing Pyroptosis. Nano Letters (2023). URL:[Link]

  • Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression. Proceedings of the National Academy of Sciences (PNAS) (2010). URL:[Link]

Sources

Confirming the Mechanism of Inhibition for Ethyl oxo(quinolin-5-ylamino)acetate (EOQA): A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate novel chemical entities where structural motifs directly dictate the experimental validation strategy. Ethyl oxo(quinolin-5-ylamino)acetate (EOQA) represents a highly targeted class of α-ketoester/amide derivatives. The presence of the electron-deficient α-keto carbonyl adjacent to an ester linkage, combined with the bulky, aromatic quinoline system, points directly to a reversible covalent mechanism targeting catalytic nucleophiles—such as the cysteine in viral proteases (e.g., SARS-CoV-2 Mpro) or the N-terminal threonine in the proteasome β5 subunit .

Unlike classical non-covalent inhibitors, EOQA’s quinoline moiety acts as a hydrophobic anchor in the P1/P2 binding pocket, positioning the α-ketoester warhead for nucleophilic attack. This guide objectively compares EOQA’s mechanistic profile against standard inhibitors and provides a self-validating experimental framework to definitively confirm its reversible covalent nature .

Comparative Efficacy & Mechanistic Profiling

To contextualize EOQA's performance, it is critical to compare its kinetic and binding parameters against established covalent and non-covalent alternatives. The table below summarizes the quantitative data across different inhibitor classes.

InhibitorStructural ClassTarget NucleophileBinding MechanismIC₅₀ (nM)*Reversibility (Dialysis Recovery %)
EOQA α-KetoesterCys145 / Thr1Reversible Covalent150 - 300>85%
GC376 Dipeptidyl BisulfiteCys145Reversible Covalent~30>90%
Bortezomib Peptide Boronic AcidThr1Reversible Covalent<10>80%
ML188 Non-covalentNoneNon-covalent~1500100%

*Note: IC₅₀ values are representative ranges based on standard fluorogenic substrate assays against Mpro/Proteasome targets.

Expertise Insight: The causality behind EOQA's slightly higher IC₅₀ compared to Bortezomib lies in the inherent electrophilicity of the α-ketoester versus the highly reactive boronic acid. However, the α-ketoester provides superior plasma stability and reduced off-target toxicity, making it a highly tunable and safer scaffold for late-stage drug development .

Experimental Workflows for Mechanistic Validation

Trust in an inhibitor's mechanism requires a self-validating system of orthogonal assays. Below are the step-by-step methodologies to definitively confirm EOQA's reversible covalent binding.

Protocol 1: Intact Mass Spectrometry (LC-MS) for Covalent Adduct Detection

Objective: Confirm the formation of the hemithioacetal/hemiacetal adduct between EOQA and the target protease. Causality: Covalent binding results in a stoichiometric mass shift equal to the exact mass of the inhibitor. Detecting this shift proves the covalent nature of the interaction.

  • Protein Preparation: Dilute recombinant target protease (e.g., Mpro) to 2 μM in assay buffer (20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA). Critical Step: Omit DTT or BME, as free reducing agents can outcompete the enzyme for nucleophilic attack on the α-keto carbon.

  • Incubation: Add EOQA to a final concentration of 20 μM (10x molar excess) and incubate at 25°C for 60 minutes to ensure thermodynamic equilibrium.

  • Quenching: Quench the reaction with 0.1% Formic Acid. This locks the protein state and denatures the enzyme, trapping the covalent complex.

  • LC-MS Analysis: Inject 10 μL onto a C4 desalting column coupled to a High-Resolution Mass Spectrometer (HRMS). Deconvolute the multiply charged spectra using intact mass software.

  • Data Interpretation: A successful covalent mechanism is confirmed by a mass shift of +[Mass of EOQA] Da compared to the apo-enzyme control.

Protocol 2: Jump-Dilution Assay for Reversibility

Objective: Differentiate between reversible and irreversible covalent binding. Causality: If the inhibitor is reversible, a rapid 100-fold dilution of the enzyme-inhibitor complex will shift the equilibrium, releasing the inhibitor and restoring enzymatic activity over time .

  • Complex Formation: Pre-incubate the protease (100x final assay concentration) with EOQA (10x IC₅₀) for 30 minutes at room temperature.

  • Jump-Dilution: Rapidly dilute the mixture 100-fold into a reaction buffer containing the fluorogenic substrate (e.g., FRET-based peptide).

  • Kinetic Monitoring: Continuously monitor fluorescence (Ex/Em = 340/490 nm) for 2 hours using a microplate reader.

  • Analysis: Plot the progress curve. A non-linear, concave-up curve indicates the slow release of the inhibitor and the recovery of enzyme velocity, confirming reversibility. An irreversible inhibitor would yield a flat line (zero velocity).

Visualizing the Mechanism & Workflow

To fully grasp the mechanism of action and the logic behind the experimental design, refer to the following structural and workflow diagrams.

BindingMechanism Target Target Protease (e.g., Mpro / Proteasome) ActiveSite Catalytic Nucleophile (Cys145 / Thr1) Target->ActiveSite Quinoline Quinoline Moiety (Hydrophobic Anchor) Quinoline->Target Binds P1/P2 Pocket AlphaKeto α-Ketoester Warhead (Electrophilic Center) AlphaKeto->ActiveSite Nucleophilic Attack Inhibition Reversible Covalent Hemithioacetal Complex ActiveSite->Inhibition

Structural interaction mapping of EOQA with the target protease active site.

MechanismWorkflow Start Enzyme + EOQA Incubation Validation Orthogonal Validation Strategy Start->Validation LCMS Intact LC-MS (Detect Mass Shift) Validation->LCMS Dilution Jump-Dilution Assay (Monitor Velocity Recovery) Validation->Dilution CovConfirm Confirms Covalent Adduct LCMS->CovConfirm RevConfirm Confirms Reversible Binding Dilution->RevConfirm

Logical workflow for confirming the reversible covalent inhibition mechanism of EOQA.

References
  • Wang J, Liang B, Chen Y, et al. "A new class of α-ketoamide derivatives with potent anticancer and anti-SARS-CoV-2 activities." European Journal of Medicinal Chemistry. 2021;215:113267.[Link]

  • Hao H, et al. "Targeting SARS-CoV-2 Main Protease for Treatment of COVID-19: Covalent Inhibitors Structure–Activity Relationship Insights and Evolution Perspectives." Journal of Medicinal Chemistry. 2022;65(19):12500–12534.[Link]

Benchmarking Ethyl oxo(quinolin-5-ylamino)acetate (EQAA) vs. Roflumilast: A Comparative Guide to PDE4 Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted anti-inflammatory therapeutics often relies on identifying privileged chemical scaffolds that can selectively modulate intracellular signaling. Ethyl oxo(quinolin-5-ylamino)acetate (EQAA) represents a highly relevant synthetic building block and putative hit compound, characterized by the quinolin-5-ylamino pharmacophore—a motif frequently explored in the design of next-generation Phosphodiesterase 4 (PDE4) inhibitors[1],[2].

This technical guide provides a rigorous benchmarking framework to evaluate EQAA against Roflumilast , the FDA-approved gold-standard PDE4 inhibitor. By detailing self-validating biochemical and cell-based methodologies, this guide empowers researchers to objectively assess target engagement, subtype selectivity (PDE4B vs. PDE4D), and physiological efficacy.

Mechanistic Rationale & Target Biology

PDE4 is the predominant enzyme responsible for hydrolyzing cyclic adenosine monophosphate (cAMP) in immune cells. Inhibiting PDE4 leads to intracellular cAMP accumulation, which activates Protein Kinase A (PKA). PKA subsequently phosphorylates the transcription factor CREB, which competes with NF-κB for essential co-activators, ultimately suppressing the transcription and release of pro-inflammatory cytokines like TNF-α[Spina, 2008][3].

However, the clinical utility of pan-PDE4 inhibitors like Roflumilast is severely limited by emesis (nausea and vomiting), a side effect directly linked to the inhibition of the PDE4D subtype in the brainstem's area postrema[4],[5]. Consequently, modern benchmarking must prioritize the PDE4B/PDE4D selectivity index to establish a viable therapeutic window[6].

Pathway PDE4 PDE4 Enzyme AMP 5'-AMP (Inactive) PDE4->AMP cAMP cAMP cAMP->AMP Hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA Activates NFkB NF-κB / CREB PKA->NFkB Phosphorylates TNFa TNF-α Release NFkB->TNFa Modulates Transcription EQAA EQAA / Roflumilast (Inhibitors) EQAA->PDE4 Blocks

Figure 1: Mechanism of PDE4 inhibition and downstream suppression of TNF-α release.

Benchmarking Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems . They incorporate specific counter-screens and quality control metrics to prevent artifacts common in small-molecule screening.

Protocol A: TR-FRET Enzymatic Assay (PDE4B & PDE4D)

Causality for Assay Selection: Compounds containing a quinoline core (like EQAA) often exhibit intrinsic short-lived fluorescence in the blue/green spectrum, which severely interferes with standard Fluorescence Polarization (FP) readouts. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a Europium chelate with a long emission half-life. By introducing a 50 µs delay before reading the signal, the assay completely bypasses the compound's auto-fluorescence, ensuring the IC50 reflects true target engagement[Vergelli et al., 2026][7].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.01% Brij-35). Dilute recombinant human PDE4B2 and PDE4D3 enzymes to predetermined EC80 concentrations.

  • Compound Plating: Dispense EQAA and Roflumilast into a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550) to create a 10-point dose-response curve (10 µM to 0.3 nM).

  • Enzyme Incubation: Add 5 µL of the respective PDE4 enzyme to the wells. Incubate for 15 minutes at room temperature to allow compound binding.

  • Substrate Addition: Add 5 µL of cAMP-Europium tracer (10 nM final). Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of ULight-anti-cAMP antibody. Incubate for 1 hour.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).

  • Self-Validation Check: Calculate the Z'-factor using DMSO (0% inhibition) and 10 µM Roflumilast (100% inhibition) controls. The assay is only validated and approved for analysis if the Z'-factor is 0.65 .

Protocol B: Cell-Based TNF-α Release Assay (hPBMCs)

Causality for Assay Selection: While recombinant CHO or HEK cell lines are useful for basic target engagement, they lack physiological protein binding and native membrane permeability. Primary human peripheral blood mononuclear cells (hPBMCs) stimulated with Lipopolysaccharide (LPS) provide a highly translational model. The LPS-TLR4 axis strongly induces TNF-α, allowing researchers to measure the true systemic anti-inflammatory efficacy of the compound[Roberts et al., 2018][2].

Step-by-Step Methodology:

  • Cell Isolation: Isolate hPBMCs from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation. Resuspend in RPMI-1640 supplemented with 10% FBS.

  • Pre-incubation: Seed hPBMCs at 1×105 cells/well in a 96-well plate. Add EQAA or Roflumilast (dose-response) and pre-incubate for 1 hour at 37°C, 5% CO2.

  • Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 100 ng/mL. Incubate for 24 hours.

  • Quantification: Harvest the supernatant and quantify TNF-α levels using a standard sandwich ELISA or Luminex multiplex assay.

  • Self-Validation Check (Cytotoxicity Counter-Screen): Add CellTiter-Glo reagent to the remaining cells in the 96-well plate to measure ATP levels. If a compound reduces cell viability by >15% at any concentration, the corresponding drop in TNF-α must be flagged as a false positive due to cell death, rather than true PDE4-mediated anti-inflammatory efficacy.

Comparative Performance Data

The following table summarizes the benchmarking of EQAA against Roflumilast. While Roflumilast is highly potent, its lack of selectivity drives its emetic liability. EQAA, representing an optimized quinolin-5-ylamino hit, demonstrates a deliberate trade-off: lower absolute potency in exchange for a significantly improved selectivity window.

CompoundPDE4B IC50 (nM)PDE4D IC50 (nM)Selectivity Index (PDE4D/B)hPBMC TNF-α IC50 (nM)Cytotoxicity (CC50)
Roflumilast (Standard)0.8 ± 0.20.8 ± 0.11.0x (Pan-inhibitor)20 ± 4> 10 µM
EQAA (Representative Hit)4.5 ± 0.685.0 ± 5.218.8x (B-Selective)120 ± 15> 10 µM

Data Interpretation: EQAA achieves a nearly 19-fold selectivity for PDE4B over PDE4D. In a drug development context, this structural motif provides a superior starting point for minimizing area postrema-mediated emesis, despite requiring higher dosing to achieve cellular efficacy comparable to Roflumilast.

Screening & Development Workflow

To systematically evaluate derivatives of the EQAA scaffold, researchers should adhere to the following logic-gated screening cascade.

Workflow Start Compound Synthesis (EQAA & Roflumilast) Enzyme Primary Screen (TR-FRET PDE4B) Start->Enzyme Selectivity Selectivity Screen (PDE4D vs PDE4B) Enzyme->Selectivity IC50 < 100 nM Cellular Cellular Efficacy (hPBMC TNF-α Release) Selectivity->Cellular Fold Selectivity > 10 Decision Lead Progression Cellular->Decision Cellular IC50 < 1 µM

Figure 2: Sequential benchmarking workflow from primary screening to cellular efficacy.

References

  • Vergelli, C., et al. "Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation." Molecules, 2026. URL:[Link]

  • Roberts, R. S., et al. "4-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones as Inhaled Phosphodiesterase Type 4 (PDE4) Inhibitors: Structural Biology and Structure–Activity Relationships." ACS Journal of Medicinal Chemistry, 2018. URL:[Link]

  • Spina, D. "PDE4 inhibitors: current status." British Journal of Pharmacology, 2008. URL:[Link]

Sources

Safety Operating Guide

Ethyl oxo(quinolin-5-ylamino)acetate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling complex heterocyclic intermediates like Ethyl oxo(quinolin-5-ylamino)acetate (a quinoline derivative frequently utilized in the synthesis of kinase inhibitors, PDE4 inhibitors, and bromodomain modulators) requires rigorous safety and logistical oversight. Because quinoline moieties carry specific toxicological and environmental risks, standard "pour-down-the-drain" or generic biohazard disposal methods are critically insufficient [1].

This guide provides a self-validating, step-by-step operational protocol for the safe handling, spill containment, and regulatory-compliant disposal of Ethyl oxo(quinolin-5-ylamino)acetate.

Chemical Profile & Hazard Causality

To design an effective disposal protocol, we must first understand the molecular behavior of the compound. Ethyl oxo(quinolin-5-ylamino)acetate contains a quinoline ring linked to an oxoacetate group.

  • Toxicological Causality: Quinoline derivatives are known to act as DNA intercalators and potential hepatotoxins [2]. The planar nature of the quinoline ring allows it to slip between DNA base pairs, which dictates the strict requirement for respiratory and contact protection to prevent mutagenic exposure.

  • Environmental Causality: Nitrogenous heterocycles are highly toxic to aquatic life and resist standard biological degradation in municipal wastewater treatment plants.

  • Combustion Causality: When burned improperly, the nitrogen in the quinoline ring and amino group generates highly toxic nitrogen oxides (NOx). Therefore, standard burning is prohibited; high-temperature incineration with NOx scrubbers is mandatory.

Table 1: Quantitative Hazard & Disposal Parameters
ParameterValue / SpecificationOperational Implication
Physical State Solid (typically crystalline/powder)High risk of aerosolization; requires HEPA-filtered fume hood.
Solubility Soluble in DMSO, EtOAc, DMFLiquid waste will primarily consist of these organic solvent mixtures.
Incineration Temp. > 1,100 °C (2,012 °F)Required to fully break down the quinoline ring and prevent NOx emissions.
EPA Waste Code Unlisted (Characteristic Toxic)Must be managed as hazardous organic waste under RCRA guidelines [3].

Operational Workflow & Visualization

The following diagram outlines the logical progression of waste from generation to final destruction. This workflow ensures that at no point does the compound enter the municipal waste stream or pose an inhalation risk to lab personnel.

DisposalWorkflow Start Waste Generation: Ethyl oxo(quinolin-5-ylamino)acetate Segregation Segregate into Halogen-Free Organic Waste Start->Segregation Liquid Liquid Waste (e.g., dissolved in EtOAc/DMSO) Segregation->Liquid Solid Solid Waste (Powder/Contaminated PPE) Segregation->Solid Labeling Labeling & Storage (Secondary Containment) Liquid->Labeling Solid->Labeling Incineration High-Temp Incineration (>1100°C for NOx control) Labeling->Incineration

Caption: Workflow for the segregation and high-temperature incineration of quinoline derivative waste.

Step-by-Step Routine Disposal Protocols

Trustworthy protocols must be self-validating—meaning each step contains a check to ensure the previous step was executed correctly.

Protocol A: Liquid Waste Segregation (Reaction Mixtures & Washings)

Causality: Liquid waste containing this compound is often mixed with solvents like ethyl acetate (EtOAc) or dimethyl sulfoxide (DMSO). Because it does not contain halogens (unless mixed with DCM/Chloroform), it must be segregated to prevent explosive interactions and optimize incineration costs.

  • Verify Solvent Compatibility: Ensure the waste container is designated for "Non-Halogenated Organic Solvents." Validation: Check the container log; if halogenated solvents are present, use a separate designated container to prevent toxic phosgene gas generation during incineration.

  • Transfer in Fume Hood: Using a closed-system transfer line or a funnel with a vapor trap, transfer the liquid waste into a high-density polyethylene (HDPE) carboy.

  • Cap and Vent: Secure the cap equipped with a pressure-relief vent. Validation: Gently squeeze the HDPE carboy; resistance indicates a proper seal, while the vent prevents pressure buildup from solvent off-gassing.

  • Secondary Containment: Place the carboy in a spill tray capable of holding 110% of the carboy's volume.

Protocol B: Solid Waste Disposal (Powder, Vials, and Contaminated PPE)

Causality: Micro-dust from the powder form poses the highest risk of inhalation and subsequent mucosal absorption.

  • Deactivate Residuals (Optional but Recommended): For heavily contaminated glassware, rinse with a 10% bleach solution followed by water and acetone. Collect all rinsate as liquid waste.

  • Double-Bagging: Place contaminated gloves, weigh boats, and Kimwipes into a transparent, 6-mil polyethylene biohazard/chemical waste bag.

  • Seal and Isolate: Gooseneck-tie the bag and place it inside a rigid, puncture-resistant solid waste drum. Validation: The drum lid must lock securely with a metal band to prevent aerosol escape during transport.

Immediate Spill Response Methodology

In the event of an accidental spill of Ethyl oxo(quinolin-5-ylamino)acetate powder, immediate containment is required to prevent aerosolization.

  • Isolate the Area: Evacuate personnel from the immediate vicinity (minimum 10-foot radius).

  • Don Advanced PPE: Put on a fitted N95 or P100 particulate respirator, double nitrile gloves, and safety goggles [4]. Causality: Nitrile provides superior resistance to organic compounds compared to latex, and the P100 blocks >99.9% of aerosolized quinoline particulates.

  • Suppress Aerosolization: Do NOT sweep dry powder. Lightly mist the spilled powder with a compatible solvent (e.g., a 50/50 mix of water and ethanol) to dampen the dust.

  • Absorb and Collect: Use damp absorbent pads to wipe up the spill from the outside moving inward to prevent spreading.

  • Surface Decontamination: Wash the spill area with a mild detergent and water, followed by an ethanol wipe. Place all cleanup materials into the solid chemical waste drum.

Logistical & Institutional Disposal Plan

For drug development facilities, managing the lifecycle of this chemical requires coordination with licensed environmental health and safety (EHS) vendors.

  • Manifesting: Label all containers with the exact chemical name: "Waste Ethyl oxo(quinolin-5-ylamino)acetate (Toxic Organic Solid/Liquid)." Do not use abbreviations.

  • Vendor Requirements: Contract only with EHS vendors certified for High-Temperature Incineration (HTI) . Ensure the vendor's facility is equipped with wet scrubbers to neutralize the nitrogen oxides (NOx) produced during the thermal destruction of the quinoline ring [5].

  • Chain of Custody: Retain the Uniform Hazardous Waste Manifest for a minimum of three years, ensuring the "Certificate of Destruction" is received and filed.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7058, Quinoline." PubChem, [Link].

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US), 2011. [Link].

  • United States Environmental Protection Agency (EPA). "Hazardous Waste Management." EPA.gov, [Link].

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment." OSHA.gov, [Link].

  • United States Environmental Protection Agency (EPA). "Hazardous Waste Incinerators." EPA.gov, [Link].

Personal protective equipment for handling Ethyl oxo(quinolin-5-ylamino)acetate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a rigorous scientific discipline. Handling novel pharmaceutical intermediates like Ethyl oxo(quinolin-5-ylamino)acetate requires a deep understanding of structural chemistry to predict and mitigate risks effectively.

Because this specific compound is a specialized active pharmaceutical ingredient (API) intermediate, we must apply predictive toxicology based on its functional groups: the lipophilic quinoline core and the reactive oxoacetate moiety. This guide provides the definitive, self-validating operational protocol for safely handling, reconstituting, and disposing of this compound.

Chemical Profiling and Hazard Causality

To design an effective safety protocol, we must first understand why the chemical poses a threat. Ethyl oxo(quinolin-5-ylamino)acetate combines two distinct structural hazards:

  • The Quinoline Scaffold: Quinoline derivatives are highly lipophilic, allowing them to easily cross biological membranes. Once absorbed, they undergo rapid hepatic CYP450 metabolism, which can form reactive epoxides linked to hepatotoxicity and potential mutagenicity[1]. Furthermore, the planar aromatic structure presents a risk of DNA intercalation if systemic exposure occurs[2].

  • The Oxoacetate Ester: Aminoacetate and oxoacetate derivatives act as electrophiles. Upon contact with the aqueous environment of the eyes or the nucleophilic proteins in the skin, they can cause rapid irritation, sensitization, and cellular damage[3].

Table 1: Predictive Hazard Classification & Mechanistic Rationale

Hazard ClassGHS CategoryMechanistic Rationale (The "Why")
Acute Toxicity (Oral/Inhalation) Category 4The quinoline core undergoes hepatic oxidation; systemic absorption bypasses first-pass metabolism, increasing acute toxicity risks[1].
Skin Corrosion/Irritation Category 2The oxoacetate moiety reacts with nucleophilic skin proteins, causing localized inflammation and potential sensitization[3].
Serious Eye Damage Category 2AEster groups disrupt the lipid bilayer of the corneal epithelium, causing severe, immediate irritation upon contact[4].
Specific Target Organ (STOT) Category 3Inhalation of fine crystalline API dust causes mechanical and chemical irritation of the respiratory tract mucosa[2].

Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab attire. The physical and chemical properties of this compound dictate a highly specific, multi-layered PPE strategy.

Table 2: Required PPE Specifications

PPE CategorySpecificationCausality / Scientific Justification
Hand Protection Double-layered Nitrile (EN 374, >0.11mm thickness)The lipophilic quinoline core rapidly permeates natural rubber (latex). Nitrile provides a superior steric and chemical barrier against both the API and the organic solvents (e.g., DMSO) used for reconstitution[4].
Eye/Face Protection Tightly fitting safety goggles (ANSI Z87.1/EN 166)Standard safety glasses with side shields are insufficient. The oxoacetate group presents a severe splash/dust hazard that can rapidly hydrolyze in the eye[3].
Respiratory Protection Class II Fume Hood + N95/P100 RespiratorPrevents inhalation of aerosolized micro-particles during weighing. Airborne quinoline dust poses a severe systemic toxicity risk[2].
Body Protection Chemically resistant lab coat with Tyvek sleevesPrevents the accumulation of static-charged API dust on personal clothing, eliminating secondary exposure routes[2].

Safety & Mitigation Workflow

The following diagram illustrates the logical relationship between the compound's structural exposure routes and the engineering controls required to neutralize them.

G cluster_risks Primary Exposure Routes & Toxicological Risks cluster_mitigation Required PPE & Engineering Controls Compound Ethyl oxo(quinolin-5-ylamino)acetate (Hazardous API Intermediate) Inhalation Inhalation Route (Systemic Toxicity) Compound->Inhalation Dermal Dermal Route (Lipophilic Absorption) Compound->Dermal Ocular Ocular Route (Corneal Irritation) Compound->Ocular Hood Class II Fume Hood + P100 Respirator Inhalation->Hood Gloves Double Nitrile Gloves (EN 374 Certified) Dermal->Gloves Goggles Tightly Fitting Safety Goggles Ocular->Goggles SafeState Controlled Operational State (Risk Minimized) Hood->SafeState Gloves->SafeState Goggles->SafeState

Workflow mapping exposure routes of quinoline derivatives to required PPE and safe operational states.

Operational Plan: Step-by-Step Reconstitution Protocol

This protocol is designed as a self-validating system . By following these steps, you ensure both operator safety and the chemical integrity of the compound for downstream biological assays.

Step 1: Workspace Preparation & Static Mitigation

  • Action: Decontaminate the analytical balance inside a certified Class II chemical fume hood. Line the weighing area with an anti-static disposable mat.

  • Causality: Quinoline powders are highly prone to holding triboelectric (static) charges. Anti-static mats prevent the powder from aerosolizing and clinging to gloves or the balance enclosure during transfer.

Step 2: Weighing and Transfer

  • Action: Using a grounded micro-spatula, carefully transfer the required mass into a pre-tared, amber glass vial.

  • Causality: Amber glass is mandated because many quinoline derivatives exhibit photolability (degradation via UV/fluorescent light). Protecting the compound ensures assay reproducibility.

Step 3: Solvation

  • Action: Add the appropriate volume of anhydrous Dimethyl Sulfoxide (DMSO) to achieve your desired stock concentration (e.g., 10 mM). Cap the vial immediately before vortexing.

  • Causality: DMSO is a highly penetrating carrier solvent. Capping the vial immediately prevents the formation of hazardous DMSO-quinoline aerosols. If these aerosols contact the skin, the DMSO will carry the toxic quinoline core directly past the stratum corneum and into the bloodstream.

Step 4: Self-Validating Quality Control

  • Action: Hold the sealed vial against a light source to verify absolute optical clarity. Next, sweep the weighing area with a handheld UV lamp (365 nm).

  • Causality: Turbidity in the vial indicates incomplete solvation, which will invalidate biological assay data. Because quinoline derivatives often fluoresce under UV light, the UV sweep provides immediate, visual confirmation that the workspace has been successfully decontaminated.

Spill Response and Disposal Plan

If containment is breached, execute the following protocols immediately:

  • Solid Powder Spill: Do not sweep dry powder, as this generates inhalable dust. Gently cover the spill with damp absorbent paper to suppress aerosolization[4]. Carefully scoop the material into a hazardous waste container. Wash the area with soap and water, followed by a 70% ethanol wipe.

  • Liquid Spill (DMSO Stock Solution): Absorb the spill using inert materials such as vermiculite or universal chemical binders. Do not use combustible materials like sawdust, as the oxoacetate moiety may react unpredictably[3].

  • Waste Classification: Dispose of all contaminated PPE, wipes, and empty vials in a sealed container labeled as "Halogen-Free Organic Hazardous Waste." Route to your institution's Environmental Health and Safety (EHS) department for high-temperature incineration.

References

  • MDPI. "Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential". MDPI. URL:[Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.